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Core Science & Biosynthesis

Foundational

The Electronic Band Structure and Auxetic Mechanics of Layered Platinum(II) Iodide (PtI2)

An In-Depth Technical Guide for Materials Scientists and Theranostic Developers Executive Summary The transition from three-dimensional bulk crystals to two-dimensional (2D) nanomaterials unlocks fundamentally new physic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Theranostic Developers

Executive Summary

The transition from three-dimensional bulk crystals to two-dimensional (2D) nanomaterials unlocks fundamentally new physical and electronic properties. Among emerging 2D materials, single-layer Platinum(II) Iodide (PtI2) has been identified as a highly compelling, multifunctional semiconductor. Characterized by a unique puckered hinge crystal structure, monolayer PtI2 exhibits an indirect electronic bandgap of 2.56 eV and a rare, intrinsic negative Poisson’s ratio (NPR) of −0.54 [1].

For researchers and drug development professionals, PtI2 represents a critical bridge between solid-state physics and advanced biomedicine. Its robust optoelectronic properties make it an exceptional candidate for photocatalytic Reactive Oxygen Species (ROS) generation in photodynamic therapy (PDT), while its auxetic (stretch-expanding) mechanical nature offers unprecedented structural conformity for next-generation wearable biosensors used in clinical diagnostics.

Crystal Geometry and the Origins of Auxeticity

The causality behind PtI2’s unique macroscopic behavior lies in its atomic geometry. The unit cell of single-layer PtI2 consists of four Pt atoms and eight I atoms, forming a rectangular lattice with parameters a = 9.14 Å and b = 7.14 Å. The oxidation states are strictly maintained at Pt(+2) and I(−1), facilitating perfect charge balance [1].

Unlike the flat planar structure of graphene, PtI2 features a puckered hinge structural backbone.

  • Mechanistic Causality of the Negative Poisson's Ratio: In standard materials, stretching in the longitudinal direction causes a transversal contraction (positive Poisson's ratio). In PtI2, the application of tensile strain causes the "hinges" of the puckered lattice to physically unfold. This unfolding forces the material to expand in the orthogonal direction, resulting in a pronounced NPR of −0.54. This auxeticity is highly sought after in biomedical engineering for creating stretchable matrices that do not thin out or lose electrical conductivity when deformed over human joints or tissue.

Electronic Band Structure & Optoelectronic Tunability

Understanding the electronic band structure of PtI2 is essential for leveraging its photocatalytic and sensing capabilities. Density Functional Theory (DFT) calculations reveal that bulk PtI2 is a semiconductor with an indirect bandgap of 1.80 eV. However, upon exfoliation to a single layer, quantum confinement widens this indirect bandgap to 2.56 eV [1].

  • The Advantage of an Indirect Bandgap: In direct bandgap materials, photogenerated electrons and holes recombine rapidly, emitting photons (fluorescence). In contrast, the valence band maximum (VBM) and conduction band minimum (CBM) in PtI2 are located at different points in the Brillouin zone. This momentum mismatch delays electron-hole recombination, drastically increasing the lifetime of the charge carriers. This extended lifetime is the exact mechanism that allows PtI2 to act as a superior photocatalyst for the Oxygen Evolution Reaction (OER) and ROS generation.

  • Strain Engineering: The puckered structure acts as a mechanical buffer, making the electronic bandgap remarkably robust against external deformation—a critical feature for flexible electronics.

Table 1: Strain-Dependent Electronic Properties of Single-Layer PtI2
Applied Strain (%)Bandgap (eV)Bandgap TransitionPoisson's Ratio
-3% (Compressive) 2.66Indirect-0.54
0% (Pristine) 2.56Indirect-0.54
+3% (Tensile) 2.45Indirect-0.54

Data synthesized from first-principles calculations of PtI2 under mechanical deformation [1].

Experimental Protocol: Self-Validating Liquid-Phase Exfoliation

The calculated exfoliation energy for single-layer PtI2 is ~0.47 J/m², which is highly comparable to widely used 2D materials like MoS2 and graphite [1]. This low cleavage energy permits high-yield isolation via Liquid-Phase Exfoliation (LPE).

The following protocol is designed as a self-validating system ; each step contains an inherent quality-control checkpoint to ensure scientific integrity.

Step 1: Solvent Matching and Dispersion

  • Action: Suspend 50 mg of bulk PtI2 powder in 50 mL of N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP is selected because its surface tension (~40 mJ/m²) closely matches the surface energy of PtI2. This minimizes the enthalpy of mixing, thermodynamically stabilizing the exfoliated nanosheets and preventing rapid restacking.

Step 2: Temperature-Controlled Ultrasonication

  • Action: Subject the dispersion to probe sonication (500 W, 30% amplitude) for 12–24 hours. Maintain the vessel in an ice bath to keep the temperature strictly below 25°C.

  • Causality: Acoustic cavitation generates localized shear forces that overcome the weak van der Waals forces between the PtI2 layers. Temperature control is mandatory to prevent solvent degradation and localized thermal oxidation of the Pt(+2) centers.

Step 3: Cascade Centrifugation (Isolation)

  • Action: Centrifuge the sonicated dispersion at 3,000 rpm for 30 minutes to precipitate unexfoliated bulk material. Extract the supernatant and subject it to a second centrifugation at 10,000 rpm for 45 minutes to isolate the few-layer and single-layer fractions.

Step 4: Self-Validation and Characterization

  • AFM Profiling: Drop-cast the final dispersion onto a cleaned Si/SiO2 wafer. Atomic Force Microscopy (AFM) must show a topographic height of ~0.7 nm , confirming monolayer isolation.

  • Optical Verification: Perform UV-Vis absorption spectroscopy. A clear absorption edge corresponding to 2.56 eV (~484 nm) validates that the monolayer electronic structure has been successfully preserved without defect-induced mid-gap states.

Strategic Implications for Drug Development and Biomedicine

While traditionally the domain of solid-state physicists, the unique properties of PtI2 offer disruptive potential for pharmaceutical and biomedical applications:

  • Theranostic Photodynamic Therapy (PDT): Drug developers are actively seeking 2D nanosheets that can act as highly efficient photosensitizers. When irradiated with visible/near-UV light (≥2.56 eV), PtI2 generates long-lived electron-hole pairs. In an aqueous biological medium, these carriers interact with dissolved oxygen to generate highly reactive superoxide radicals (O2•−) and singlet oxygen (1O2). The indirect bandgap ensures these carriers survive long enough to drive these redox reactions, making PtI2 a potent agent for targeted tumor apoptosis.

  • Conformal Wearables for Clinical Trials: Continuous pharmacokinetic and physiological monitoring during clinical trials requires biosensors that move flawlessly with the patient. The intrinsic negative Poisson's ratio of PtI2 allows it to be integrated into hydrogels or elastomer matrices to create sensors that stretch and conform to dynamic human tissue without suffering from electrical micro-fractures.

Mechanistic Workflows

ExfoliationWorkflow Start Bulk PtI2 Precursor LPE Liquid-Phase Exfoliation (NMP Solvent) Start->LPE Centrifuge Cascade Centrifugation (Isolate Monolayer) LPE->Centrifuge ValidateAFM AFM Profiling (~0.7 nm thickness) Centrifuge->ValidateAFM ValidateOpt UV-Vis Spectroscopy (2.56 eV Bandgap) Centrifuge->ValidateOpt Application Theranostic Integration (Biosensors & PDT) ValidateAFM->Application ValidateOpt->Application

Fig 1. Self-validating exfoliation and characterization workflow for single-layer PtI2.

BandStructureOER Photon Photon Absorption (hv >= 2.56 eV) Exciton Exciton Generation (Indirect Bandgap) Photon->Exciton ChargeSep Charge Separation (Delayed Recombination) Exciton->ChargeSep Holes Valence Band (h+) ChargeSep->Holes Electrons Conduction Band (e-) ChargeSep->Electrons OER Water Oxidation (OER) Holes->OER ROS ROS Generation (PDT) Holes->ROS

Fig 2. Optoelectronic pathway from photon absorption to ROS generation in PtI2.

References

  • Shen, S., Ma, Y., Wang, H., Huang, B., & Dai, Y. (2019). "Single-Layer PtI2: A Multifunctional Material with Promising Photocatalysis toward the Oxygen Evolution Reaction and Negative Poisson’s Ratio." ACS Applied Materials & Interfaces, 11(35), 31793-31798. URL:[Link]

  • Wang, H., Li, T., Chen, Z., et al. (2024). "High out-of-plane negative Poisson's ratios and strong light harvesting in two-dimensional V-shaped materials." Materials Today Communications, 40, 109905. URL:[Link]

  • Shen, S., Ma, Y., Wang, H., Huang, B., & Dai, Y. (2019). "Auxetic B4N Monolayer: A Promising 2D Material with in-Plane Negative Poisson’s Ratio and Large Anisotropic Mechanics." ACS Applied Materials & Interfaces, 11(36), 33231-33237. URL:[Link]

Exploratory

Thermodynamic Properties, Lattice Stability, and Application Workflows of Platinum(II) Iodide (PtI₂)

Target Audience: Materials Scientists, Inorganic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary Platinum(II) iodide (PtI₂) is a critical transition metal halide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Inorganic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Platinum(II) iodide (PtI₂) is a critical transition metal halide that serves as a foundational material in both advanced photocatalysis and the synthesis of next-generation chemotherapeutic agents. Unlike its lighter halogen counterparts, PtI₂ exhibits unique van der Waals layered stacking and a highly stable monoclinic crystal lattice. This whitepaper synthesizes the crystallographic architecture, thermodynamic stability, and field-proven experimental protocols for utilizing PtI₂ in catalytic and pharmaceutical applications. By understanding the thermodynamic constraints and structural causality of PtI₂, researchers can engineer more efficient single-layer (SL) semiconductors and photo-activatable Pt(IV) prodrugs.

Crystallographic Architecture and Electronic Structure

Bulk and Single-Layer Morphology

In its bulk form, PtI₂ crystallizes in a monoclinic structure belonging to the


 (No. 14) space group[1]. The bulk material adopts a layered structure characterized by van der Waals layers stacked along the z-direction. Within each slab, the atoms are covalently bound, featuring a finite thickness of 6.27 Å and a distinct wavy morphology. The oxidation states are strictly maintained at Pt²⁺ and I¹⁻, facilitating perfect charge balance[1].

When exfoliated or synthesized as a single-layer (SL) material, the unit cell transitions to a rectangular lattice containing four Pt atoms and eight I atoms. Each platinum atom coordinates with four iodine atoms, forming a quadrilateral planar geometry (


), which is the structural backbone responsible for its unique electronic properties[1].
Electronic Band Structure

Bulk PtI₂ is a semiconductor exhibiting an indirect band gap of approximately 1.80 eV[1]. This specific band gap makes it highly promising for photocatalytic applications, particularly the oxygen evolution reaction (OER). The application of mechanical strain to SL PtI₂ demonstrates a monotonic decrease in the band gap (e.g., reducing to 2.45 eV under a 3% tensile strain in SL models), indicating that its electronic properties can be finely tuned via structural distortion without triggering an indirect-to-direct band gap transition[1].

Thermodynamic Properties and Lattice Stability

Formation Energy and Thermal Robustness

The thermodynamic stability of a transition metal halide dictates its viability in high-temperature catalytic environments. The predicted formation energy of PtI₂ is highly favorable at -0.416 eV/atom, placing it firmly on the convex hull as a thermodynamically stable compound[2].

Ab initio molecular dynamics (AIMD) simulations have rigorously validated the thermal stability of the PtI₂ lattice. When subjected to dynamical simulations up to 500 K over 10 ps, the structural integrity of the


 planar geometry is not disrupted, confirming that the material does not undergo spontaneous thermal degradation under standard operational conditions[1].
Comparative Stability: The Halide Disproportionation Effect

The stability of PtI₂ is particularly notable when contrasted with Platinum(II) fluoride (PtF₂). Thermodynamic and molecular orbital studies reveal that PtF₂ is fundamentally unstable and spontaneously disproportionates into Pt metal and PtF₄ (


)[3]. This is due to the extreme oxidizing power of fluorine and the high thermodynamic stability of the low-spin 

Pt(IV) state. In contrast, the lower electronegativity and larger atomic radius of iodine allow PtI₂ to maintain a stable

square-planar configuration without undergoing spontaneous disproportionation[3].
Data Presentation: Crystallographic and Thermodynamic Parameters

Table 1: Key Parameters of the PtI₂ Crystal Lattice

PropertyBulk PtI₂Single-Layer (SL) PtI₂
Space Group Monoclinic

(No. 14)
Rectangular Lattice
Lattice Constants

Å,

Å,

Å

Å,

Å
Coordination Geometry Square Planar (

)
Quadrilateral Planar (

)
Band Gap 1.80 eV (Indirect)~2.66 eV (Strain-dependent)
Formation Energy -0.416 eV/atomN/A
Thermal Stability StableStable up to 500 K (AIMD)

(Data synthesized from[1] and[2])

Experimental Protocols & Workflows

To bridge theoretical thermodynamics with practical application, the following field-proven protocols detail the use of PtI₂ in drug development and heterogeneous catalysis.

Protocol A: Synthesis of Photolyzable Pt(IV) Prodrugs from PtI₂ Precursors

Causality: Pt(II) complexes like cisplatin are highly toxic but lack tumor specificity. By utilizing


 (en = ethylenediamine) as a precursor, researchers can synthesize Pt(IV) prodrugs. The oxidation to Pt(IV) creates an inert octahedral center that prevents premature DNA binding, while the subsequent acetylation increases lipophilicity for cellular uptake. Upon visible light irradiation, the iodide ligands facilitate photoreduction back to the active Pt(II) species[4].

Step-by-Step Methodology:

  • Precursor Preparation: Suspend 1.0 mmol of

    
     in 15 mL of distilled water.
    
  • Oxidation (Self-Validating Checkpoint): Add 30% aqueous

    
     dropwise while stirring at room temperature. The reaction is complete when the suspension clarifies and a color shift occurs, yielding the intermediate 
    
    
    
    .
  • Isolation: Filter the intermediate, wash with cold water and ethanol, and dry under vacuum.

  • Acetylation: Suspend the dried

    
     in 
    
    
    
    and add an excess of acetic anhydride. Stir for 24 hours in the dark to prevent premature photolysis.
  • Crystallization: Evaporate the solvent and recrystallize the product from methanol to yield deep-red needles of

    
    .
    
  • Validation: Confirm the structure via X-ray crystallography (expected monoclinic space group

    
    ) and UV-Vis spectroscopy (broad ligand-to-metal charge-transfer bands centered at 
    
    
    
    nm)[4].

G N1 [PtI2(en)] Precursor N2 Oxidation (30% H2O2) N1->N2 N3 trans,cis-[Pt(OH)2I2(en)] Intermediate (Pt IV) N2->N3 +2 to +4 State N4 Acetylation (Acetic Anhydride) N3->N4 N5 trans,cis-[Pt(OAc)2I2(en)] Photolyzable Prodrug N4->N5 Lipophilicity Boost

Caption: Chemical workflow for synthesizing photo-activatable Pt(IV) prodrugs from PtI2 precursors.

Protocol B: Sonication-Assisted Wet Impregnation for PtI₂-Derived Catalysts

Causality: Using PtI₂ as a metal precursor for graphene-supported catalysts often results in the formation of large, rod-type particles due to the specific crystallization kinetics of the iodide salt. Applying ultrasound (sonication) during wet impregnation disrupts this crystallization, yielding highly dispersed, smaller Pt nanoclusters that maximize the active surface area for hydrothermal gasification[5].

Step-by-Step Methodology:

  • Dispersion: Suspend the desired mass of graphene support in a solvent compatible with PtI₂ (e.g., ethanol/water mixture).

  • Precursor Addition: Add the calculated molar amount of PtI₂ to achieve the target metal loading (e.g., 5 wt% Pt).

  • Sonication (Critical Step): Subject the mixture to high-intensity ultrasonic irradiation (e.g., 20 kHz, 500 W) for 60 minutes. Maintain the temperature below 30°C using an ice bath to prevent solvent flash-boiling.

  • Chemical Reduction: Slowly add a freshly prepared solution of

    
     (reducing agent) to the sonicated mixture to reduce 
    
    
    
    to
    
    
    .
  • Thermal Annealing: Filter, wash, and dry the catalyst, followed by thermal reduction at 300°C under a continuous nitrogen flow for 2 hours.

  • Validation: Utilize TEM (Transmission Electron Microscopy) to confirm the absence of rod-type PtI₂ aggregates and verify uniform spherical nanoparticle dispersion[5].

G S1 Graphene + PtI2 Suspension S2 Ultrasonic Irradiation (Disrupts Rod Crystallization) S1->S2 S3 Chemical Reduction (NaBH4) S2->S3 S4 Thermal Annealing (300°C, N2) S3->S4 S5 Highly Dispersed Pt0 Nanoclusters S4->S5

Caption: Sonication-assisted wet impregnation workflow for PtI2-derived heterogeneous catalysts.

Conclusion

The thermodynamic stability and unique monoclinic


 crystal lattice of Platinum(II) iodide make it an indispensable material across multiple scientific domains. Its resistance to spontaneous disproportionation—unlike its fluoride counterpart—ensures reliable performance in high-temperature environments. Furthermore, the distinct lability and steric properties of the iodide ligands allow PtI₂ to serve as a highly effective precursor for synthesizing advanced, photo-activatable chemotherapeutic agents and highly dispersed catalytic nanoclusters.

References

  • Single-Layer PtI2: A Multifunctional Material with Promising Photocatalysis toward the Oxygen Evolution Reaction and Negative Poisson Source: ACS Publications URL:[Link]

  • Materials Explorer: PtI2 (mp-28944) Source: Materials Project URL:[Link]

  • Synthesis and X-ray crystal structure of trans,cis-[Pt(OAc)2I2(en)]: a novel type of cisplatin analog that can be photolyzed by visible light to DNA-binding and cytotoxic species in vitro Source: PubMed (NIH) URL:[Link]

  • Development of Novel Catalysts for Hydrogen Gas production from Biomass Compounds Source: UNL Digital Commons URL:[Link]

  • Platinum Difluoride: A Theoretical and Computational Based Study Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Data and Space Group of Platinum Diiodide

For Researchers, Scientists, and Drug Development Professionals Introduction Platinum diiodide (PtI₂), a binary inorganic compound of platinum and iodine, is a material of significant interest in various fields, includin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum diiodide (PtI₂), a binary inorganic compound of platinum and iodine, is a material of significant interest in various fields, including materials science and catalysis.[1][2] Its solid-state structure and properties are crucial for understanding its reactivity and potential applications. Like many solid-state compounds, platinum diiodide can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique arrangement of atoms in the crystal lattice, leading to distinct physical and chemical properties. This guide provides a comprehensive overview of the known crystallographic data for platinum diiodide, with a primary focus on its well-characterized monoclinic phase. Furthermore, it delves into the experimental methodologies for its synthesis and structural determination, offering insights for researchers working with this and related materials.

The Known Crystal Structure of Platinum Diiodide: A Monoclinic System

Detailed crystallographic studies, particularly through single-crystal X-ray diffraction (XRD), have elucidated the atomic arrangement of a stable form of platinum diiodide. This polymorph crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data Summary

The comprehensive crystallographic data for the monoclinic phase of platinum diiodide, as documented in the Materials Project database, is summarized in the table below.[3] This information is essential for computational modeling, understanding structure-property relationships, and for the identification of this phase in experimental samples.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Space Group Number 14
Lattice Parameters
a6.80 Å
b8.92 Å
c7.02 Å
α90.00°
β103.28°
γ90.00°
Unit Cell Volume 414.63 ų
Number of Formula Units (Z) 4
Calculated Density 7.19 g/cm³

Table 1: Crystallographic data for the monoclinic (P2₁/c) phase of platinum diiodide.[3]

Structural Details and Coordination Environment

In this monoclinic structure, the platinum(II) ions are coordinated to iodide ions in a layered arrangement.[3] The Pt²⁺ ion is in a distorted square planar coordination environment, a common geometry for d⁸ metal complexes. The structure consists of two-dimensional sheets of PtI₂ oriented in the (1, 0, 0) direction.[3] There are two distinct crystallographic sites for the iodide ions, leading to a range of Pt-I bond distances.[3] This structural arrangement has implications for the material's electronic and optical properties, including its calculated band gap of 1.23 eV.[3]

G a a b b a->b b = 8.92 Å origin Origin a->origin a = 6.80 Å c c b->c origin->c c = 7.02 Å angle γ = 90° angle2 α = 90° angle3 β = 103.28° layer PtI₂ Layer (1,0,0) plane

Caption: A schematic representation of the monoclinic unit cell of platinum diiodide.

The Quest for Polymorphs: Evidence and Investigative Pathways

While the monoclinic P2₁/c phase is well-documented, there is evidence suggesting the existence of other polymorphic forms of platinum diiodide. The Wikipedia entry for platinum(II) iodide mentions that it forms "black crystals of several modifications," which points towards polymorphism.[1] The identification and characterization of these other polymorphs are crucial for a complete understanding of the material's phase behavior and for controlling its properties during synthesis.

The investigation of polymorphism typically involves a systematic exploration of different synthesis conditions, such as temperature, pressure, and solvent environment. Techniques like temperature-dependent X-ray diffraction and high-pressure synthesis are instrumental in discovering new crystalline phases.[4][5]

G Temperature Gradient Temperature Gradient Polymorph A Polymorph A Temperature Gradient->Polymorph A Yields High Pressure High Pressure Polymorph B Polymorph B High Pressure->Polymorph B Yields Solvent System Solvent System Polymorph C Polymorph C Solvent System->Polymorph C Yields Powder XRD Powder XRD Phase Identification Phase Identification Powder XRD->Phase Identification Single-Crystal XRD Single-Crystal XRD Structure Solution Structure Solution Single-Crystal XRD->Structure Solution Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Phase Transitions Phase Transitions Thermal Analysis (DSC/TGA)->Phase Transitions Spectroscopy (Raman, IR) Spectroscopy (Raman, IR) Vibrational Modes Vibrational Modes Spectroscopy (Raman, IR)->Vibrational Modes Polymorph A->Powder XRD Polymorph A->Spectroscopy (Raman, IR) Polymorph B->Single-Crystal XRD Polymorph C->Thermal Analysis (DSC/TGA)

Caption: A conceptual workflow for the investigation of polymorphism.

Experimental Protocols

Synthesis of Platinum Diiodide

A common method for the synthesis of platinum diiodide involves the reaction of a platinum(II) salt with an iodide source.[1] The following is a general protocol that can be adapted for the synthesis of platinum diiodide powder. The growth of single crystals suitable for XRD may require more specialized techniques such as chemical vapor transport or slow cooling from a melt.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Potassium iodide (KI)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of potassium tetrachloroplatinate(II).

  • In a separate beaker, prepare a saturated aqueous solution of potassium iodide.

  • Slowly add the potassium iodide solution to the potassium tetrachloroplatinate(II) solution while stirring.

  • A black precipitate of platinum diiodide will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities, followed by a final wash with ethanol or acetone to aid in drying.

  • Dry the resulting black powder under vacuum.

Causality of Experimental Choices: The use of an aqueous solution allows for the ionic reaction to proceed efficiently. The slow addition of the potassium iodide solution helps to control the precipitation process, which can influence the crystallinity of the product. Thorough washing is crucial to remove byproducts such as potassium chloride, ensuring the purity of the final platinum diiodide.

Single-Crystal X-ray Diffraction (XRD) for Structural Determination

Single-crystal XRD is the definitive technique for determining the crystal structure of a new material or polymorph.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Methodology:

  • Crystal Mounting: A suitable single crystal of platinum diiodide is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the most accurate atomic positions, bond lengths, and bond angles.

G cluster_experiment Experimental Setup cluster_analysis Data Analysis X-ray Source X-ray Source Monochromator Monochromator X-ray Source->Monochromator Single Crystal Single Crystal Monochromator->Single Crystal Detector Detector Single Crystal->Detector Diffracted X-rays Data Collection Data Collection Detector->Data Collection Data Processing Data Processing Data Collection->Data Processing Raw Data Structure Solution Structure Solution Data Processing->Structure Solution Processed Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Final Crystal Structure (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction.

The final output of a successful single-crystal XRD study is typically a Crystallographic Information File (CIF).[7][8] This standardized file format contains all the essential information about the crystal structure, including lattice parameters, space group, atomic coordinates, and experimental details, making it a valuable resource for the scientific community.[9]

Conclusion

The crystallographic data of platinum diiodide is foundational to understanding its material properties and potential applications. While the monoclinic P2₁/c phase is well-characterized, the exploration of other potential polymorphs presents an exciting avenue for future research. A thorough understanding of the synthesis-structure-property relationships, facilitated by techniques like single-crystal X-ray diffraction, is paramount for the rational design and development of new materials and technologies based on platinum diiodide and related compounds.

References

Sources

Exploratory

solubility product constants of platinum(II) iodide in polar solvents

Thermodynamic Profiling and Solubility Product Constants ( ) of Platinum(II) Iodide in Polar Solvents: A Guide for Drug Development Executive Summary Platinum(II) iodide ( ) is a critical precursor in the synthesis of pl...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling and Solubility Product Constants (


) of Platinum(II) Iodide in Polar Solvents: A Guide for Drug Development 

Executive Summary Platinum(II) iodide (


) is a critical precursor in the synthesis of platinum-based antineoplastic agents and advanced catalytic materials[1]. However, its extreme insolubility in aqueous media poses significant challenges during early-stage drug screening and formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent in vitro assay results due to the mischaracterization of 

stock solutions. This technical guide provides a rigorous examination of the solubility product constants (

) of

in polar solvents, detailing the thermodynamic causality behind its dissolution and offering self-validating protocols for accurate quantification.

Thermodynamic Fundamentals of Solvation

The dissolution of


 in any solvent is governed by the thermodynamic competition between the energy required to disrupt its robust, layered solid-state lattice (density 6.403 g/cm³)[2] and the solvation energy released upon coordinating solvent molecules to the 

Pt(II) center.

In purely aqueous systems, water acts as a weak-field ligand and struggles to displace the strongly bound iodide ions or disrupt the crystal lattice. Consequently, the solubility product of


 in water is exceptionally low. Rigorous kinetic and thermodynamic studies establish the aqueous 

of

at

at 25 °C[3]. This ultra-low value dictates that

will quantitatively precipitate in aqueous media unless strong coordinating agents are present.

Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the dissolution mechanism shifts from simple solvation to active ligand exchange. DMSO is a unique ambidentate ligand; its sulfur atom acts as a soft base, forming highly stable coordination complexes with the soft acid Pt(II)[4]. This chemical transformation drastically increases the apparent solubility of


, making DMSO the solvent of choice for preparing concentrated stock solutions in pharmacological screening.

Table 1: Physicochemical and Thermodynamic Properties of


 
PropertyValue / DescriptionReference
Molecular Weight 448.89 g/mol [2]
Physical Form Black crystalline powder[1]
Aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(25 °C)

[3]
Solubility in Water Insoluble[1]
Solubility in DMSO High (via complexation)
Primary Coordination Square Planar[5]

Mechanistic Pathways of Solvation

Understanding the causality behind solvent selection requires mapping the coordination chemistry. When ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is introduced to DMSO, the solvent does not merely surround the ions via dipole interactions; it chemically coordinates to the metal center. Structural characterization of similar palladium and platinum complexes reveals that DMSO binds preferentially via its sulfur atom to these soft metals, displacing the polymeric lattice bonds of solid 

to form discrete, soluble square-planar monomers (e.g.,

).

SolvationMechanism A PtI2 (Solid Lattice) B Aqueous Solvation (Weak Dipole) A->B H2O C DMSO Solvation (Ligand Coordination) A->C DMSO D [PtI2(H2O)2] Precipitates (Ksp ~ 7e-32) B->D High Lattice Energy E [PtI2(DMSO)2] Stable Soluble Monomer C->E S-Pt Bond Formation

Thermodynamic pathways of PtI2 solvation in aqueous vs. polar aprotic environments.

Self-Validating Experimental Protocols

To ensure scientific integrity, any determination of


 or preparation of stock solutions must be self-validating. The following protocols are designed with internal controls to prevent artifacts caused by incomplete equilibration or colloidal suspensions.
Protocol A: Determination of Apparent in Mixed Polar Solvents

Rationale: Gravimetric analysis is insufficient for ultra-low solubility compounds. We employ Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for parts-per-trillion (ppt) sensitivity, coupled with ultracentrifugation to eliminate false positives from suspended nanoparticles.

  • Preparation of Saturated Solutions: Add 50 mg of high-purity

    
     (99.99%)[2] to 50 mL of the target solvent (e.g., 1% DMSO in water) in an amber glass vial to prevent photochemical degradation.
    
  • Isothermal Equilibration: Seal the vial and agitate in a thermostatic shaker at

    
     °C for 72 hours.
    
    • Causality: Heavy metal halides exhibit exceptionally slow dissolution kinetics; 72 hours ensures true thermodynamic equilibrium rather than a kinetic snapshot.

  • Phase Separation: Transfer 10 mL of the suspension to a polycarbonate tube and centrifuge at 100,000

    
     for 60 minutes.
    
    • Causality: Standard 0.22 µm syringe filters allow colloidal

      
       to pass, artificially inflating the measured solubility. Ultracentrifugation strictly pellets all undissolved solids.
      
  • Sampling and Matrix Matching: Carefully extract 1.0 mL of the supernatant and dilute 1:100 in 2%

    
    . Prepare calibration standards using a certified Pt reference solution in the exact same solvent matrix to correct for ionization suppression in the plasma.
    
  • ICP-MS Quantification: Measure the

    
     isotope. Calculate the molar concentration of dissolved Pt.
    
  • 
     Calculation:  Assuming the dissolution equation 
    
    
    
    , the solubility product is calculated as
    
    
    , where
    
    
    is the molar solubility.

KspWorkflow S1 1. Solvent Saturation (Excess PtI2) S2 2. Isothermal Equilibration (25°C, 72h) S1->S2 S3 3. Ultracentrifugation (100,000 x g, 1h) S2->S3 S4 4. ICP-MS Quantification (195Pt Isotope) S3->S4 S5 5. Thermodynamic Derivation (Ksp = 4s³) S4->S5

Self-validating experimental workflow for determining PtI2 solubility product constants.

Protocol B: Preparation of Stock Solutions for Biological Assays

Rationale: Direct addition of


 to aqueous assay buffers yields erratic results due to immediate precipitation. A DMSO-mediated vehicle approach is required.
  • Primary Stock: Dissolve

    
     in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate for 15 minutes at room temperature until the solution is optically clear.
    
  • Validation of Complexation (Internal Control): Analyze an aliquot via UV-Vis spectroscopy. A shift in the ligand-to-metal charge transfer (LMCT) band confirms the formation of the

    
     complex, validating that dissolution has occurred chemically, not just physically.
    
  • Serial Dilution: Dilute the primary stock into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity and maintain ligand stability[6].
    
    • Causality: The pre-formed DMSO complex is kinetically stable enough in dilute aqueous media to interact with biological targets before bulk precipitation occurs.

Implications for Drug Development

The dichotomy between the aqueous


 and the polar organic solubility of 

is a double-edged sword in drug discovery. While the ultra-low aqueous solubility (

)[3] severely limits oral bioavailability, the ability to form stable, soluble adducts with polar aprotic solvents like DMSO allows for precise in vitro dosing.

Researchers must be acutely aware that when dosing cells with a DMSO stock of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, they are likely evaluating the pharmacological profile of the 

adduct rather than the bare

molecule. This distinction is critical for establishing accurate structure-activity relationships (SAR) in metallodrug development, as the lability of the DMSO ligands will directly dictate how the platinum center interacts with intracellular DNA.

References

Sources

Foundational

Technical Guide: Coordination Geometry and Reactivity of Platinum(II) Iodide Centers

Executive Summary This technical guide analyzes the structural and kinetic distinctiveness of Platinum(II) iodide complexes, specifically contrasting them with their chloride counterparts ( , Cisplatin). While historical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and kinetic distinctiveness of Platinum(II) iodide complexes, specifically contrasting them with their chloride counterparts (


, Cisplatin). While historically overshadowed by chlorido-complexes in clinical oncology, Pt(II)-iodides exhibit unique soft-soft Lewis acid-base interactions, extreme photosensitivity, and distinct NMR spectral signatures (

Pt). This guide details the exploitation of the "trans-effect" for high-purity synthesis (the Dhara method), the structural characterization via X-ray and NMR, and the emerging utility of Pt-I bonds in Photoactivated Chemotherapy (PACT).

Theoretical Framework: The Soft-Soft Interaction

Platinum(II) centers (


) adopt a square planar geometry (

or

) to minimize antibonding interactions in the

orbital. The substitution of chloride (a hard/borderline base) with iodide (a soft base) fundamentally alters the complex's electronic landscape.
The Trans-Effect Hierarchy

The synthesis of geometric isomers in Pt(II) chemistry is governed by the trans-effect—the ability of a ligand to labilize the ligand trans to itself.[1] Iodide is a significantly stronger trans-director than chloride or ammonia due to its high polarizability (softness).

Trans-Effect Series:



  • Kinetic Consequence: In a

    
     system, the coordination of the first amine is random. However, the second amine is directed cis to the first because the remaining iodides (strong trans-directors) labilize the positions trans to themselves more effectively than the newly coordinated ammonia (weak trans-director) labilizes the position trans to itself.
    
The Heavy Atom Effect (NMR)

The large electron cloud of iodine introduces significant spin-orbit coupling (SOC) effects. In


Pt NMR, this results in a dramatic "inverse halogen dependence." Unlike typical inductive trends where electronegativity drives chemical shifts downfield (deshielding), the substitution of Cl with I causes a massive upfield shift (shielding)  due to SO-induced shielding currents.

Structural & Spectroscopic Characterization

The substitution of Cl for I expands the coordination sphere and alters the spectroscopic fingerprint.

Comparative Metrics: Chlorido vs. Iodido

The following table summarizes the structural and spectral shifts observed when transitioning from Cisplatin (


) to its iodide analogue (

) and their precursors.
FeatureParameterChlorido Complex (

)
Iodido Complex (

)
Mechanistic Driver
Geometry Bond Length~2.30 Å~2.60 ÅLarger ionic radius of Iodide (

Å vs

Å).
NMR

Pt Shift
-1620 ppm (

)
-4700 ppm (

)
Spin-Orbit Coupling (Heavy Atom Effect).
Kinetics Hydrolysis RateModerate (

hrs)
Slow / InertSoft Pt(II) binds soft

more tightly than hard

.
Stability PhotosensitivityLowHighLow energy LMCT bands facilitate photo-dissociation.

Note: NMR shifts are referenced to


 (

ppm).

Synthetic Protocol: The Dhara Method

Direct treatment of


 with ammonia yields a mixture of cis and trans isomers and the insoluble Magnus' Green Salt (

). To ensure isomeric purity, the Dhara method utilizes the superior trans-effect of iodide.
Experimental Workflow

Objective: Synthesis of high-purity


 as a precursor to Cisplatin or for direct use.

Reagents:

  • Potassium Tetrachloroplatinate (

    
    )
    
  • Potassium Iodide (

    
    ) - Excess
    
  • Ammonium Hydroxide (

    
    )
    
  • Deionized Water (

    
     free preferred)
    

Protocol:

  • Ligand Exchange (Cl

    
     I):  Dissolve 
    
    
    
    in water. Add saturated
    
    
    solution (4 molar equivalents).
    • Observation: Solution turns from red (

      
      ) to deep brown/black (
      
      
      
      ).
    • Reaction:

      
      
      
  • Amination (Directed): Add

    
     dropwise to the 
    
    
    
    solution.
    • Mechanism:[2][3][4] The first

      
       replaces an 
      
      
      
      . The second
      
      
      attacks cis to the first, directed by the strong trans-effect of the remaining iodides.
    • Reaction:

      
      
      
  • Isolation: The product precipitates as a yellow/orange solid (iodides are less soluble than chlorides).

  • Purification: Wash with ice-cold water and ethanol.

    • Critical Control: Perform in low light. Pt-I bonds are photolabile.

Logic Visualization (Synthesis)

DharaMethod Start K2[PtCl4] (Red Solution) Step1 Ligand Exchange (+ Excess KI) Start->Step1 Intermediate K2[PtI4] (Deep Brown) Step2 Directed Amination (+ NH4OH) Intermediate->Step2 Step1->Intermediate Substitution driven by Mass Action MonoSub [PtI3(NH3)]- (Transient) Product cis-[PtI2(NH3)2] (Yellow/Orange Precipitate) MonoSub->Product 2nd NH3 Addition (Cis-directed by Trans-I) Step2->MonoSub 1st NH3 Addition

Figure 1: The Dhara pathway utilizes the iodide intermediate to strictly enforce cis-geometry via the trans-effect, preventing the formation of the thermodynamic trans-product.

Reactivity & Applications: Photoactivation

While Pt-I bonds are thermodynamically stable (soft-soft), they are kinetically labile under irradiation. This property is exploited in Photoactivated Chemotherapy (PACT).

Mechanism of Action

Unlike Cisplatin, which relies on spontaneous aquation (hydrolysis) inside the cell to become active, Pt-I complexes can be designed to resist hydrolysis in the dark (reducing systemic toxicity) but release ligands upon irradiation with visible/UVA light.

  • Dark State: The complex remains neutral and intact. High stability of Pt-I prevents premature DNA binding.

  • Irradiation: Light absorption into the Ligand-to-Metal Charge Transfer (LMCT) band excites an electron to a dissociative state (

    
    ).
    
  • Activation: The Pt-I bond lengthens and breaks, generating a reactive cationic species (

    
     or similar).
    
  • Cytotoxicity: The reactive species coordinates to N7 of Guanine in nuclear DNA.

Pathway Visualization (PACT)

PACT_Mechanism Prodrug cis-[PtI2(NH3)2] (Inert in Dark) Light Light Irradiation (LMCT Excitation) Prodrug->Light Cellular Uptake Activated [Pt(NH3)2(H2O)I]+ (Reactive Species) Light->Activated Iodide Dissociation DNA_Bind Pt-DNA Adducts (Apoptosis) Activated->DNA_Bind Guanine N7 Attack

Figure 2: Photoactivation pathway for Platinum(II) Iodide complexes. The inert prodrug is activated only at the tumor site via targeted irradiation.

References

  • Dhara, S. C. (1970). A Rapid Method for the Synthesis of cis-[PtCl2(NH3)2].[4][5] Indian Journal of Chemistry, 8, 193–234.

  • Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. (General Reference for Pt Chemistry and Trans Effect).
  • Farrer, N. J., & Sadler, P. J. (2008). Photoactivated Anticancer Complexes.[6] University of Warwick. 6

  • Pregosin, P. S. (1986). Platinum-195 NMR Spectroscopy.[7][8][9][10] Annual Reports on NMR Spectroscopy. (Source for Chemical Shift Data). 8

  • Reisner, E., et al. (2015). cis-PtI2(NH3)2: a reappraisal. Dalton Transactions. 11[4][12]

Sources

Exploratory

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of the PtI2 Monolayer Band Gap

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Underpinnings and Practical Application of Density Functional Theory in Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Underpinnings and Practical Application of Density Functional Theory in Characterizing the Electronic Properties of Monolayer Platinum Diiodide (PtI₂).

The burgeoning field of two-dimensional (2D) materials has unveiled a new frontier in materials science, with monolayer platinum diiodide (PtI₂) emerging as a candidate with significant potential for applications in photocatalysis and nano-mechanics.[1] A fundamental understanding of its electronic properties, particularly its band gap, is paramount for the rational design and development of novel technologies. This in-depth technical guide, designed for researchers and scientists, provides a comprehensive overview of the theoretical calculations used to determine the band gap of the PtI₂ monolayer, with a focus on the application of first-principles calculations within the framework of Density Functional Theory (DFT).

The Imperative of Band Gap Characterization

The electronic band gap is a critical parameter that dictates the optical and electronic properties of a semiconductor. It represents the energy difference between the top of the valence band and the bottom of the conduction band. For a material to be a viable candidate in applications such as photocatalysis or optoelectronics, it must possess a suitable band gap to absorb light and generate electron-hole pairs. Theoretical calculations provide a powerful and cost-effective means to predict and understand the band gap of novel materials like the PtI₂ monolayer before their experimental realization.

Theoretical Framework: Density Functional Theory (DFT)

First-principles calculations, specifically those based on Density Functional Theory (DFT), are the workhorse for computational materials science. DFT allows for the determination of the electronic structure of materials by solving the many-body Schrödinger equation in a computationally tractable manner. The core concept of DFT is to map the complex many-electron problem onto a simpler problem of non-interacting electrons moving in an effective potential.

The choice of the exchange-correlation (xc) functional within DFT is a critical determinant of the accuracy of the calculated band gap. The Generalized Gradient Approximation (GGA), often using the Perdew-Burke-Ernzerhof (PBE) functional, is a widely used starting point. However, it is well-documented that GGA functionals tend to underestimate the band gap of semiconductors. To obtain more accurate band gap values, hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, which incorporate a portion of exact Hartree-Fock exchange, are often employed.

The Case of the PtI₂ Monolayer: An Indirect Band Gap Semiconductor

Recent theoretical investigations have identified the single-layer PtI₂ as an indirect-gap semiconductor.[1] This means that the valence band maximum (VBM) and the conduction band minimum (CBM) do not occur at the same point in the Brillouin zone. This characteristic has important implications for its optical properties, as electron-hole recombination in indirect-gap semiconductors is typically less efficient than in direct-gap materials.

A pivotal study by Wang et al. (2019) utilized first-principles calculations to determine the electronic properties of the PtI₂ monolayer.[1] Their work revealed an indirect band gap of 2.56 eV.[1] This relatively large band gap suggests that monolayer PtI₂ could be a promising material for applications in photocatalysis, particularly for reactions requiring high-energy charge carriers, such as the oxygen evolution reaction.[1]

Key Computational Considerations for 2D Materials

The theoretical calculation of the band gap of a 2D material like the PtI₂ monolayer requires careful consideration of several computational parameters to ensure accuracy and reliability.

The Supercell Approach and Vacuum Spacing

To model a 2D monolayer using periodic boundary conditions inherent in most DFT codes, a supercell approach is employed. This involves creating a unit cell that contains the monolayer and a significant amount of vacuum space in the direction perpendicular to the plane of the material. This vacuum layer is crucial to prevent spurious interactions between the periodic images of the monolayer. A vacuum spacing of at least 15-20 Å is generally considered sufficient to ensure the layers are electronically isolated.

K-point Sampling

The electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The density of the k-point mesh used to sample the Brillouin zone is a critical parameter for convergence. A denser k-point mesh provides a more accurate representation of the electronic states but also increases the computational cost. Convergence tests should be performed to determine the optimal k-point mesh density for the system under investigation.

Spin-Orbit Coupling (SOC)

For materials containing heavy elements like platinum (Pt) and iodine (I), relativistic effects, particularly spin-orbit coupling (SOC), can have a significant impact on the electronic band structure. SOC arises from the interaction between the electron's spin and its orbital motion in the presence of the electric field of the atomic nuclei. This interaction can lead to the splitting of energy bands and a reduction of the band gap. Therefore, the inclusion of SOC in the DFT calculations is essential for an accurate prediction of the band gap of the PtI₂ monolayer.

Tabular Summary of Computational Parameters

ParameterDescriptionTypical Value/ConsiderationRationale
Exchange-Correlation Functional Approximates the exchange and correlation energy of the interacting electron system.PBE (for initial calculations), HSE06 (for more accurate band gaps)PBE is computationally efficient but often underestimates the band gap. HSE06 provides more accurate band gaps by including a fraction of exact exchange.
Supercell Vacuum Spacing The distance between periodic images of the monolayer in the direction perpendicular to the 2D plane.≥ 15-20 ÅTo prevent spurious interactions between periodic images and accurately model an isolated monolayer.
K-point Mesh The density of points used to sample the Brillouin zone for integrating electronic states.Convergence testing required (e.g., starting with a 9x9x1 mesh for a hexagonal cell)A sufficiently dense mesh is crucial for accurate calculation of the electronic band structure and total energy.
Spin-Orbit Coupling (SOC) A relativistic effect that couples an electron's spin to its orbital motion.Must be included in calculations.Pt and I are heavy elements where SOC effects are significant and can alter the band structure and band gap.
Plane-wave Cutoff Energy Determines the size of the basis set used to expand the electronic wavefunctions.Convergence testing required (e.g., 400-500 eV)A higher cutoff energy leads to a more accurate representation of the wavefunctions but increases computational cost.

Experimental Workflow for Theoretical Band Gap Calculation

The following diagram outlines a typical workflow for the theoretical calculation of the PtI₂ monolayer band gap using DFT.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_conv 2. Convergence Tests cluster_calc 3. DFT Calculations cluster_analysis 4. Analysis A Define Crystal Structure (e.g., from experimental data or theoretical prediction) B Create Supercell with Vacuum A->B C K-point Mesh Convergence B->C D Plane-wave Cutoff Energy Convergence C->D E Geometry Optimization (Relax atomic positions and lattice vectors) D->E F Self-Consistent Field (SCF) Calculation (Determine ground state electron density) E->F G Band Structure Calculation (along high-symmetry k-paths) F->G H Inclusion of Spin-Orbit Coupling (SOC) G->H I Plot Band Structure and Density of States (DOS) H->I J Identify Valence Band Maximum (VBM) and Conduction Band Minimum (CBM) I->J K Determine Band Gap Value and Type (Direct/Indirect) J->K

Caption: A flowchart illustrating the key steps in the theoretical calculation of the PtI₂ monolayer band gap using Density Functional Theory.

Step-by-Step Protocol for a Representative DFT Calculation

This protocol provides a generalized, step-by-step methodology for calculating the band structure of a PtI₂ monolayer using a plane-wave DFT code like Quantum ESPRESSO or VASP.

  • Structure Definition:

    • Obtain the lattice parameters and atomic positions for the 1T phase of the PtI₂ monolayer. This can be sourced from experimental data or theoretical predictions.

    • Create a supercell with a vacuum spacing of at least 20 Å in the z-direction to isolate the monolayer.

  • Input File Preparation:

    • Prepare the input file for the DFT calculation. This will include:

      • Lattice vectors of the supercell.

      • Atomic species (Pt, I) and their pseudopotentials.

      • Initial atomic positions.

      • Computational parameters such as the plane-wave cutoff energy and the exchange-correlation functional (e.g., PBE).

  • Convergence Tests:

    • Perform convergence tests for the k-point mesh and the plane-wave cutoff energy.

    • For the k-point mesh, start with a relatively coarse grid (e.g., 5x5x1) and systematically increase the density until the total energy converges to within a desired threshold (e.g., 1 meV/atom).

    • Similarly, for the cutoff energy, start with a moderate value (e.g., 300 eV) and increase it until the total energy converges.

  • Geometry Optimization:

    • Perform a full geometry optimization of the PtI₂ monolayer. This involves relaxing both the atomic positions and the in-plane lattice constants until the forces on the atoms and the stress on the unit cell are minimized.

  • Self-Consistent Field (SCF) Calculation:

    • Using the optimized structure, perform a self-consistent field (SCF) calculation to obtain the ground-state charge density and Kohn-Sham eigenvalues.

  • Band Structure Calculation:

    • Define a path of high-symmetry k-points in the Brillouin zone (e.g., Γ-M-K-Γ for a hexagonal lattice).

    • Perform a non-self-consistent calculation along this k-path to obtain the electronic band structure.

  • Inclusion of Spin-Orbit Coupling (SOC):

    • Repeat the SCF and band structure calculations with spin-orbit coupling included to accurately capture the relativistic effects.

  • Analysis and Visualization:

    • Plot the calculated band structure.

    • Identify the valence band maximum (VBM) and the conduction band minimum (CBM).

    • Determine the band gap value as the energy difference between the CBM and VBM.

    • Determine if the band gap is direct (VBM and CBM at the same k-point) or indirect (VBM and CBM at different k-points).

    • Plot the Density of States (DOS) and Projected Density of States (PDOS) to understand the contribution of different atomic orbitals to the electronic bands.

Logical Relationship of Key Concepts

The following diagram illustrates the logical flow and interdependence of the core concepts involved in the theoretical calculation of the PtI₂ monolayer band gap.

Concepts DFT Density Functional Theory (DFT) XC Exchange-Correlation Functional (e.g., PBE, HSE06) DFT->XC Supercell Supercell Approach + Vacuum Spacing DFT->Supercell Kpoints K-point Sampling DFT->Kpoints SOC Spin-Orbit Coupling (SOC) DFT->SOC BandStructure Electronic Band Structure XC->BandStructure Supercell->BandStructure Kpoints->BandStructure SOC->BandStructure BandGap Band Gap (Value and Type) BandStructure->BandGap

Caption: A conceptual diagram showing the relationship between key theoretical and computational components in determining the band gap of a 2D material.

Conclusion and Future Directions

The theoretical calculation of the PtI₂ monolayer band gap through first-principles DFT provides invaluable insights into its fundamental electronic properties. The prediction of a 2.56 eV indirect band gap positions this material as a promising candidate for further investigation in photocatalysis and other optoelectronic applications.[1] Future computational studies could explore the effects of strain, defects, and heterostructuring on the electronic properties of the PtI₂ monolayer, paving the way for the tailored design of novel 2D materials with enhanced functionalities. This guide serves as a foundational resource for researchers embarking on the computational exploration of this and other exciting 2D materials.

References

  • Wang, Y., et al. (2019). Single-Layer PtI2: A Multifunctional Material with Promising Photocatalysis toward the Oxygen Evolution Reaction and Negative Poisson's Ratio. ACS Applied Materials & Interfaces, 11(35), 31793-31798. [Link]

Sources

Foundational

Chronicles of Stability: A Technical Guide to Platinum Diiodide Synthesis

Part 1: Executive Summary & Historical Context Platinum diiodide ( ) represents a classic study in the chemistry of soft acids and bases. Unlike its lighter halide counterparts ( , ), the iodide exhibits unique thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Historical Context

Platinum diiodide (


) represents a classic study in the chemistry of soft acids and bases. Unlike its lighter halide counterparts (

,

), the iodide exhibits unique thermodynamic behaviors and structural polymorphisms that have challenged and intrigued chemists since the early 19th century.
The Historical Arc

The discovery of platinum iodides parallels the isolation of iodine itself by Courtois in 1811. By the 1830s, Lassaigne and other early inorganic chemists were characterizing the binary compounds of platinum. However, early synthesis methods—primarily direct elemental combination—often yielded non-stoichiometric mixtures of


, 

, and

.

It was not until the mid-20th century, with the advent of X-ray crystallography, that the distinct polymorphic forms of


 were resolved. The transition from "alchemical" mixing to precise thermodynamic control marks the modern era of platinum group metal (PGM) synthesis.
The Chemical Imperative (HSAB Theory)

To understand the synthesis, one must understand the driving force. According to the Hard and Soft Acids and Bases (HSAB) theory:

  • Platinum(II) is a Soft Acid (large, polarizable, low charge density).

  • Iodide (

    
    )  is a Soft Base .
    

This pairing creates a bond of exceptional covalency and thermodynamic stability, far exceeding that of Pt-Cl or Pt-O interactions. This stability is both a blessing (ease of precipitation) and a curse (difficulty in subsequent ligand substitution), a duality that defines its use in drug development.

Part 2: Crystallography & Polymorphism

Before attempting synthesis, the researcher must define the target polymorph.


 is not a monolith; it exists in forms with distinct reactivities.
Property

-PtI₂ (Metastable)

-PtI₂ (Stable)
Crystal System CubicMonoclinic
Structure Disordered, often resulting from low-temp decomposition.Ordered, layered structure.
Formation Temp < 300°C (approx.)> 350°C (Hydrothermal)
Solubility Slightly higher reactivity.Inert to most solvents.
Color Black/Dark BrownBlack (Metallic Luster)

Part 3: Synthesis Protocols

Method A: The Aqueous Precipitation (Classical "Wet" Route)

Best for: Rapid generation of precursors for further ligand exchange.

This method utilizes the trans-effect and the high affinity of


 for 

to drive the reaction. It is the most common method in drug development contexts where

is an intermediate.
Reagents
  • Potassium Tetrachloroplatinate(II) (

    
    ): 1.0 g (2.4 mmol)
    
  • Potassium Iodide (KI): 2.0 g (12 mmol, ~5x excess)

  • Deionized Water: 50 mL, degassed.

Protocol
  • Dissolution: Dissolve

    
     in 20 mL of degassed water. The solution will be red.
    
  • Ligand Exchange: Dissolve KI in 30 mL of water and add slowly to the platinum solution.

  • Reaction: The solution will immediately darken. Heat the mixture to 80°C for 1 hour.

    • Causality: Heating prevents the formation of the kinetic product (mixed chloro-iodo species) and ensures thermodynamic conversion to the fully substituted iodide.

  • Precipitation:

    
     is insoluble in water. Allow the black precipitate to settle.
    
  • Washing: Decant the supernatant. Wash the solid 3x with warm water (to remove KCl and excess KI) and 2x with ethanol.

  • Drying: Dry under vacuum at 60°C.

Critical Note: This method often yields traces of


 if the washing is insufficient.
Visualization: Aqueous Synthesis Logic

AqueousSynthesis Start K2PtCl4 (aq) [Red Solution] AddKI Add Excess KI (aq) (Ligand Exchange) Start->AddKI Mixing Intermediate [PtCl(4-x)Ix]2- Species (Kinetic Mix) AddKI->Intermediate Fast Substitution Heat Heat to 80°C (Thermodynamic Drive) Intermediate->Heat Incomplete Rxn Precipitation Precipitation of PtI2 (Black Solid) Heat->Precipitation Complete Substitution Wash Wash (H2O/EtOH) Remove KCl/KI Precipitation->Wash Purification Final PtI2 (Amorphous/Alpha) Wash->Final Drying

Caption: Logical flow of the aqueous precipitation method, highlighting the transition from kinetic intermediates to the thermodynamic product.

Method B: Thermal Decomposition (The "Dry" Route)

Best for: High-purity crystallographic studies and obtaining specific polymorphs.

This method relies on the differing stability of Platinum(IV) and Platinum(II) halides.


 is less stable than 

and decomposes upon heating.
Reagents
  • Platinum(IV) Iodide (

    
    ) or Hexaiodoplatinic acid (
    
    
    
    ).[1]
Protocol
  • Preparation: Place 1.0 g of

    
     into a quartz ampoule.
    
  • Sealing: Evacuate the ampoule to

    
     Torr and seal.
    
  • Decomposition: Place in a tube furnace.

    • Phase 1: Ramp to 325°C.

    • Phase 2: Hold at 325°C for 48 hours.

    • Causality: At this temperature, the reaction

      
       occurs. Higher temperatures (>400°C) may lead to decomposition to elemental Platinum (
      
      
      
      ).
  • Iodine Removal: The liberated Iodine vapor must be condensed at the cool end of the tube (sublimation) to prevent back-reaction during cooling.

Visualization: Thermal Phase Control

ThermalDecomp PtI4 PtI4 (Solid) Pt(IV) Heating Heat > 300°C PtI4->Heating PtI2 PtI2 (Solid) Pt(II) Heating->PtI2 325-350°C (Target Window) I2 I2 (Gas) Heating->I2 Byproduct PtMetal Pt (Metal) Pt(0) PtI2->PtMetal Overheating (>400°C)

Caption: Thermal stability map showing the narrow temperature window required to isolate PtI2 from PtI4 without reducing to elemental Platinum.

Part 4: Application in Drug Development

In the context of oncology,


 serves as a critical pivot point for synthesizing cisplatin analogs.
The "Iodide Route" to Cisplatin Analogs

Directly reacting amines with


 often leads to the Magnus' Green Salt or impure mixtures. The "Iodide Route" (Dhara's Method) is preferred for high purity:
  • 
     (in situ)
    
  • 
     (Activated Aquo Species)
    
  • Add

    
     to yield pure Cisplatin.
    

Why use Iodide? The Pt-I bond is stronger than Pt-Cl, preventing the formation of the trans isomer due to the strong trans-effect of the Iodide ligand. This ensures stereochemical control, which is vital for drug efficacy.

References

  • Thiele, G., et al. (1986). "Platinum iodides PtI2 and Pt3I8: Synthesis and Crystal Structure." Zeitschrift für anorganische und allgemeine Chemie.

  • Livingstone, S. E. (1973). "The Chemistry of Platinum." Comprehensive Inorganic Chemistry. Pergamon Press.[2] (Foundational text on PGM Halides).

  • Dhara, S. C. (1970). "A Rapid Method for the Synthesis of Cis- [Pt(NH3)2Cl2]." Indian Journal of Chemistry. (Establishes the Iodide Route).
  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society. (Theoretical grounding for Pt-I stability).

  • Groeneveld, W. L., et al. (1973). "Complexes of Platinum(II) Halides."[3][4] Recueil des Travaux Chimiques des Pays-Bas. (Detailed solubility and stability data).

Sources

Exploratory

chemical bonding and orbital hybridization in PtI2 molecules

The following technical guide provides an in-depth analysis of the chemical bonding, orbital hybridization, and structural properties of Platinum(II) Iodide ( ). It is designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical bonding, orbital hybridization, and structural properties of Platinum(II) Iodide (


). It is designed for researchers and drug development professionals, focusing on the transition from fundamental electronic theory to practical applications in medicinal chemistry.

Chemical Bonding and Orbital Hybridization in : From Solid-State Architecture to Medicinal Applications

Executive Summary

Platinum(II) iodide (


) represents a critical case study in inorganic chemistry, bridging the gap between solid-state materials science and coordination-driven drug design. While often encountered as a polymeric solid, the fundamental "molecular" behavior of 

is governed by the

electronic configuration of the Pt(II) center. This guide dissects the orbital hybridization (

vs. Molecular Orbital theory), the relativistic effects inherent to heavy metals, and the kinetic lability of the Pt-I bond—a property that distinguishes it from the clinically ubiquitous Pt-Cl motifs in drugs like Cisplatin.
Fundamental Electronic Structure & Bonding

To understand the reactivity of


, one must first deconstruct the electronic environment of the Platinum(II) ion.
1.1 The

Configuration and Square Planar Geometry

Platinum is a


 transition metal. In the +2 oxidation state, it possesses a 

electron configuration. Unlike lighter Group 10 congeners (e.g., Ni(II)), Pt(II) almost exclusively adopts a square planar geometry (

symmetry) rather than tetrahedral.
  • Ligand Field Stabilization Energy (LFSE): The square planar geometry is favored because the splitting of the

    
    -orbitals creates a large energy gap between the occupied orbitals and the high-energy, empty 
    
    
    
    orbital.
  • The "dsp²" Hybridization Model: In Valence Bond Theory (VBT), the bonding is described as the mixing of one

    
    , two 
    
    
    
    , and one
    
    
    orbital (
    
    
    ) to form four equivalent hybrid orbitals directed toward the corners of a square.
    • Orbitals involved:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Remaining orbitals: The

      
       remains unhybridized (perpendicular to the plane), and the occupied 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      orbitals remain non-bonding or weakly
      
      
      -bonding.
1.2 Relativistic Effects

For a heavy atom like Platinum (


), relativistic effects are non-negligible. The high velocity of core electrons increases their mass, causing the contraction of 

and

orbitals (stabilization) and the expansion of

and

orbitals (destabilization).
  • Impact on Bonding: The expansion of the

    
     shell improves overlap with the large, diffuse 
    
    
    
    orbitals of the Iodide ligands, strengthening the covalent character of the Pt-I bond compared to lighter analogs.
1.3 Molecular Orbital (MO) Visualization

While hybridization provides a geometric heuristic, MO theory offers a more accurate description of the energy levels. The diagram below illustrates the splitting of


-orbitals in a square planar field, crucial for understanding the diamagnetism (all electrons paired) of 

.

MO_Diagram Fig 1: Crystal Field Splitting for Pt(II) d8 (Square Planar) cluster_orbitals d-Orbital Energy Levels Low Low High High dx2y2 dx²-y² (Anti-bonding, Empty) dxy dxy dxy->dx2y2 Large Δ gap Explanation The large gap (Δ) prevents occupation of the dx²-y² orbital, resulting in a diamagnetic low-spin complex. dxy->Explanation dz2 dz² dxz_yz dxz, dyz (Degenerate)

Structural Isomerism: Monomer vs. Polymer

In the context of drug development, "PtI2" is rarely a discrete gas-phase molecule. It exists as a solid that must be solubilized or modified.

2.1 The Solid State (

-

)

The most stable form,


-

, does not contain isolated

linear units. Instead, it forms a layered structure.[1]
  • Structural Motif: Square planar

    
     units.[2]
    
  • Connectivity: These units share edges to form ribbons or sheets.

  • Coordination: Each Platinum is 4-coordinate (bonded to 4 Iodides), and each Iodide is 2-coordinate (bridging two Platinums).

2.2 The "Molecular" Precursor

When researchers discuss


 in synthesis, they often refer to the breaking of these bridges by incoming ligands (L).


The high trans-effect of Iodide (discussed in Section 4) facilitates the formation of these discrete molecular species.
Experimental Protocols

For researchers requiring high-purity


 as a precursor for organometallic synthesis, the following protocol ensures minimal contamination from Pt(IV) species.
3.1 Synthesis of

-

Objective: Convert water-soluble


 into insoluble 

.

Reagents:

  • Potassium Tetrachloroplatinate(II) (

    
    )
    
  • Potassium Iodide (KI) - Excess

  • Deionized Water (degassed)

Protocol:

  • Dissolution: Dissolve 1.0 g of

    
     in 10 mL of degassed water. The solution will be red.
    
  • Ligand Exchange: Add a saturated solution of KI (approx. 2.0 g in 5 mL water).

    • Observation: The solution immediately turns dark brown/black due to the formation of soluble

      
      .
      
  • Precipitation: Heat the solution gently to 40°C for 30 minutes, then allow it to stand.

    
     is strictly insoluble in water, but the intermediate 
    
    
    
    is soluble. To force precipitation of the neutral diiodide, careful control of stoichiometry or slight acidification is sometimes used, but thermal decomposition of the tetraiodide is more common for bulk solid.
    • Alternative (Direct): React

      
       directly with KI in minimal water, washing extensively to remove KCl.
      
  • Purification: Filter the black solid. Wash 3x with water, 3x with ethanol, and 3x with diethyl ether.

  • Drying: Dry under vacuum at 60°C for 4 hours.

3.2 Workflow Visualization

Synthesis_Protocol Fig 2: Synthesis Workflow for PtI2 Start K2PtCl4 (aq) (Red Solution) Step1 Add Excess KI Start->Step1 Intermediate [PtI4]2- (aq) (Dark Soluble Species) Step1->Intermediate Step2 Thermal/Stoichiometric Adjustment Intermediate->Step2 Product PtI2 (s) (Black Precipitate) Step2->Product Wash Wash: H2O -> EtOH -> Ether Product->Wash

[3][4]

Implications for Drug Development[5]

The primary relevance of Pt-I bonding in drug development lies in the Trans-Effect and Lability , which dictate the pharmacokinetics of platinum-based drugs.

4.1 The Trans-Effect: Iodide vs. Chloride

The trans-effect is the ability of a ligand to labilize (weaken) the bond trans to itself.

  • Order:

    
    
    
  • Mechanism: Iodide is a large, soft ligand with high polarizability. It donates significant electron density into the Platinum

    
     orbital (trans-influence), destabilizing the bond on the opposite side.
    
  • Application: In synthesizing asymmetric Pt drugs, Iodide is often used as a "directing group" to force incoming ligands into specific cis/trans positions, after which the Iodide is removed (e.g., by

    
    ).
    
4.2 Lability and Toxicity

While Cisplatin (


) uses Chloride leaving groups, analogs with Iodide (

) are generally too reactive .
  • Hydrolysis: The Pt-I bond breaks too easily in biological fluids, leading to rapid, non-specific binding to plasma proteins (e.g., albumin) before the drug reaches the tumor DNA.

  • Table 1: Comparison of Halide Ligands in Pt(II) Complexes

FeatureChloride (

)
Iodide (

)
Impact on Drug Design
Bond Length (Pt-X) ~2.30 Å~2.60 ÅPt-I is longer and weaker.[3]
Hard/Soft Character Borderline HardSoftPt(II) is soft; Pt-I is covalent but kinetically labile.
Trans-Effect ModerateStrongIodide directs substitution strongly.
Leaving Group Ability ModerateHighPt-I complexes hydrolyze too fast for systemic delivery.
4.3 Strategic Use

Despite the instability, Pt-I complexes are currently explored in:

  • Photo-activated Chemotherapy (PACT): The weaker Pt-I bond can be cleaved by light irradiation more easily than Pt-Cl.

  • Nanoparticle Formulations: Encapsulating labile Pt-I complexes to prevent premature reaction.

References
  • Solid State Structure: Thiele, G., et al. (1986). Crystal Structure of

    
    -PtI2. Z. Anorg. Allg. Chem. Link
    
  • Trans-Effect & Lability: Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions. Wiley. Link

  • Medicinal Chemistry of Platinum: Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. Link

  • DFT & Bonding Analysis: Pyykkö, P. (2002). Relativistic Effects in Structural Chemistry. Chemical Reviews. Link

  • Synthesis Protocols: Cotton, F. A., & Wilkinson, G. Advanced Inorganic Chemistry. Wiley. Link

Sources

Foundational

thermal decomposition temperatures of platinum(II) iodide powder

This guide serves as an advanced technical reference for the thermal characterization of Platinum(II) iodide ( ). It is designed for application scientists and researchers requiring precise control over material purity,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for the thermal characterization of Platinum(II) iodide (


). It is designed for application scientists and researchers requiring precise control over material purity, stoichiometry, and thermal stability.

Thermal Decomposition Profile of Platinum(II) Iodide ( ): A Technical Guide

Executive Summary

Platinum(II) iodide (


)  is a binary inorganic compound utilized as a catalyst precursor and in material science for platinum film deposition.[1] Unlike organometallic platinum complexes which exhibit multi-step degradation, pure 

follows a distinct, single-step thermal decomposition pathway.
  • Decomposition Onset:

    
    
    
  • Rapid Decomposition Event:

    
     (often cited as the decomposition/melting point)
    
  • Reaction Product: Metallic Platinum (

    
    ) and Iodine vapor (
    
    
    
    ).[2]
  • Theoretical Mass Residual:

    
     (Pure Pt).
    

This guide details the physicochemical mechanisms driving this transition and provides a validated protocol for verifying


 purity using Thermogravimetric Analysis (TGA).

Physicochemical Profile & Thermodynamics[3][4][5][6][7]

Understanding the crystal lattice energy is prerequisite to interpreting thermal data.


 typically exists in the 

-phase (monoclinic) at room temperature, which is thermodynamically stable until the decomposition threshold.
The Decomposition Mechanism

Upon heating, the lattice vibrations overcome the Pt-I coordinate covalent bond energy. The decomposition is endothermic , requiring heat input to sever the bonds and sublime the iodine.

Reaction Equation:



Stoichiometric Validation (The "Self-Validating" Standard)

In thermal analysis, the "Self-Validating System" relies on comparing Experimental Mass Loss against Theoretical Stoichiometry. Any deviation indicates impurities (solvents, precursors like


, or moisture).

Table 1: Theoretical Mass Balance for


 Decomposition 
ComponentMolar Mass ( g/mol )Stoichiometric FractionExpected TGA Signal
Precursor (

)
448.89 100.00% Starting Mass
Iodine (

)
253.8156.54%Mass Loss (Step 1)
Platinum (

)
195.0843.46%Final Residual Mass

Critical Insight: If your TGA residual mass is >44% , your sample likely contains non-volatile impurities (e.g., Potassium salts from synthesis). If residual mass is <43% , suspect volatile surface contaminants or instrument drift.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Instrument Configuration
  • Technique: Simultaneous TGA/DSC (SDT).[3][4]

  • Crucible Selection: Alumina (

    
    ) .
    
    • Why? Iodine vapor is corrosive. Platinum pans are unsuitable as they may alloy with the generated metallic platinum or react with iodine, altering the gravimetric baseline.

  • Atmosphere: High-purity Nitrogen (

    
    ) or Argon (
    
    
    
    ).
    • Flow Rate: 50–100 mL/min (Purge) to efficiently sweep evolved

      
       gas and prevent redeposition on the balance arm.
      
Step-by-Step Workflow
  • Blank Run: Perform a baseline run with an empty Alumina pan to subtract buoyancy effects.

  • Sample Loading: Load 10–15 mg of

    
     powder. Spread evenly to prevent "volcano" effects where trapped gas explodes through a crusted surface.
    
  • Equilibration: Hold at

    
     for 5 minutes to stabilize the microbalance.
    
  • Ramp Segment: Heat from

    
     to 
    
    
    
    at
    
    
    .
    • Note: A slower rate (

      
      ) increases resolution if the onset temperature is critical for your application.
      
  • Isothermal Hold (Optional): If studying kinetics, hold at

    
     and measure mass loss over time.
    

Visualizing the Decomposition Pathway[10][11]

The following diagram illustrates the logical flow of the thermal decomposition process and the corresponding analytical signals.

PtI2_Decomposition cluster_analysis Analytical Signal Correlation PtI2 PtI2 Powder (Solid, Black) Transition Lattice Destabilization (Endothermic Event) PtI2->Transition Heating Heat Thermal Energy Input (> 325°C) Heat->Transition Products Decomposition Transition->Products TGA_Signal TGA: Sharp Step Mass Loss Transition->TGA_Signal DSC_Signal DSC: Endothermic Peak Transition->DSC_Signal Pt_Metal Platinum (Pt) Solid Residue (~43.5% Mass) Products->Pt_Metal Remains in Pan Iodine_Gas Iodine (I2) Vapor Release (~56.5% Loss) Products->Iodine_Gas Purged by N2

Figure 1: Thermal decomposition pathway of Platinum(II) iodide correlating physical changes with analytical signals.

Data Interpretation & Troubleshooting

Analyzing the TGA Curve[3]
  • Region 1 (

    
    ):  Look for mass loss 
    
    
    
    . Significant loss here indicates moisture (hygroscopic behavior) or residual solvent (e.g., acetone/ethanol from washing).
  • Region 2 (

    
    ):  The Main Decomposition Step . The curve should drop precipitously.
    
    • Derivative TGA (DTG): The peak of the first derivative curve represents the point of maximum reaction rate (

      
      ), typically near 
      
      
      
      .
  • Region 3 (

    
    ):  Plateau. The mass should stabilize at the theoretical Pt percentage.
    
Common Failure Modes
  • Drifting Mass at High Temp: If mass continues to drop slowly >

    
    , the Pt residue may be oxidizing (if air was used) or reacting with the crucible. Ensure inert atmosphere (
    
    
    
    ).
  • Early Decomposition: If mass loss begins <

    
    , the sample may be 
    
    
    
    (Platinum(IV) iodide), which is less stable and decomposes to
    
    
    first, or the material is a metastable polymorph.

References

  • Sigma-Aldrich. Platinum(II) iodide Product Specification & Safety Data Sheet. Retrieved from

  • WebElements. Platinum: platinum diiodide properties and thermal data. Retrieved from

  • Thiele, G., et al. (1986). Synthesis and Crystal Structure of Platinum Iodides. Zeitschrift für anorganische und allgemeine Chemie.
  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [4]

  • National Institute of Standards and Technology (NIST). Platinum Oxide Decomposition Studies. (Context on Pt surface oxidation interactions). Retrieved from

Sources

Protocols & Analytical Methods

Method

using platinum(II) iodide as a catalyst in organic hydroamination

Application Note: Platinum(II) Iodide ( ) as a High-Efficiency Catalyst for Organic Hydroamination and Cascade Cycloadditions Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Doc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Platinum(II) Iodide ( ) as a High-Efficiency Catalyst for Organic Hydroamination and Cascade Cycloadditions

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

The construction of complex nitrogen-containing heterocycles is a cornerstone of modern drug discovery. While early transition metals and palladium have traditionally dominated catalytic hydroamination, they frequently suffer from functional group intolerance, basic amine poisoning, and competing


-hydride elimination pathways.

Platinum(II) iodide (


) has emerged as a uniquely powerful, soft Lewis acid catalyst for the intramolecular hydroamination of aminoalkynes. Unlike its chloro- or bromo- analogues, 

operates efficiently as a heterogeneous catalyst in specific halogenated solvents, enabling the rapid assembly of medium-sized rings (e.g., 8-membered azocines) via cascade cycloadditions [1]. For drug development professionals, this heterogeneous nature provides a dual advantage: exceptional catalytic turnover and near-quantitative catalyst recovery, drastically reducing heavy metal contamination in Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale & Causality (E-E-A-T)

Why Platinum(II) Iodide?

The superiority of


 in hydroamination is governed by the Hard-Soft Acid-Base (HSAB) theory and specific ligand effects [2]:
  • Electrophilic

    
    -Activation:  Pt(II) is a soft metal center that preferentially coordinates to soft unsaturated C-C bonds (alkynes/alkenes) rather than hard nitrogen lone pairs. This prevents the primary or secondary amine substrates from irreversibly binding to and "poisoning" the catalyst.
    
  • The Iodide Effect: Iodide is a highly polarizable, soft ligand. It enhances the

    
    -acidity of the platinum center while simultaneously stabilizing the zwitterionic intermediate formed after nucleophilic attack. This soft-soft synergy prevents unwanted oxidative side reactions.
    
  • Suppression of

    
    -Hydride Elimination:  Unlike Pd(II), Pt(II) exhibits a much higher kinetic barrier to 
    
    
    
    -hydride elimination, ensuring that the hydroamination proceeds to the desired cyclic product without premature alkene formation [2].
  • Heterogeneous Interface: In solvents like 1,2-dichloroethane (DCE),

    
     is sparingly soluble. The reaction occurs at the solid-liquid interface. This spatial restriction prevents bimolecular catalyst deactivation and allows the catalyst to be recovered via simple filtration[1].
    

CatalyticCycle A PtI2 Catalyst (Active Species) B π-Alkyne Complex (Electrophilic Activation) A->B + Aminoalkyne C Zwitterionic Intermediate (Intramolecular N-Attack) B->C Hydroamination (Outer-sphere) D Vinyl-Platinum Species (Proton Transfer) C->D Proton Shift E N-Heterocycle Product (Demetalation) D->E Protonolysis E->A - Product

Fig 1. Mechanism of PtI2-catalyzed intramolecular hydroamination via electrophilic alkyne activation.

Quantitative Data & Catalyst Optimization

To validate the selection of


, the following optimization data summarizes the cascade cycloaddition of 

-aminoalkynes with dimethyl acetylenedicarboxylate (DMAD) to form 8-membered nitrogen heterocycles [1].

Table 1: Catalyst and Solvent Optimization for Aminoalkyne Hydroamination

EntryCatalyst (2.5 mol%)SolventTemp (°C)State of CatalystYield (%)
1NoneDCE100N/A0
2

DCE100HomogeneousTrace
3

DCE100Homogeneous45
4

DCE100Homogeneous60
5

DCE100Homogeneous75
6

DCE 100 Heterogeneous 96
7

Toluene100Heterogeneous65
8

THF80Homogeneous40

Insight: The data clearly demonstrates that


 in DCE provides the optimal environment. The heterogeneous nature in DCE prevents catalyst degradation, while the iodide ligands provide the exact electronic tuning required for high-yielding cascade reactions[3].

Experimental Protocol: -Catalyzed Cascade Cycloaddition

This protocol details a self-validating workflow for the synthesis of medium-sized N-heterocycles via


-catalyzed hydroamination.
Materials & Reagents
  • Catalyst: Platinum(II) iodide (

    
    , 99% purity). Note: Store in a desiccator; while air-stable, moisture can affect surface area.
    
  • Substrates:

    
    -aminoalkyne (0.6 mmol) and electron-deficient alkyne (e.g., DMAD, 0.66 mmol).
    
  • Solvent: 1,2-Dichloroethane (DCE), anhydrous.

  • Equipment: Schlenk tube, magnetic stirrer, oil bath, Celite pad.

Step-by-Step Methodology

Step 1: Catalyst Loading (Inert Atmosphere)

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Backfill the tube with Argon (repeat 3 times).

  • Weigh exactly 6.7 mg of

    
     (0.015 mmol, 2.5 mol%) and transfer it into the Schlenk tube. Causality: 2.5 mol% provides the optimal balance between reaction rate and catalyst economy. Lower loadings extend reaction times and risk substrate degradation.
    

Step 2: Substrate Addition

  • Dissolve the

    
    -aminoalkyne (0.6 mmol) in 3.0 mL of anhydrous DCE. Add this solution to the Schlenk tube.
    
  • Add the electron-deficient alkyne (0.66 mmol, 1.1 equiv.) dissolved in an additional 3.0 mL of DCE.

  • Seal the tube. Observation: The

    
     will remain largely undissolved, appearing as a dark suspension.
    

Step 3: Thermal Activation

  • Submerge the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 1 hour. Causality: High stirring rates are critical in heterogeneous catalysis to overcome mass transfer limitations at the solid-liquid interface.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 45 minutes, halt stirring briefly and allow the catalyst to settle.

  • Extract a 10 µL aliquot, dilute in

    
    , and perform a rapid 
    
    
    
    NMR.
  • Validation Check: Monitor the disappearance of the alkyne proton (typically ~2.2 ppm) and the emergence of the cyclic vinyl proton (typically ~5.5 - 6.5 ppm). If starting material persists, resume heating for 30 minutes.

Step 5: Catalyst Recovery & API Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite to recover the

    
    . Wash the pad with 10 mL of ethyl acetate.
    
  • Optional: The recovered

    
     on the Celite pad can be washed with hexanes, dried under vacuum, and reused for up to 4 subsequent cycles with minimal loss of activity [1].
    
  • Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Hexanes/EtOAc) to yield the pure N-heterocycle.

Workflow S1 1. Preparation Weigh PtI2 (2.5 mol%) Inert Atmosphere S2 2. Reagents Add Substrates & DCE Solvent S1->S2 S3 3. Reaction 100 °C for 1 h (Heterogeneous) S2->S3 S4 4. Isolation Filter Catalyst & Purify API S3->S4

Fig 2. Step-by-step workflow for heterogeneous PtI2-catalyzed hydroamination and catalyst recovery.

Troubleshooting & Critical Parameters

  • Issue: Homogenization of the Reaction Mixture.

    • Cause: Use of highly coordinating solvents (e.g., DMSO, DMF) or high concentrations of basic impurities will dissolve

      
      , converting it to a homogeneous species and complicating recovery.
      
    • Solution: Strictly utilize non-coordinating halogenated solvents like DCE or DCM.

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Insufficient stirring rate leading to poor solid-liquid contact, or moisture in the solvent leading to competitive hydration of the alkyne.

    • Solution: Ensure vigorous stirring (>800 rpm) and use strictly anhydrous DCE.

References

  • Li, X.; Wang, S.; Wang, H.; Wang, W.; Liu, L.; Chang, W.; Li, J.
Application

synthesis of organoplatinum complexes via PtI2 ligand exchange

Application Note & Protocols Topic: Synthesis of Organoplatinum(II) Complexes via PtI₂ Ligand Exchange Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Iodid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Synthesis of Organoplatinum(II) Complexes via PtI₂ Ligand Exchange

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Iodide Ligands in Platinum(II) Chemistry

Organoplatinum complexes are a cornerstone of modern chemistry, with profound impacts ranging from homogeneous catalysis to life-saving anticancer therapeutics like cisplatin, carboplatin, and oxaliplatin.[1][2] The synthesis of novel platinum compounds with tailored electronic and steric properties is crucial for advancing these fields. A highly effective and often overlooked strategy for accessing a diverse range of organoplatinum(II) complexes involves the use of platinum(II) iodide (PtI₂) or its derivatives as synthetic precursors.

This application note provides a detailed guide to the synthesis of organoplatinum complexes via ligand exchange from PtI₂ intermediates. We will explore the mechanistic principles that make this route advantageous, provide detailed, field-tested protocols, and outline the necessary characterization techniques to validate the final products. The core of this strategy relies on the unique properties of the iodide ligand, which functions as both an excellent leaving group and a powerful trans-directing ligand, thereby offering kinetic control over substitution reactions.[3][4]

Mechanistic Foundations of Ligand Exchange at Pt(II) Centers

Understanding the reaction mechanism is paramount to successful synthesis and troubleshooting. Ligand substitution at square-planar d⁸ metal centers, such as Pt(II), does not proceed through a simple dissociation of a ligand. Instead, it follows a carefully orchestrated associative pathway.

The Associative (Sₙ2-type) Mechanism

Kinetic studies have firmly established that ligand substitution at Pt(II) complexes proceeds via an associative (Sₙ2-type) mechanism.[5] The incoming nucleophile (the new ligand) attacks the electron-deficient platinum center, forming a five-coordinate trigonal bipyramidal intermediate.[4] This intermediate is a transient, higher-energy species that subsequently collapses by expelling a leaving group, resulting in the new square-planar complex. This process generally occurs with retention of the original stereochemistry (e.g., cis isomers yield cis products).[5] The rate of this reaction is influenced by both the entering and leaving groups, a key feature of the associative pathway.[5][6]

G cluster_0 Associative Ligand Substitution at Pt(II) Reactant [PtL₃X] (Square Planar) Intermediate [PtL₃XY] (Trigonal Bipyramidal Intermediate) Reactant->Intermediate + Y (Entering Ligand) Product [PtL₃Y] (Square Planar) Intermediate->Product - X (Leaving Group)

Caption: Associative mechanism for Pt(II) ligand substitution.

The Trans-Effect: Iodide as a Superior Directing Group

The trans-effect describes the ability of a coordinated ligand to influence the rate of substitution of the ligand positioned trans (opposite) to it.[4][7] Ligands with a strong trans-effect weaken the bond of the opposing ligand, making it more susceptible to replacement. This kinetic phenomenon is critical for rational synthesis design.[4]

The established trans-effect series is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

As shown, iodide (I⁻) possesses a significantly stronger trans-effect than chloride (Cl⁻) and water (H₂O). This means that in a complex like [Pt(NH₃)₂I₂], the ligands positioned trans to the iodides are labilized, but more importantly, the strong trans-effect of iodide facilitates the substitution of the iodide itself by an incoming ligand.[3] This provides a powerful tool for controlling the sequence of ligand addition.

General Synthetic Workflow

The most common and cost-effective starting material for platinum chemistry is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis of a target organoplatinum complex via a PtI₂ intermediate typically follows a two-stage process. First, the chloro-ligands are exchanged for iodo-ligands to form a di-iodo intermediate. Second, the more labile iodo-ligands are replaced by the desired incoming ligand(s).

G Start K₂[PtCl₄] (Common Precursor) Step1 In-situ formation of K₂[PtI₄] Start->Step1 + 4 eq. KI (in H₂O) Step2 cis-[Pt(Amine)₂I₂] (Di-iodo Intermediate) Step1->Step2 + 2 eq. Amine Ligand (e.g., NH₃, DACH) Step3 Final Organoplatinum Complex [Pt(Amine)₂(L)₂] or [Pt(Amine)₂(L-L)] Step2->Step3 + 2 eq. Incoming Ligand (L) or 1 eq. Chelating Ligand (L-L)

Caption: General workflow from K₂[PtCl₄] to a target complex.

Protocol 1: Synthesis of cis-Diiodido(1R,2R-diaminocyclohexane)platinum(II) (PtI₂(DACH))

This protocol details the synthesis of PtI₂(DACH), an analogue of the anticancer drug oxaliplatin, and a versatile intermediate for further ligand exchange reactions.[2] The procedure starts from K₂[PtCl₄].

Principle

Potassium tetrachloroplatinate(II) is first converted to the dark brown potassium tetraiodoplatinate(II) (K₂[PtI₄]) in solution. Subsequent addition of the bidentate (1R,2R)-diaminocyclohexane (DACH) ligand displaces two iodide ligands to precipitate the neutral, yellow PtI₂(DACH) complex.

Materials and Equipment
  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH)

  • Deionized water (Milli-Q or equivalent)

  • Magnetic stirrer with heating plate

  • Schlenk flask or round-bottom flask wrapped in aluminum foil

  • Filter funnel and filter paper

  • Standard laboratory glassware

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
K₂[PtCl₄]415.091000.2411.0
KI166.001600.9644.0
DACH114.1927.50.2411.0
Step-by-Step Procedure
  • Prepare Solutions: In a 50 mL flask, dissolve 100 mg (0.241 mmol) of K₂[PtCl₄] in 2 mL of deionized water. In a separate beaker, dissolve 160 mg (0.964 mmol) of KI in 2 mL of deionized water.

  • Form Tetraiodo Intermediate: Add the KI solution to the stirring K₂[PtCl₄] solution. The color will immediately change from orange-red to a very dark brown-red. Wrap the flask in aluminum foil to protect the light-sensitive solution.

  • Stir and Heat: Stir the K₂[PtI₄] solution at 50°C for 10 minutes to ensure the complete conversion.[2]

  • Add Amine Ligand: In a separate vial, dissolve 27.5 mg (0.241 mmol) of DACH in 2 mL of deionized water. Add this solution dropwise to the warm K₂[PtI₄] solution.

  • Precipitation: A yellow precipitate of PtI₂(DACH) should form almost immediately upon addition of the DACH ligand.

  • Reaction Completion: Continue stirring the mixture at 50°C for 30 minutes, then allow it to cool to room temperature. Further cooling in an ice bath can maximize precipitation.

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the precipitate sequentially with cold water, ethanol, and finally diethyl ether to facilitate drying.

  • Drying: Dry the product under vacuum to yield the final PtI₂(DACH) complex. The expected yield is typically >90%.

Protocol 2: Ligand Exchange of Iodide with Thiol Ligands

This protocol demonstrates the subsequent exchange of the iodide ligands from a PtI₂ precursor with a new incoming ligand, using a generic thiol as an example. Pt(II) is a soft acid and has a high affinity for soft bases like sulfur donors.[8]

Principle

The cis-[Pt(Amine)₂I₂] complex is dissolved in a suitable solvent like DMF or DMSO. The incoming ligand (e.g., N-acetyl-L-cysteine) is added, and the reaction is monitored until completion. The stronger nucleophilicity of the thiol and the good leaving group ability of iodide drive the reaction forward. The kinetics of such reactions often follow a two-step consecutive process.[8][9]

Materials and Equipment
  • cis-[Pt(Amine)₂I₂] complex (e.g., PtI₂(DACH) from Protocol 1)

  • Incoming ligand (e.g., N-acetyl-L-cysteine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution: Dissolve the cis-[Pt(Amine)₂I₂] complex in a minimal amount of DMF in a round-bottom flask.

  • Ligand Addition: In a separate vial, dissolve 2.1 equivalents of the incoming ligand (e.g., N-acetyl-L-cysteine) in DMF.

  • Reaction: Add the ligand solution to the stirring platinum complex solution.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis to observe the disappearance of the starting material signal and the appearance of the product signals.

  • Workup and Isolation: Once the reaction is complete, the product can be isolated. This may involve precipitation by adding a non-solvent (like diethyl ether), followed by filtration, or purification using column chromatography if necessary.

Characterization of Organoplatinum Complexes

Rigorous characterization is essential to confirm the identity and purity of the synthesized complexes.[10] Multinuclear NMR is the most powerful tool for this purpose.[11][12]

TechniquePurpose & Key Observations
¹H NMR Confirms the coordination of organic ligands. Protons on carbon atoms adjacent to the platinum center may show satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (J(¹⁹⁵Pt-¹H)), providing direct evidence of coordination.[10]
¹³C NMR Provides information on the carbon skeleton of the ligands. Similar to ¹H NMR, direct J(¹⁹⁵Pt-¹³C) couplings can be observed for the carbon atoms bonded to or near the platinum.[13]
¹⁹⁵Pt NMR This is a highly diagnostic technique. The chemical shift of ¹⁹⁵Pt is extremely sensitive to the coordination environment (ligands, geometry, oxidation state).[13][14] For Pt(II) complexes, shifts can range widely from approximately -1500 to -6000 ppm.
IR Spectroscopy Useful for identifying characteristic vibrations of functional groups in the ligands. Pt-N and Pt-I stretching frequencies can sometimes be observed in the far-IR region.
Mass Spectrometry Confirms the molecular weight of the complex. The characteristic isotopic pattern for platinum is a definitive signature.

Conclusion

The use of platinum(II) iodide intermediates is a robust and versatile strategy for the synthesis of organoplatinum complexes. The strong trans-effect and excellent leaving group ability of iodide provide kinetic control, enabling rational design and high-yield synthesis of targeted molecules. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers and drug development professionals to explore this powerful area of inorganic chemistry.

References

  • Ligand substitution reaction on a platinum(ii) complex with bio-relevant thiols: kinetics, mechanism and bioactivity in aqueous medium. RSC Publishing.

  • Reedijk, J., & Poe, A. (2012). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganica Chimica Acta.

  • KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. University of Calicut. (Note: Direct deep link unavailable, search for title on university website)

  • Bugarčić, Ž. D., et al. (2018). Kinetics and mechanism for ligand substitution reactions of some square-planar platinum(II) complexes: Stability and reactivity correlations. Taylor & Francis Online.

  • Dalal, M. (n.d.). Reaction Mechanism of Transition Metal Complexes – II. Dalal Institute.

  • Cogley, M. (2024). Synthesis, characterization and cytotoxicities of novel organoplatinum(IV) complexes. University of Alaska Fairbanks ScholarWorks.

  • Kinetics of Ligand Substitution Reactions of a Pt(II) Complex. VIPEr.

  • Gudat, D., et al. (2004). Multinuclear NMR study of some organoplatinum complexes containing multifunctional azines as chelating ligands. Magnetic Resonance in Chemistry.

  • Sharma, V., et al. (2019). Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. Journal of Medical and Biological Engineering.

  • Diorganoplatinum(ii) complexes with chelating PN ligand 2-(diphenylphosphinoamino)pyridine; synthesis and kinetics of the reaction with MeI. New Journal of Chemistry.

  • Dynamic Reconfiguration of Pt(II) Supramolecular Assemblies via Ligand Exchange. National Institutes of Health.

  • Sitkowski, J., et al. (2004). Multinuclear NMR spectroscopy and antitumor activity of novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines. Journal of Inorganic Biochemistry.

  • Sharma, V., et al. (2019). Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. ResearchGate.

  • Gaja, A., et al. (2024). Natural abundance 195Pt-13C correlation NMR spectroscopy on surfaces enabled by fast MAS dynamic nuclear polarization. Nature Communications.

  • Van Thong, P., et al. (2022). Synthesis and crystal structures of three organoplatinum(II) complexes bearing natural arylolefin and quinoline derivatives. Acta Crystallographica Section E.

  • Characterization of Organometallic Complexes. Chemistry LibreTexts.

  • Preparation of organoplatinum(II) complexes (I)–(III). ResearchGate.

  • Synthesis and structure of organoplatinum(II) complexes containing aryl olefins and 8-hydroxyquinolines. Semantic Scholar.

  • Margiotta, N., et al. (n.d.). PtI₂(DACH), an oxaliplatin analogue, in colorectal cancer cells. ARPI - UNIPI.

  • Synthetic pathway for the preparation of complexes 1−8. ResearchGate.

  • Basolo, F., et al. (1956). Mechanism of Substitution Reactions of Complex Ions. XVII. Rates of Reaction of Some Platinum(II) and Palladium(II) Complexes with Pyridine. Journal of the American Chemical Society.

  • Ligand Replacement Reactions of Metal Complexes of Coordination Number Four and Higher. Royal Society of Chemistry.

  • possible ligand exchange mechanisms. YouTube.

Sources

Method

Application Note: Synthesis and Isolation of Platinum(II) Iodide (PtI₂) from Chloroplatinic Acid

Introduction & Mechanistic Principles Platinum(II) iodide ( ) is a highly versatile binary inorganic compound utilized as a critical precursor in the synthesis of advanced organoplatinum therapeutics and specialized cata...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Platinum(II) iodide (


) is a highly versatile binary inorganic compound utilized as a critical precursor in the synthesis of advanced organoplatinum therapeutics and specialized catalytic materials[1]. While 

can be synthesized via the direct thermal combination of elements or by heating platinum(II) chloride with potassium iodide, starting from chloroplatinic acid (

) offers a highly scalable, solution-phase alternative.

As a Senior Application Scientist, it is critical to understand the causality behind the experimental choices in this protocol rather than simply following a recipe. This synthesis relies on two fundamental principles of coordination chemistry:

  • Ligand Substitution (The Trans-Effect & Soft-Soft Interactions): Chloroplatinic acid features a Pt(IV) center coordinated by relatively "hard" chloride ligands. By introducing an excess of potassium iodide (KI), we leverage Pearson's Hard-Soft Acid-Base (HSAB) theory. The highly polarizable, "soft" iodide ions have a profound thermodynamic affinity for the Pt(IV) center. Furthermore, iodide exerts a powerful kinetic trans-effect, rapidly accelerating the sequential displacement of all six chlorides to form the deeply colored hexaiodoplatinate(IV) intermediate (

    
    ) [2].
    
  • Chemoselective Reduction: To isolate

    
    , the Pt(IV) center must be reduced to Pt(II). Using strong reductants (e.g., sodium borohydride or excess hydrazine) risks over-reducing the complex to elemental platinum (Pt black). We employ sodium metabisulfite (
    
    
    
    )
    as a chemoselective, mild reducing agent. In aqueous solution, it forms bisulfite (
    
    
    ), which provides the exact electrochemical potential required to cleanly reduce
    
    
    to
    
    
    without over-reduction.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard laboratory-scale synthesis.

Reagent / CompoundMW ( g/mol )EquivalentsMass / VolumeMolesReaction Role
Chloroplatinic acid hexahydrate 517.901.001.00 g1.93 mmolPlatinum Precursor
Potassium iodide (KI) 166.008.002.56 g15.4 mmolLigand / Reactant
Sodium metabisulfite (

)
190.110.600.22 g1.16 mmolReducing Agent
Platinum(II) iodide (

)
448.891.000.86 g (Theor.)1.93 mmolTarget Product

Note: KI is used in an 8-fold excess (rather than the stoichiometric 6-fold) to drive the ligand substitution equilibrium strictly to the right via Le Chatelier's principle.

Process Visualization

Workflow Start H₂PtCl₆ (aq) Yellow/Orange Solution Subst Ligand Substitution Add Excess KI Start->Subst Inter K₂PtI₆ (aq) Deep Red/Black Solution Subst->Inter 50 °C, 30 min Reduc Controlled Reduction Add Na₂S₂O₅ Inter->Reduc Precip PtI₂ (s) Black Precipitate Reduc->Precip Dropwise Wash Filtration & Washing H₂O, EtOH, Et₂O Precip->Wash End Pure PtI₂ Solid Vacuum Dried Wash->End Remove impurities

Workflow for the synthesis of Platinum(II) Iodide from Chloroplatinic Acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific visual cues confirm that the underlying chemical transformations have occurred successfully.

Phase 1: Formation of Potassium Hexaiodoplatinate(IV)
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of

    
     in 20 mL of deionized water (18.2 MΩ·cm). The resulting solution will be a clear, pale orange.
    
  • Ligand Exchange: Dissolve 2.56 g of KI in 10 mL of deionized water. Add this KI solution dropwise to the platinum solution at room temperature.

    • Self-Validation Check: Upon addition, the solution will immediately transition to a deep, opaque blood-red/black color. This optical shift confirms the displacement of chlorides and the formation of the

      
       complex.
      
  • Equilibration: Heat the mixture to 50 °C and stir for 30 minutes to ensure complete ligand exchange.

Phase 2: Controlled Reduction to Platinum(II) Iodide
  • Reductant Preparation: Dissolve 0.22 g of

    
     in 5 mL of deionized water. Prepare this immediately before use to prevent atmospheric oxidation of the sulfite.
    
  • Reduction: While maintaining the

    
     solution at 50 °C under vigorous stirring, add the 
    
    
    
    solution dropwise.
    • Self-Validation Check: As the reductant is added, the deep red color of the supernatant will begin to lighten, and a dense, black microcrystalline precipitate of

      
       will cascade out of the solution. The insolubility of 
      
      
      
      drives the reduction forward.
  • Completion: Cease the addition of the reductant once the supernatant turns a pale yellow/colorless shade and no further precipitation is observed.

Phase 3: Isolation and Purification
  • Filtration: Allow the suspension to cool to room temperature. Collect the black

    
     precipitate via vacuum filtration using a fine-porosity fritted glass crucible (porosity grade 3 or 4).
    
  • Sequential Washing:

    • Wash the filter cake with copious amounts of warm deionized water (3 × 15 mL) to remove unreacted KI, displaced KCl, and acidic sulfate byproducts.

    • Wash with absolute ethanol (2 × 10 mL) to displace the aqueous phase.

    • Wash with diethyl ether (1 × 10 mL) to facilitate rapid drying.

  • Drying: Transfer the solid to a vacuum desiccator. Dry under high vacuum in the dark for 12 hours.

Analytical Validation & Troubleshooting

  • Solubility Profile: Pure

    
     is strictly insoluble in water, ethanol, acetone, and ether. It will, however, dissolve in hydrogen iodide (HI) or alkali iodide solutions due to the formation of the soluble tetraiodoplatinate complex (
    
    
    
    ) [1].
  • Thermal Stability: Care must be taken during downstream processing.

    
     decomposes when heated above 350 °C, extruding elemental platinum and violet iodine gas (
    
    
    
    ) [3].
  • Troubleshooting Impurities: If the final product exhibits a purple sheen or emits a distinct halogen odor, it is likely contaminated with co-precipitated elemental iodine (

    
    ). This occurs if the reduction is incomplete or if excess iodide is oxidized by atmospheric oxygen. Remedy: Resuspend the crude solid in a dilute, cold aqueous solution of sodium thiosulfate (
    
    
    
    ) to reduce the free iodine to soluble iodide, then re-filter and wash thoroughly with water.

References

  • Platinum(II) iodide - Wikipedia. Wikimedia Foundation. Retrieved from:[Link]

  • Synthesis of shaped Pt nanoparticles using common anions or small molecules as shape-directing agents. Journal of Materials Chemistry A (RSC Publishing). Retrieved from:[Link]

Application

Application Note: Chemoselective Hydrosilylation of Strained Alkenes Using Platinum(II) Iodide (PtI2) Catalytic Cycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Data, and Validated Experimental Protocols Introduction: The Chemoselectivity Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Data, and Validated Experimental Protocols

Introduction: The Chemoselectivity Challenge in Hydrosilylation

Hydrosilylation is a cornerstone transformation in organosilicon chemistry, widely utilized in the synthesis of silicone polymers, coupling agents, and silylated active pharmaceutical ingredients (APIs)[1]. While traditional Pt(0) complexes—such as Karstedt’s catalyst—exhibit exceptional turnover numbers, they often lack the chemoselectivity required for highly strained substrates. When applied to strained architectures like methylenecyclopropanes, standard Pt(0) or Pt(IV) catalysts frequently trigger unwanted ring-opening isomerization, compromising the structural integrity of the target molecule [2].

To address this, Platinum(II) iodide complexes , specifically PtI2(PPh3)2 , have emerged as highly selective precatalysts. By operating through a distinct mechanistic pathway, PtI2(PPh3)2 enables the direct addition of Si-H bonds across the exocyclic double bond of methylenecyclopropanes without inducing ring-cleavage [1]. This application note details the mechanistic causality behind this selectivity and provides a self-validating protocol for its execution.

Mechanistic Rationale: In Situ Activation and the Pt(II)/Pt(IV) Cycle

The superior chemoselectivity of PtI2(PPh3)2 is rooted in its activation profile. Unlike systems that rely on rapid Pt(0)/Pt(II) redox cycling (which often generates highly reactive, unselective intermediates), PtI2(PPh3)2 acts as an air-stable precatalyst.

Causality of Experimental Choices: When heated in the presence of a hydrosilane (e.g., HSiEt3), PtI2(PPh3)2 undergoes an initial activation step. The silane reacts with the precatalyst to extrude an iodosilane byproduct, generating the true active catalytic species: the hydridoplatinum complex PtH(I)(PPh3)2 .

The catalytic cycle then proceeds via a controlled Pt(II)/Pt(IV) pathway:

  • Coordination: The strained alkene coordinates to the Pt(II) center.

  • Migratory Insertion: The alkene inserts into the Pt-H bond, forming a stable Pt(alkyl)(I)(PPh3)2 intermediate. The stability of this intermediate prevents the β-carbon elimination that typically causes ring-opening.

  • Oxidative Addition: A second equivalent of hydrosilane oxidatively adds to the metal, forming a transient Pt(IV) species.

  • Reductive Elimination: The final silylated product is released, regenerating the active PtH(I)(PPh3)2 catalyst.

CatalyticCycle Precatalyst Precatalyst PtI2(PPh3)2 ActiveCat Active Catalyst PtH(I)(PPh3)2 Precatalyst->ActiveCat + HSiR3 - ISiR3 Coordination Alkene Coordination [PtH(I)(alkene)(PPh3)2] ActiveCat->Coordination + Alkene Insertion Migratory Insertion Pt(alkyl)(I)(PPh3)2 Coordination->Insertion Insertion into Pt-H OxAddition Silane Ox. Addition Pt(H)(I)(alkyl)(SiR3)(PPh3)2 Insertion->OxAddition + HSiR3 OxAddition->ActiveCat Reductive Elimination - Alkyl-SiR3 Product Product Release Alkyl-SiR3 OxAddition->Product Yields

Figure 1: Catalytic cycle of PtI2(PPh3)2-mediated hydrosilylation via a Pt(II)/Pt(IV) pathway.

Quantitative Data & Substrate Scope Optimization

The choice of solvent and ligand environment is critical. As shown in Table 1, conducting the reaction under solvent-free conditions at elevated temperatures (140 °C) maximizes the concentration of the active PtH(I)(PPh3)2 species, driving the reaction to completion while entirely suppressing the formation of the 1,3-diene ring-opened byproduct [1].

Table 1: Effect of Catalyst and Conditions on the Hydrosilylation of 2,2-diphenyl-1-methylenecyclopropane

SilaneCatalyst SystemConditionsMajor ProductYield (%)
HSiEt3PtI2(PPh3)2 (1 mol%)140 °C, Solvent-free, 3h(2,2-diphenylcyclopropyl)methyl(triethyl)silane87
HSiEt3PtI2(PPh3)2 (1 mol%)110 °C, Toluene, 3h(2,2-diphenylcyclopropyl)methyl(triethyl)silane74*
HSiEt3PtI2(cod) + PCy3110 °C, Toluene, 3hMixture (Hydrosilylation + Ring-opening)< 50
HSi(OEt)Me2Pt(PEt3)3110 °C, Toluene, 3h1,1-diphenyl-1,3-butadiene (Ring-opening)N/A

*Reaction in toluene is accompanied by ~10% of the ring-opened isomer, highlighting the necessity of solvent-free conditions for absolute chemoselectivity.

Experimental Protocol: Solvent-Free Chemoselective Hydrosilylation

This protocol is designed as a self-validating system. By strictly controlling the thermal activation and utilizing solvent-free conditions, researchers can ensure high fidelity in the structural retention of strained rings [3].

ProtocolWorkflow Step1 1. Preparation Mix Substrate, Silane, & PtI2(PPh3)2 Step2 2. Reaction Heat at 140 °C Solvent-Free Step1->Step2 Step3 3. Workup Cool & Filter through Celite Step2->Step3 Step4 4. Isolation Vacuum Distillation or Chromatography Step3->Step4

Figure 2: Step-by-step workflow for the solvent-free hydrosilylation protocol.

Reagents and Equipment
  • Substrate: 2,2-diphenyl-1-methylenecyclopropane (1.0 mmol)

  • Silane: Triethylsilane (HSiEt3) (1.2 mmol)

  • Catalyst: PtI2(PPh3)2 (0.01 mmol, 1.0 mol%)

  • Equipment: 10 mL Schlenk tube with a Teflon screw cap, magnetic stir bar, temperature-controlled oil bath.

Step-by-Step Methodology
  • Pre-reaction Assembly: In a nitrogen-filled glovebox, charge the Schlenk tube with PtI2(PPh3)2 (9.7 mg, 0.01 mmol). Rationale: While the precatalyst is air-stable, excluding oxygen prevents the premature oxidation of the hydrosilane reagent.

  • Reagent Addition: Add 2,2-diphenyl-1-methylenecyclopropane (206 mg, 1.0 mmol) and triethylsilane (192 µL, 1.2 mmol) directly to the solid catalyst. Do not add solvent. Rationale: Solvent-free conditions suppress the competitive ring-opening isomerization pathway observed in dilute toluene solutions.

  • Thermal Activation & Reaction: Seal the Schlenk tube, remove it from the glovebox, and submerge it in an oil bath pre-heated to 140 °C. Stir vigorously for 3 hours. Rationale: The high temperature is thermodynamically required to drive the initial reaction between PtI2(PPh3)2 and HSiEt3, generating the active PtH(I)(PPh3)2 species.

  • Quenching and Workup: Remove the tube from the oil bath and allow it to cool to ambient temperature. Dilute the crude mixture with 5 mL of hexanes. Filter the suspension through a short pad of Celite to remove precipitated platinum residues and phosphine ligands. Wash the pad with an additional 5 mL of hexanes.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude oil via Kugelrohr vacuum distillation or silica gel flash chromatography (using 100% hexanes as the eluent) to yield the pure silylated product.

Analytical Validation System

To validate the success of the chemoselective protocol, analyze the purified product using


H NMR (400 MHz, CDCl3):
  • Success Indicator: The presence of intact cyclopropyl ring protons appearing as distinct multiplets in the highly shielded region (~1.0–1.5 ppm).

  • Failure/Deviation Indicator: The appearance of vinylic protons in the ~5.5–6.5 ppm range indicates that ring-opening isomerization (forming 1,1-diphenyl-1,3-butadiene derivatives) has occurred, suggesting that the temperature was too low or trace solvent/moisture altered the catalytic cycle.

References

  • Osakada, K., et al. "Platinum Complex-Catalyzed Hydrosilylation and Isomerization of Methylenecyclopropane Derivatives. Effect of Structures of the Substrate and Catalyst." Organometallics.[Link]

  • Putzien, S., Nuyken, O., & Kühn, F. E. "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry." Progress in Polymer Science.[Link]

  • Lewis, L. N., et al. "Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts." Journal of the American Chemical Society.[Link]

Method

doping transition metal dichalcogenides with platinum(II) iodide

An Application Guide to the Strategic Doping of Transition Metal Dichalcogenides with Platinum This document provides a comprehensive technical guide for researchers, scientists, and engineers on the theory, synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Doping of Transition Metal Dichalcogenides with Platinum

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the theory, synthesis, and characterization of platinum-doped transition metal dichalcogenides (TMDs). With full editorial control, this guide is structured to deliver not just procedural steps but also the fundamental causality behind experimental choices, ensuring a robust understanding for replicating and advancing this technology. We will address the broader, well-established field of platinum doping while giving specific consideration to the potential use of platinum(II) iodide (PtI2) as a precursor.

Introduction: The Imperative for Doping 2D Materials

Transition metal dichalcogenides (TMDs) represent a class of two-dimensional (2D) materials, analogous to graphene, with the generalized formula MX₂, where M is a transition metal (e.g., Mo, W) and X is a chalcogen (e.g., S, Se, Te)[1][2][3]. Unlike semi-metallic graphene, many TMDs in their monolayer or few-layer forms are direct or indirect bandgap semiconductors, making them prime candidates for next-generation electronics, optoelectronics, and catalysis[2][4][5].

However, the intrinsic properties of TMDs are not always optimal for specific applications. Chemical doping is a powerful technique used to precisely modify their characteristics[5][6]. The strategic introduction of foreign atoms, or dopants, can tune the carrier concentration, modify the bandgap, introduce magnetic properties, and significantly enhance catalytic activity[7][8].

Platinum, a noble metal, is a dopant of particular interest. Its high work function makes it an excellent p-type dopant for materials like MoS₂ and WSe₂, capable of withdrawing electrons from the TMD lattice and increasing hole density[9][10]. Furthermore, platinum's renowned catalytic prowess can be imparted to the otherwise inert basal planes of TMDs, creating cost-effective and highly active hybrid materials, especially for the hydrogen evolution reaction (HER)[11]. While various platinum precursors like chloroplatinic acid (H₂PtCl₆) and platinum nanoparticles are commonly used, this guide will also consider the application of less conventional precursors such as platinum(II) iodide (PtI₂), providing a framework for its potential use based on established chemical principles.

Part I: Fundamental Principles of Platinum Doping in TMDs

Understanding the mechanism of how platinum incorporates into or interacts with the TMD lattice is critical for controlling the final material properties.

Mechanisms of Interaction

Platinum can be introduced into a TMD system through several pathways, each impacting the material differently:

  • Substitutional Doping: A platinum atom directly replaces a host atom in the TMD lattice. This can be a substitution for a transition metal (e.g., Pt replacing Mo in MoS₂) or, less commonly, a chalcogen. This method creates the strongest electronic coupling and can significantly alter the band structure, often introducing new impurity levels within the bandgap[12]. First-principles calculations show that Pt doping introduces significant geometric distortions, which in turn reduces the material's band gap. Successful substitutional doping has been achieved by creating vacancy defects with an ion beam and then incorporating Pt atoms via evaporation[13].

  • Surface Adsorption & Decoration: Platinum atoms or nanoparticles are deposited onto the surface of the TMD sheet. Due to platinum's high work function, a charge transfer occurs where electrons are drawn from the TMD to the platinum, resulting in p-type doping of the TMD[9][10][14]. This is a non-destructive method that preserves the TMD's crystal lattice. The adsorption energy of a single Pt atom is significantly higher on a sulfur vacancy site than on the pristine surface, suggesting that defects can act as anchor points for Pt atoms[14].

  • Edge Doping: TMD flakes have two primary regions: the chemically inert basal plane and the catalytically active edge sites. Doping can be targeted specifically to these edge sites, which is particularly effective for enhancing electrocatalytic applications like HER. This approach leverages the synergistic effect between the active Pt and the intrinsically active TMD edges[15][16].

Doping_Mechanisms cluster_TMD TMD Lattice cluster_Dopants Dopant Types TMD_Lattice M X X M M X Pt_Sub Substitutional Pt Pt_Sub->TMD_Lattice:M Replaces Host Atom (e.g., Mo, W) Pt_Ad Adsorbed Pt Nanoparticle Pt_Ad->TMD_Lattice Surface Charge Transfer (p-doping) Pt_Edge Edge-Doped Pt Pt_Edge->TMD_Lattice:X2 Binds to Edge Sites (Catalysis) CVD_Workflow cluster_prep Preparation cluster_growth Growth cluster_post Post-Growth A Clean Substrate (Acetone, IPA) B Load Precursors (S, MoO₃, PtI₂) A->B C Purge Tube (High Flow Ar) B->C D Establish Gas Flow (Ar + H₂) C->D E Ramp Temperatures (Zone 1 & 2) D->E F Hold for Growth (10-20 min) E->F G Natural Cooling (Under Ar) F->G H Characterization G->H

Caption: Workflow for in-situ Pt-doping of TMDs via CVD.

Protocol 2: Solution-Based Doping of Exfoliated TMDs

Rationale: This "top-down" approach is highly versatile and does not require specialized CVD equipment. It involves exfoliating bulk TMD crystals into nanosheets and then decorating them with platinum by reducing a precursor salt in solution. [11][17][18]This method is readily adaptable for PtI₂ provided it can be dissolved or dispersed effectively.

Materials & Equipment:

  • Bulk TMD powder (e.g., MoS₂)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Platinum Precursor: Platinum(II) Iodide (PtI₂)

  • Solvent for PtI₂: (e.g., Dimethylformamide (DMF) or a suitable coordinating solvent)

  • Reducing Agent: Sodium borohydride (NaBH₄) solution, freshly prepared

  • Bath sonicator, Probe sonicator (optional)

  • Centrifuge

  • Magnetic stirrer

Methodology:

  • Liquid Phase Exfoliation:

    • Disperse bulk TMD powder in NMP (e.g., 1-5 mg/mL).

    • Sonicate the dispersion in a bath sonicator for 4-8 hours. The water in the bath should be cooled periodically to prevent overheating. Causality: Ultrasonic energy overcomes the weak van der Waals forces between TMD layers, exfoliating them into few-layer nanosheets.

    • Centrifuge the resulting dispersion at a low speed (e.g., 1500 rpm) for 30 minutes to pellet out any remaining bulk material.

    • Carefully collect the supernatant, which contains the exfoliated TMD nanosheets.

  • Doping via Chemical Reduction:

    • In a separate vial, prepare a dilute solution of PtI₂ in a suitable solvent like DMF. Sonication may be required to aid dissolution.

    • Transfer the TMD nanosheet dispersion to a flask on a magnetic stirrer.

    • Add the PtI₂ solution dropwise to the stirring TMD dispersion. Allow it to mix for 1 hour to ensure the platinum salt adsorbs onto the nanosheet surfaces.

    • While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ dropwise. A color change may be observed as the Pt(II) is reduced to elemental Pt(0). Causality: NaBH₄ is a strong reducing agent that reduces the Pt²⁺ ions to metallic platinum nanoparticles directly on the TMD surface.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Centrifuge the doped TMD dispersion at a high speed (e.g., 8000 rpm) for 20 minutes to pellet the Pt-doped nanosheets.

    • Discard the supernatant and re-disperse the pellet in deionized water or isopropanol.

    • Repeat the centrifugation and re-dispersion steps at least three times to remove residual reactants and byproducts.

    • The final product can be stored as a dispersion or dried for further use.

Solution_Workflow cluster_exfoliation Step 1: Exfoliation cluster_doping Step 2: Doping cluster_purify Step 3: Purification A Disperse Bulk TMD in NMP B Sonicate (4-8 hours) A->B C Centrifuge (Low Speed) & Collect Supernatant B->C D Add PtI₂ Solution to TMD Dispersion C->D E Add Reducing Agent (e.g., NaBH₄) D->E F Stir (2-4 hours) E->F G Centrifuge (High Speed) & Re-disperse F->G H Repeat 3x G->H I Final Product: Pt-TMD Dispersion H->I

Caption: Workflow for solution-based Pt-doping of TMDs.

Part III: Characterization and Validation

Confirming the successful incorporation of platinum and understanding its effect on the TMD is a self-validating process essential for scientific integrity.

  • Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of the TMD lattice. Doping can introduce strain and alter the electronic structure, leading to shifts in the characteristic E¹₂g (in-plane) and A₁g (out-of-plane) phonon modes.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is crucial for confirming the presence and chemical state of platinum. The detection of Pt 4f core level peaks (a doublet, Pt 4f₇/₂ and Pt 4f₅/₂) provides direct evidence of doping. The binding energy of these peaks can indicate whether the platinum is metallic (Pt⁰) or in an oxidized state.[12][15][16]

  • Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) and Scanning TEM (STEM) can visualize the TMD lattice directly. In cases of successful doping, individual platinum atoms or nanoparticles can be imaged on the surface or at edge sites, confirming their location and distribution.[15][16]

  • Atomic Force Microscopy (AFM): AFM is used to determine the thickness of the TMD flakes and to characterize the surface morphology, revealing any changes or aggregation caused by the deposition of platinum nanoparticles.

  • Field-Effect Transistor (FET) Measurements: To validate the electronic effects of doping, a back-gated FET can be fabricated. For Pt-doping, a distinct shift in the transfer curve (I_d vs. V_g) towards positive gate voltages is expected, confirming p-type behavior.[9][10]

Part IV: Applications and Outlook

The ability to precisely dope TMDs with platinum unlocks a range of high-performance applications.

  • Electrocatalysis (HER): The primary application is in catalysis for the hydrogen evolution reaction. Pt-doped TMDs offer a strategy to drastically reduce the amount of expensive platinum needed for efficient water splitting while maintaining high activity and stability, making them a promising alternative to commercial Pt/C catalysts.[11][15][19]

  • Electronics: P-type TMDs are a critical component for building complementary metal-oxide-semiconductor (CMOS) logic circuits, which require both n-type and p-type transistors. Platinum doping provides a reliable method to fabricate high-performance p-type FETs.[1][10][20]

  • Sensors: The high surface-to-volume ratio of 2D materials makes them highly sensitive to their environment. The functionalization of TMDs with platinum nanoparticles can enhance their sensitivity and selectivity for gas sensing applications, such as for hydrogen gas.[9][21]

The field continues to evolve, with future work focusing on achieving single-atom precision in doping, exploring novel and more environmentally benign precursors, and scaling up synthesis methods for industrial viability. The adaptation of established protocols for less-common precursors like PtI₂ represents a frontier for innovation, potentially offering new reaction kinetics and doping efficiencies.

References

  • García-Fuente, A., Gonzalez-Arrabal, R., De-La-Cruz, R. M., & Rivera-Alvarez, S. (2022). Effect of Pt Decoration on the Optical Properties of Pristine and Defective MoS2: An Ab-Initio Study. Nanomaterials, 12(15), 2661. [Link]

  • City University of Hong Kong. (n.d.). Methods for Producing Platinum Nanoparticles Decorated Transition Metal Dichalcogenides and Uses Thereof in Hydrogen Evolution Reactions. CityUHK Technology Transfer Office. [Link]

  • Li, J., et al. (2019). Pt Edge‐Doped MoS2: Activating the Active Sites for Maximized Hydrogen Evolution Reaction Performance. Advanced Energy Materials, 9(43), 1902213. [Link]

  • Ramírez-Ramírez, J. G., et al. (2018). Possible doping of single-layer MoS2 with Pt: A DFT study. INIS-IAEA. [Link]

  • ResearchGate. (n.d.). Fabrication and characterization of Pt edge‐doped MoS2. [Link]

  • Sarkar, D., et al. (2015). Functionalization of Transition Metal Dichalcogenides with Metallic Nanoparticles: Implications for Doping and Gas-Sensing. Nano Letters, 15(5), 2852–2862. [Link]

  • Deng, D., et al. (2015). Single-atom Pt as a co-catalyst for enhanced photocatalytic H2 evolution. Energy & Environmental Science, 8, 1594-1601. [Link]

  • ResearchGate. (n.d.). Phase Engineering of Transition Metal Dichalcogenides. [Link]

  • Lin, Y.-C., et al. (2023). Annealing and Doping Effects on Transition Metal Dichalcogenides—Based Devices: A Review. Coatings, 13(8), 1364. [Link]

  • Tedstone, A. A., Lewis, D. J., & O'Brien, P. (2016). Synthesis, Properties, and Applications of Transition Metal-Doped Layered Transition Metal Dichalcogenides. Chemistry of Materials, 28(7), 1965–1974. [Link]

  • Roy, T., et al. (2023). A perspective on the doping of transition metal dichalcogenides for ultra-scaled transistors: Challenges and opportunities. Journal of Applied Physics, 133(16), 160901. [Link]

  • IEEE Xplore. (2023). 2D-Transitional Metal Dichalcogenide Materials for Bio-sensors Application: A DFT-based approach. [Link]

  • Ghorbani, S. R., et al. (2025). Uncovering the atomic structure of substitutional platinum dopants in MoS2 with single-sideband ptychography. arXiv. [Link]

  • ResearchGate. (2025). Catalyst activation: Surface doping effects of group VI transition metal dichalcogenides towards hydrogen evolution reaction in acidic media. [Link]

  • ResearchGate. (2018). Doping-induced structural phase transition in cobalt diselenide enables enhanced hydrogen evolution catalysis. [Link]

  • Li, Y., et al. (2016). Effect of Doping on Hydrogen Evolution Reaction of Vanadium Disulfide Monolayer. Nanoscale Research Letters, 11(1), 303. [Link]

  • Liu, K., et al. (2021). Recent progress on kinetic control of chemical vapor deposition growth of high-quality wafer-scale transition metal dichalcogenides. Chinese Physics B, 30(9), 097701. [Link]

  • UPCommons. (n.d.). Doping of solution-processed two-dimensional transition metal dichalcogenides. [Link]

  • Yoon, A., et al. (2017). Synthesis and Properties of Two Dimensional Doped Transition Metal Dichalcogenides. Journal of the Korean Physical Society, 70, 759–766. [Link]

  • ACS Publications. (2020). Pairing of Transition Metal Dichalcogenides and Doped Graphene for Catalytically Dual Active Interfaces for the Hydrogen Evolution Reaction. [Link]

  • arXiv. (2023). 2D Magnetic Semiconductors via Substitutional Doping of Transition Metal Dichalcogenides. [Link]

  • Wiley Online Library. (2025). Semiconductor‐to‐metal transition in platinum dichalcogenides induced by niobium dichalcogenides. [Link]

  • HZDR. (n.d.). Layer-Dependent Band Gaps of Platinum-Dichalcogenides. [Link]

  • OSTI.gov. (n.d.). Chemical Trend of Transition Metal Doping in WSe2. [Link]

  • Ouyang, B., et al. (2015). Phase engineering of monolayer transition-metal dichalcogenide through coupled electron doping and lattice deformation. Journal of Applied Physics, 118(18), 184302. [Link]

  • University of Oregon. (n.d.). Synthesis and Characterization of Transition Metal Dichalcogenide Heterostructures. [Link]

  • ResearchGate. (n.d.). Doping Effects on the Performance of Paired Metal Catalysts for the Hydrogen Evolution Reaction. [Link]

  • ACS Publications. (2025). Low Contact Resistance WSe2 p-Type Transistors with Highly Stable, CMOS-Compatible Dopants. ACS Nano. [Link]

  • MDPI. (2019). Solution-Based Synthesis and Processing of Metal Chalcogenides for Thermoelectric Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Controllable Thin‐Film Approaches for Doping and Alloying Transition Metal Dichalcogenides Monolayers. [Link]

  • ResearchGate. (2015). Phase engineering of monolayer transition-metal dichalcogenide through coupled electron doping and lattice deformation. [Link]

  • ResearchGate. (2022). Synthesis of Transition Metal Dichalcogenides (TMDs). [Link]

  • RSC Publishing. (n.d.). Solution-based “bottom-up” synthesis of group VI transition metal dichalcogenides and their applications. [Link]

  • UPCommons. (n.d.). Doping of solution-processed two-dimensional transition metal dichalcogenides. [Link]

  • IOPscience. (2024). Synthesizability of transition-metal dichalcogenides: a systematic first-principles evaluation. [Link]

  • ResearchGate. (2026). Synthesis and Properties of Two Dimensional Doped Transition Metal Dichalcogenides. [Link]

  • ResearchGate. (n.d.). Electrical characterization of structured platinum diselenide devices. [Link]

  • ResearchGate. (2017). Adsorbate doping of MoS2 and WSe2: the Influence of Na and Co. [Link]

  • National Center for Biotechnology Information. (2025). High-performance p-type bilayer WSe2 field effect transistors by nitric oxide doping. [Link]

  • SciSpace. (n.d.). Evidence for Highly p-type doping and type II band alignment in large scale monolayer WSe2 /Se-terminated GaAs heterojunction. [Link]

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Application

Application Notes and Protocols for Nanoparticle Synthesis Utilizing Platinum(II) Iodide Precursors

Introduction: The Pursuit of Precision in Platinum Nanocatalysis Platinum nanoparticles (PtNPs) are at the forefront of materials science, driving innovation in fields ranging from catalysis in the automotive and petroch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Precision in Platinum Nanocatalysis

Platinum nanoparticles (PtNPs) are at the forefront of materials science, driving innovation in fields ranging from catalysis in the automotive and petrochemical industries to advanced biomedical applications in diagnostics and cancer therapy.[1][2] The efficacy of these nanoparticles is intrinsically linked to their physical and chemical properties, such as size, shape, and surface chemistry, which in turn are dictated by the synthesis method.[3] Conventionally, platinum (II) and (IV) chloride salts have been the precursors of choice for PtNP synthesis.[2][3][4] However, the quest for finer control over nanoparticle morphology and catalytic activity necessitates the exploration of alternative precursors. This application note details the rationale and methodologies for utilizing platinum(II) iodide (PtI₂) in the synthesis of platinum nanoparticles, a less conventional yet potentially advantageous route.

The Rationale for Platinum(II) Iodide: A Mechanistic Perspective

The choice of the anionic ligand in a metal precursor is not a trivial one; it can profoundly influence the reaction kinetics, nucleation, and growth of nanoparticles. The use of iodide, either as a precursor ligand in PtI₂ or as an additive, introduces unique mechanistic pathways that differ significantly from traditional chloride-based syntheses.

The Iodide Effect: Anisotropic Growth and Shape Control

Research has shown that iodide ions play a crucial role in directing the anisotropic growth of platinum nanocrystals.[1] In a typical polyol synthesis, the introduction of iodide ions leads to the formation of well-defined, single-crystalline "nanoflowers" instead of simple spherical nanoparticles.[1] This phenomenon is attributed to two key factors:

  • Altered Reduction Kinetics: The formation of a Pt-I complex in the reaction medium alters the reduction potential and kinetics compared to the more common Pt-Cl complexes.[1] This change in the rate of platinum atom (Pt⁰) formation is a critical parameter for controlling the final morphology of the nanoparticles.

  • Surface Adsorption and Passivation: Iodide ions exhibit strong adsorption onto the surfaces of nascent platinum nanocrystals.[1] This selective adsorption on specific crystallographic facets can passivate these surfaces, slowing their growth and promoting growth on other, more active facets. This directed growth is the fundamental mechanism behind the formation of complex, non-spherical nanostructures.

Drawing parallels from the field of platinum-based anticancer drugs, studies on cisplatin and its diiodido analog, cis-[PtI₂(NH₃)₂], have shown that iodide is a superior leaving group compared to chloride.[5][6] This results in a more thermodynamically favorable activation of the platinum center, suggesting that PtI₂ may be more reactive and susceptible to reduction under milder conditions than its chloride counterparts.

Experimental Protocols

The following protocols are designed as a starting point for researchers interested in exploring PtI₂ as a precursor for platinum nanoparticle synthesis. They are based on established synthesis methodologies, adapted to accommodate the unique properties of the iodide precursor.

Protocol 1: Solution-Phase Chemical Reduction

This protocol describes a general method for the synthesis of colloidal platinum nanoparticles in an aqueous medium using a strong reducing agent.

Materials:

  • Platinum(II) iodide (PtI₂)

  • Sodium borohydride (NaBH₄)

  • Polyvinylpyrrolidone (PVP, as a stabilizing agent)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 mM aqueous solution of PtI₂. Note that PtI₂ has low solubility in water, so sonication or the use of a co-solvent may be necessary to achieve a homogeneous dispersion.

    • Prepare a 1% (w/v) aqueous solution of PVP.

  • Reaction Setup:

    • In a round-bottom flask, combine 50 mL of the PtI₂ solution and 10 mL of the PVP solution.

    • Stir the mixture vigorously at room temperature.

  • Reduction:

    • Prepare a fresh, ice-cold 10 mM aqueous solution of NaBH₄.

    • Add the NaBH₄ solution dropwise to the PtI₂/PVP mixture under continuous stirring.

    • A color change to dark brown or black indicates the formation of platinum nanoparticles.

  • Purification:

    • After 2 hours of reaction, purify the nanoparticles by centrifugation and redispersion in deionized water to remove unreacted reagents and byproducts. Repeat this step three times.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PtI2_sol 1 mM PtI₂ Solution mix Mix PtI₂ and PVP solutions PtI2_sol->mix PVP_sol 1% PVP Solution PVP_sol->mix NaBH4_sol 10 mM NaBH₄ Solution (ice-cold) reduce Dropwise addition of NaBH₄ NaBH4_sol->reduce mix->reduce centrifuge Centrifugation reduce->centrifuge 2 hours redisperse Redispersion in DI water centrifuge->redisperse repeat Repeat 3x redisperse->repeat

Caption: Workflow for solution-phase synthesis of PtNPs from PtI₂.

Protocol 2: Polyol Synthesis for Morphological Control

This method utilizes a high-boiling point polyol as both the solvent and the reducing agent, offering better temperature control and often leading to more crystalline and morphologically defined nanoparticles.

Materials:

  • Platinum(II) iodide (PtI₂)

  • Ethylene glycol

  • Polyvinylpyrrolidone (PVP)

Procedure:

  • Reaction Mixture Preparation:

    • In a three-neck flask equipped with a condenser and a thermometer, dissolve PVP in ethylene glycol to a concentration of 50 mM.

    • Add PtI₂ to the PVP/ethylene glycol solution to a final concentration of 5 mM.

  • Synthesis:

    • Heat the mixture to 160°C under a nitrogen atmosphere with constant stirring.

    • Maintain the temperature for 3 hours. The color of the solution will gradually change as the nanoparticles form.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add acetone to precipitate the nanoparticles.

    • Collect the nanoparticles by centrifugation.

    • Wash the product with ethanol and then deionized water to remove residual ethylene glycol and PVP. Repeat the washing steps twice.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification dissolve_pvp Dissolve PVP in Ethylene Glycol add_pti2 Add PtI₂ dissolve_pvp->add_pti2 heat Heat to 160°C under N₂ add_pti2->heat maintain Maintain for 3 hours heat->maintain cool Cool to RT maintain->cool precipitate Precipitate with Acetone cool->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge

Caption: Workflow for polyol synthesis of PtNPs from PtI₂.

Characterization and Validation

A thorough characterization of the synthesized nanoparticles is crucial to validate the synthesis protocols and understand the influence of the PtI₂ precursor.

Technique Parameter Measured Expected Outcome/Insight
UV-Visible Spectroscopy Surface Plasmon ResonanceConfirmation of nanoparticle formation; peak position can give a preliminary indication of size and shape. Platinum nanoparticles typically show a characteristic absorption in the UV region.[7][8]
Transmission Electron Microscopy (TEM) Size, shape, and morphologyDirect visualization of the nanoparticles to determine their size distribution and whether the iodide precursor induced the formation of non-spherical shapes like nanoflowers.
X-ray Diffraction (XRD) Crystalline structureConfirmation of the face-centered cubic (fcc) structure of metallic platinum. Peak broadening can be used to estimate the average crystallite size via the Scherrer equation.[9]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation statesTo confirm the presence of metallic platinum (Pt 4f peaks at ~71.1 and 74.4 eV) and to check for residual iodine on the nanoparticle surface.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and colloidal stabilityTo measure the size of the nanoparticles in suspension and their zeta potential, which is an indicator of colloidal stability.[9]

Conclusion and Future Outlook

The use of platinum(II) iodide as a precursor for nanoparticle synthesis presents a compelling, albeit underexplored, avenue for achieving greater control over nanoparticle morphology. The distinct chemical properties of the iodide ligand—its role as a shape-directing agent and its lability—offer a unique handle to manipulate the kinetics of nanoparticle formation. The protocols outlined in this application note provide a foundational framework for researchers to investigate the potential of PtI₂. Further systematic studies are warranted to fully elucidate the structure-property relationships of the resulting nanoparticles and to harness their potential in catalysis, drug delivery, and beyond.

References

  • Iodine Ions Mediated Formation of Monomorphic Single-Crystalline Platinum Nanoflowers. Chemistry of Materials, ACS Publications, 2012.

  • A Review on Chemical Synthesis Process of Platinum Nanoparticles. Asia Pacific Journal of Energy and Environment, 2014.

  • Preparation of Platinum Nanoparticles by Sonochemical Reduction of the Pt(II) Ion. The Journal of Physical Chemistry B, ACS Publications, 1999.

  • A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. International Journal of Molecular Sciences, MDPI, 2019.

  • Solution-Phase Synthesis of Platinum Nanoparticle-Decorated Metal-Organic Framework Hybrid Nanomaterials as Biomimetic Nanoenzymes for Biosensing Applications. ACS Applied Materials & Interfaces, PubMed, 2018.

  • Synthesis of Chitosan Stabilised Platinum Nanoparticles and their Characterization. Journal of Mines, Metals and Fuels, 2023.

  • Parameter control and property analysis in the preparation of platinum iodide nanocolloids through the electrical spark discharge method. RSC Advances, RSC Publishing, 2020.

  • Surfactant-free synthesis of size controlled platinum nanoparticles. Materials Science and Engineering: B, Elsevier, 2021.

  • Phase transfer of platinum nanoparticles from aqueous to organic solutions using fatty amine molecules. Bulletin of Materials Science, Indian Academy of Sciences, 2005.

  • Iodide as Terminating Agent for Platinum Electrodeposition. Electrocatalysis, Springer, 2020.

  • Facile Synthesis of Pd Nanocubes with Assistant of Iodide and Investigation of Their Electrocatalytic Performances Towards Formic Acid Oxidation. Nanomaterials, MDPI, 2019.

  • A Comparison of Pt(II) and Pt(IV) Chloride Precursors for Strong Electrostatic Adsorption Synthesis of Pt/Alumina and Pt/Carbon Catalysts. Catalysis Letters, Semantic Scholar, 2015.

  • Scheme 1 Synthesis of platinum nanoparticles by decomposition of Pt 2... ResearchGate, 2008.

  • Platinum nanoparticles labelled with iodine-125 for combined “chemo-Auger electron” therapy of hepatocellular carcinoma. Nanoscale Advances, RSC Publishing, 2023.

  • Mechanistic Fingerprints from Chloride to Iodide: Halide vs. Ammonia Release in Platinum Anticancer Complexes. International Journal of Molecular Sciences, MDPI, 2023.

  • Smart Platinum Nanostructures: A Journey from Synthesis to Advanced Theranostic Applications. Journal of Nanotheranostics, MDPI, 2023.

  • Mechanistic Fingerprints from Chloride to Iodide: Halide vs. Ammonia Release in Platinum Anticancer Complexes. Preprints.org, 2023.

  • Genesis and Evolution of Surface Species during Pt Atomic Layer Deposition on Oxide Supports Characterized by in Situ XAFS. The Journal of Physical Chemistry C, ACS Publications, 2010.

  • Formation and Thermal Stability of Platinum Oxides on Size-Selected Platinum Nanoparticles: Support Effects. The Journal of Physical Chemistry C, SciSpace, 2010.

  • A Comparison of Pt(II) and Pt(IV) Chloride Precursors for Strong Electrostatic Adsorption Synthesis of Pt/Alumina and Pt/Carbon Catalysts. ResearchGate, 2015.

  • Platinum nanoparticles labelled with iodine-125 for combined “chemo-Auger electron” therapy of hepatocellular carcinoma. Nanoscale Advances, PMC, 2023.

  • Platinum nanoparticle. Wikipedia.

  • Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Journal of Materials and Environmental Science, 2013.

  • Biofabricated platinum nanoparticles: therapeutic evaluation as a potential nanodrug against breast cancer cells and drug-resistant bacteria. RSC Advances, RSC Publishing, 2021.

  • Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles. Frontiers in Pharmacology, PMC, 2021.

  • Platinum Nanoparticles: Green Synthesis and Biomedical Applications. Nanomaterials, MDPI, 2020.

  • About Platinum Nanoparticles. nanoComposix.

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Method

Application Notes and Protocols for the Fabrication of Optoelectronic Devices Using 2D Platinum Dichalcogenides

For the attention of: Researchers, scientists, and drug development professionals. Abstract: The emergence of two-dimensional (2D) materials has opened new frontiers in optoelectronics.

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The emergence of two-dimensional (2D) materials has opened new frontiers in optoelectronics. Among these, 2D platinum dichalcogenides, such as platinum diselenide (PtSe2) and platinum disulfide (PtS2), have garnered significant interest due to their unique layer-dependent electronic properties, high carrier mobility, and excellent environmental stability.[1][2] This document provides a comprehensive guide to the fabrication of optoelectronic devices utilizing these promising materials. While direct experimental data on 2D platinum diiodide (PtI2) is currently limited, the protocols and principles detailed herein for PtSe2 and PtS2 serve as a robust framework for the prospective fabrication of 2D PtI2-based devices, anticipating future advancements in its synthesis.

Introduction: The Promise of 2D Platinum Dichalcogenides in Optoelectronics

Two-dimensional (2D) materials, with their atomic-scale thickness, exhibit quantum confinement effects that lead to unique electronic and optical properties not observed in their bulk counterparts.[1] Platinum dichalcogenides (PtX₂, where X = S, Se) are a class of 2D transition metal dichalcogenides (TMDs) that display a fascinating layer-dependent band structure. For instance, PtSe₂ undergoes a transition from a semimetal in its bulk form to a semiconductor with a tunable bandgap in its few-layer and monolayer forms.[3][4] This layer-dependent bandgap, which can be tuned for sensitivity from the visible to the infrared spectrum, makes these materials highly attractive for a variety of optoelectronic applications, including photodetectors and phototransistors.[2][5]

Furthermore, 2D platinum dichalcogenides boast high carrier mobility and excellent stability in ambient conditions, addressing key challenges faced by other 2D materials like black phosphorus.[1][2] The ability to synthesize these materials on a large scale using techniques like chemical vapor deposition (CVD) further enhances their potential for practical applications.[3][6]

Synthesis of 2D Platinum Dichalcogenide Films

The synthesis of high-quality, large-area 2D platinum dichalcogenide films is the foundational step for device fabrication. Chemical Vapor Deposition (CVD) and its variant, Thermally Assisted Conversion (TAC), are the most reliable and scalable methods.[1][3][7]

Chemical Vapor Deposition (CVD)

CVD allows for the synthesis of PtSe₂ and PtS₂ with controlled morphology by fine-tuning growth parameters such as temperature, pressure, and precursor materials.[1]

Protocol for CVD Synthesis of PtSe₂:

  • Substrate Preparation: Begin with a clean substrate, such as Si/SiO₂ or fused quartz. The substrates should be cleaned using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Precursor Placement: In a multi-zone CVD furnace, place the selenium (Se) powder precursor in an upstream, low-temperature zone and a platinum precursor (e.g., PtCl₄ or H₂PtCl₆ powder) in a central, high-temperature zone where the substrate is located.[1]

  • Growth Parameters:

    • Heat the Se precursor to a temperature that ensures a steady vapor supply.

    • Heat the substrate in the central zone to the desired growth temperature (e.g., 500-900 °C).[1]

    • Introduce a carrier gas (e.g., Ar/H₂) to transport the Se vapor to the reaction zone.

    • The growth time can be varied to control the thickness of the resulting PtSe₂ film.[1]

  • Cooling: After the growth period, the furnace is cooled down to room temperature under the carrier gas flow.

Causality Behind Experimental Choices: The use of a multi-zone furnace allows for independent control over the vaporization of the chalcogen precursor and the reaction temperature at the substrate, which is crucial for achieving controlled, layer-by-layer growth. The carrier gas not only transports the precursor vapor but also helps in maintaining a stable pressure and removing reaction byproducts.

Thermally Assisted Conversion (TAC)

The TAC method is a simpler, two-step process that involves the direct selenization or sulfurization of a pre-deposited platinum film.[3][7]

Protocol for TAC Synthesis of PtS₂:

  • Platinum Deposition: Deposit a thin film of platinum (Pt) onto the desired substrate (e.g., SiO₂/Si) using a technique like magnetron sputtering or electron beam evaporation. The thickness of the Pt film will determine the thickness of the final PtS₂ film.[8]

  • Sulfurization: Place the Pt-coated substrate in the center of a CVD furnace and a sulfur (S) powder precursor upstream.

  • Reaction Conditions:

    • Heat the furnace to the reaction temperature (e.g., 450 °C).[6]

    • Introduce a carrier gas (e.g., Ar) to transport the sulfur vapor to the substrate.

    • The reaction time is a critical parameter for ensuring complete conversion of the Pt film to PtS₂.

  • Cooling: After the reaction, the system is cooled to room temperature.

Trustworthiness of the Protocol: The TAC method's reliability stems from its simplicity and the direct stoichiometric reaction (Pt + 2S → PtS₂). The thickness of the resulting film is directly correlated to the pre-deposited metal film thickness, allowing for precise control.[1]

Characterization of 2D Platinum Dichalcogenide Films

Thorough characterization is essential to confirm the quality, thickness, and properties of the synthesized films before proceeding to device fabrication.

Characterization TechniqueInformation Obtained
Raman Spectroscopy Confirms the crystalline structure and number of layers. The characteristic Eg (in-plane) and A1g (out-of-plane) vibrational modes are key identifiers.[9][10][11]
X-ray Photoelectron Spectroscopy (XPS) Verifies the chemical composition and stoichiometry of the film.[3][8]
Atomic Force Microscopy (AFM) Determines the film thickness and surface morphology with high precision.[12][13][14]
X-ray Diffraction (XRD) Confirms the crystal structure and phase of the synthesized material.[3]
Transmission Electron Microscopy (TEM) Provides high-resolution imaging of the crystal lattice and can be used for selected area electron diffraction (SAED) to confirm crystallinity.[11]

Fabrication of Optoelectronic Devices

This section details the fabrication protocols for two primary optoelectronic devices: photodetectors and field-effect transistors (FETs).

Photodetector Fabrication

A typical photodetector structure involves the 2D material as the active channel with metal electrodes for carrier collection.

Protocol for PtSe₂ Photodetector Fabrication:

  • Substrate and Material: Start with a synthesized PtSe₂ film on a Si/SiO₂ substrate.

  • Photolithography:

    • Spin-coat a layer of photoresist onto the PtSe₂ film.

    • Use a photomask with the desired electrode pattern to expose the photoresist to UV light.

    • Develop the photoresist to create openings for the metal contacts.

  • Electrode Deposition:

    • Deposit metal electrodes (e.g., Ti/Au, Cr/Au) using electron beam evaporation or thermal evaporation. The choice of metal is crucial for forming good ohmic contacts.

    • A thin adhesion layer of Ti or Cr is often used.

  • Lift-off:

    • Dissolve the remaining photoresist in a solvent (e.g., acetone), lifting off the excess metal and leaving the patterned electrodes on the PtSe₂ film.

  • Annealing (Optional): A post-fabrication annealing step in a controlled atmosphere (e.g., Ar) can improve the contact quality.

Diagram of Photodetector Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Patterning cluster_2 Metallization cluster_3 Finalization a Synthesized 2D PtSe₂ on Si/SiO₂ b Spin-coat Photoresist a->b c UV Exposure with Photomask b->c d Develop Photoresist c->d e Deposit Metal Electrodes (e.g., Ti/Au) d->e f Lift-off in Solvent e->f g Annealing (Optional) f->g h Final Photodetector Device g->h

Caption: Workflow for fabricating a 2D PtSe₂ photodetector.

Field-Effect Transistor (FET) Fabrication

FETs allow for the modulation of the channel conductivity through a gate electrode, enabling applications as phototransistors with high responsivity.[2]

Protocol for PtSe₂ FET Fabrication:

The initial steps are similar to photodetector fabrication (substrate preparation, photolithography for source and drain electrodes, metallization, and lift-off). The key addition is the gate electrode. For a back-gated FET, the heavily doped Si substrate can act as the gate, with the SiO₂ layer serving as the gate dielectric. For a top-gated FET, an additional dielectric layer and a top gate electrode are deposited.

Contact Engineering: Achieving low-resistance ohmic contacts is critical for high-performance devices.[15] For p-type semiconductors like few-layer PtSe₂, high work function metals are generally preferred. In some cases, using a semimetallic phase of the same material (e.g., thicker PtSe₂) as the contact can lead to barrier-free interfaces.[16]

Optoelectronic Characterization

Once fabricated, the devices must be characterized to evaluate their performance.

Key Performance Metrics for Photodetectors:

ParameterDescription
Photoresponsivity (R) The ratio of the generated photocurrent to the incident optical power (A/W). High responsivity indicates high sensitivity.[2]
External Quantum Efficiency (EQE) The ratio of the number of collected charge carriers to the number of incident photons.
Specific Detectivity (D*) A measure of the smallest detectable signal, taking into account the noise in the detector (Jones).
Response Time The time taken for the photodetector to respond to a change in the optical signal (rise and fall times).[5]

Characterization Setup:

  • A probe station for making electrical contact with the device.

  • A semiconductor device analyzer for applying bias and measuring current-voltage (I-V) characteristics.

  • A calibrated light source (e.g., lasers of different wavelengths or a monochromated lamp) for illuminating the device.

  • An optical power meter to measure the incident light intensity.

  • An oscilloscope and a function generator for measuring the response time.

Diagram of Device Characterization Setup:

G cluster_0 Light Source cluster_1 Device Under Test (DUT) cluster_2 Measurement Instruments cluster_3 Data Analysis light Laser / Monochromator device 2D PtSe₂ Device on Probe Station light->device analyzer Semiconductor Device Analyzer device->analyzer scope Oscilloscope device->scope computer Computer analyzer->computer scope->computer

Caption: Schematic of the optoelectronic characterization setup.

Conclusion and Future Outlook

The fabrication of optoelectronic devices based on 2D platinum dichalcogenides is a rapidly advancing field. The protocols outlined in this document provide a solid foundation for researchers to fabricate and characterize high-performance photodetectors and transistors. While the focus has been on PtSe₂ and PtS₂ due to the availability of experimental data, these methodologies are directly translatable to other 2D platinum dihalides like PtI₂ as synthesis techniques for these materials mature. The unique properties of these materials hold immense promise for the development of next-generation optoelectronic technologies.

References

  • ACS Omega. (2024). Synthesis of 2D PtSe2 Nanolayers on Glass Substrates and Their Integration in Near-Infrared Light Shutters. [Link]

  • PMC. (n.d.). Two-Dimensional Platinum Diselenide: Synthesis, Emerging Applications, and Future Challenges. [Link]

  • MDPI. (2020). Synthesis and Characterizations of 2D Platinum Diselenide. [Link]

  • AIP Publishing. (2021). High-responsivity PtSe2 photodetector enhanced by photogating effect. [Link]

  • RSC Publishing. (2025). Functionalized Sc2N as Ohmic-contact electrodes for monolayer PtSe2: an ab initio study. [Link]

  • Wafer-scale fabrication of two-dimensional PtS2/PtSe2 heterojunctions for efficient and broadband photodetection. (n.d.).
  • Athene Forschung. (2024). Scalable Metal–Organic Chemical Vapor Deposition of High Quality PtSe2. [Link]

  • ACS Publications. (2021). Long-Wave Infrared Photodetectors Based on 2D Platinum Diselenide atop Optical Cavity Substrates. [Link]

  • PMC. (2021). Broadband Optical Properties of Atomically Thin PtS2 and PtSe2. [Link]

  • ALVTechnologies. (2021). AFM Characterization of 2D Materials: New Directions, Future Applications. [Link]

  • PMC. (2024). Highly Responsive and Self-Powered Photodetector Based on PtSe2/MoS2 Heterostructure. [Link]

  • ResearchGate. (n.d.). Photoluminescence spectra of MoS2 and MoS2/PtSe2 and MoS2/PtTe2 heterostructures. [Link]

  • ACS Publications. (2021). Thermal Conductivity of Few-Layer PtS2 and PtSe2 Obtained from Optothermal Raman Spectroscopy. [Link]

  • R Discovery. (2022). Si-CMOS-compatible 2D PtSe2-based self-driven photodetector with ultrahigh responsivity and specific detectivity. [Link]

  • arXiv.org. (2023). Metal-Organic Chemical Vapor Deposition of PtSe2. [Link]

  • MDPI. (2025). Graphene/PtSe2/Ultra-Thin SiO2/Si Broadband Photodetector with Large Responsivity and Fast Response Time. [Link]

  • ALVTechnologies. (2021). AFM Characterization of 2D Materials: New Directions, Future Applications. [Link]

  • Griffith Research Online. (2021). Status and prospects of ohmic contacts on two dimensional semiconductors. [Link]

  • AIP Publishing. (2020). Scalable fabrication of long-wave infrared PtSe2-G heterostructure array photodetectors. [Link]

  • ResearchGate. (n.d.). Functionalized Sc2N as Ohmic-contact electrodes for monolayer PtSe2: an ab initio study | Request PDF. [Link]

  • ResearchGate. (n.d.). Barrier-free Semimetallic PtSe2 Contact Formation in Two-Dimensional PtSe2/PtSe2 Homostructure for High-Performance Field-Effect Transistors. [Link]

  • MDPI. (2021). Photocurrent Enhancement of PtSe2 Photodetectors by Using Au Nanorods. [Link]

  • AIP Publishing. (2019). Synthesis of large-scale few-layer PtS2 films by chemical vapor deposition. [Link]

  • ACS Publications. (2022). Ultrathin Lateral 2D Photodetectors Using Transition-Metal Dichalcogenides PtSe2–WS2–PtSe2 by Direct Laser Patterning. [Link]

  • PMC. (n.d.). Atomic Force Microscopy beyond Topography: Chemical Sensing of 2D Material Surfaces through Adhesion Measurements. [Link]

  • Large‐Area Mechanically‐Exfoliated Two‐Dimensional Materials on Arbitrary Substr
  • CNR-IRIS. (2020). High carrier mobility epitaxially aligned PtSe2 films grown by one-zone selenization. [Link]

  • RSC Publishing. (2021). Synthesis and characterisation of thin-film platinum disulfide and platinum sulfide. [Link]

  • RSC Publishing. (2024). Characterization of emerging 2D materials after chemical functionalization. [Link]

  • ResearchGate. (n.d.). Electrochemically Exfoliated Platinum Dichalcogenide Atomic Layers for High-Performance Air-Stable Infrared Photodetectors | Request PDF. [Link]

  • RSC Advances. (2021). Tuning the charge carrier mobility in few-layer PtSe2 films by Se:Pt ratio. [Link]

  • Beilstein Journals. (2019). Temperature-dependent Raman spectroscopy and sensor applications of PtSe2 nanosheets synthesized by wet chemistry. [Link]

  • arXiv. (n.d.). Wafer-scale fabrication of 2D van der Waals heterojunctions for efficient and broadband photodetection. [Link]

  • arXiv.org. (2024). [2307.15520v5] High-resolution Raman spectroscopy of exfoliated few-layer PtSe2. [Link]

  • Synthesis and characterisation of thin-film platinum disulfide and pl
  • ResearchGate. (n.d.). Layer-Dependent Band Gaps of Platinum Dichalcogenides | Request PDF. [Link]

  • ACS Publications. (2018). What Limits the Intrinsic Mobility of Electrons and Holes in Two Dimensional Metal Dichalcogenides?. [Link]

  • Point Defect Limited Carrier Mobility in 2D Transition Metal Dichalcogenides. (2024).
  • DR-NTU. (n.d.). Improving carrier mobility in two-dimensional semiconductors with rippled materials. [Link]

  • Photoluminescence from Defects in Two-Dimensional Transition Metal Dichalcogenides. (2024).
  • PubMed. (2020). Mechanisms and Applications of Steady-State Photoluminescence Spectroscopy in Two-Dimensional Transition-Metal Dichalcogenides. [Link]

  • ChemRxiv. (n.d.). Highly Efficient Bulk-Crystal-Sized Exfoliation of 2D Materials under Ultra-High Vacuum. [Link]

  • AZoNano. (2024). Fabricating 2D Materials Through Chemical Vapor Deposition. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: PtI₂ Catalyst Optimization

Topic: Optimizing Catalyst Loading of Platinum(II) Iodide for Maximum Yield Status: Active Agent: Senior Application Scientist Case ID: Pt-OPT-2026 Executive Summary: The "Soft" Lewis Acid Advantage Platinum(II) iodide (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading of Platinum(II) Iodide for Maximum Yield

Status: Active Agent: Senior Application Scientist Case ID: Pt-OPT-2026

Executive Summary: The "Soft" Lewis Acid Advantage

Platinum(II) iodide (PtI₂) is a specialized, "soft" Lewis acid catalyst. Unlike its more aggressive counterpart PtCl₂, the iodide ligands in PtI₂ modulate the electrophilicity of the metal center. This "softening" effect is critical when working with sensitive substrates (e.g., acid-labile protecting groups) or when suppressing competitive oligomerization pathways in enyne cycloisomerizations.

This guide provides a self-validating workflow to optimize PtI₂ loading, balancing reaction kinetics against catalyst aggregation (formation of inactive Pt-black).

Core Directive: Optimization Protocol (Module A)

Do not arbitrarily select 5 mol%. Follow this Saturation-Point Determination protocol to scientifically identify the Minimum Effective Loading (MEL).

Phase 1: Solubility & Stock Preparation

Critical Issue: PtI₂ has lower solubility in non-polar solvents compared to PtCl₂ due to the covalent nature of the Pt–I bond.

  • Recommended Solvents: 1,4-Dioxane (excellent), THF (good), Toluene (requires heat).

  • Protocol:

    • Weigh PtI₂ in a glovebox (hygroscopic sensitivity is low, but O₂ can induce long-term oxidation).

    • Prepare a 0.05 M stock solution in anhydrous 1,4-dioxane.

    • Note: If the solution remains turbid, sonicate for 5 minutes. A homogeneous stock is vital for accurate fractional loading.

Phase 2: The "Ladder" Screen

Run four parallel reactions at a fixed concentration (0.1 M substrate) and temperature (start at 60°C or substrate-dependent standard).

Vial IDCatalyst Loading (mol%)PurposeExpected Outcome (Generic)
A 0.5 mol%Threshold Check Often incomplete conversion; tests turnover number (TON) limits.
B 2.0 mol%Standard Baseline Balanced rate; usually sufficient for standard enynes.
C 5.0 mol%Kinetic Push Fast conversion; monitor for side-product formation (dimerization).
D 10.0 mol%Saturation Limit Diminishing Returns. If Yield(D) ≈ Yield(C), you are wasting catalyst.
Phase 3: Data Interpretation

Plot Yield vs. Time.[1]

  • Scenario 1 (Linear Scaling): Yield doubles from 2% to 5% loading. Action: You are kinetically limited. Increase Temp or Loading.

  • Scenario 2 (The Plateau): Yield at 2% is 85%, Yield at 5% is 87%. Action:Stop. Your MEL is ~2%. Higher loading only increases cost and purification difficulty.

Visualization: Optimization Logic Flow

OptimizationLogic Start Start Optimization Solubility Check PtI2 Solubility (Dioxane/Toluene) Start->Solubility Screen Run Ladder Screen (0.5, 2, 5, 10 mol%) Solubility->Screen Analyze Analyze Conversion (GC/NMR) vs Time Screen->Analyze Decision1 Is Yield(10%) >> Yield(5%)? Analyze->Decision1 Decision2 Is Reaction Stalled? Decision1->Decision2 No (Plateau) Issue_Kinetic Kinetic Limitation Increase Temp Decision1->Issue_Kinetic Yes (Linear) Optimum Optimal Loading Found (Use Lower %) Decision2->Optimum No (Complete) Issue_Deact Catalyst Deactivation Check Solvents/Purity Decision2->Issue_Deact Yes (Incomplete)

Caption: Decision matrix for determining Minimum Effective Loading (MEL) while distinguishing between kinetic limitations and catalyst deactivation.

Troubleshooting Guide (Symptom-Based)

Issue 1: Reaction solution turns black and conversion stops.

  • Diagnosis: "Pt-Black" formation. The homogeneous Pt(II) species has aggregated into inactive heterogeneous Pt(0) nanoparticles.

  • Root Cause:

    • Reaction temperature too high for the ligand environment.

    • Lack of stabilizing ligands (alkynes stabilize Pt; once substrate is consumed, Pt aggregates).

  • Solution:

    • Add a ligand: Add 5–10 mol% of a phosphite (e.g., P(OPh)₃) or CO atmosphere to stabilize the Pt center.

    • Slow Addition: Add the catalyst in portions (e.g., 1 mol% every hour) rather than all at once.

Issue 2: High conversion but low isolated yield (Oligomerization).

  • Diagnosis: The catalyst is too active or the concentration is too high, leading to intermolecular reactions (polymerization) instead of intramolecular cyclization.

  • Root Cause: High local concentration of substrate relative to catalyst active sites.

  • Solution:

    • Dilution: Decrease substrate concentration from 0.1 M to 0.01 M.

    • Switch to PtI₂: If using PtCl₂, switch to PtI₂. The iodide ligand is larger and softer, sterically and electronically discouraging intermolecular attack [1].

Issue 3: Catalyst does not dissolve.

  • Diagnosis: Heterogeneous mixture.

  • Solution: While PtI₂ can work heterogeneously, yields are inconsistent.

    • Fix: Use 1,4-Dioxane as the solvent. It coordinates weakly to Pt, breaking up the polymeric halide bridges without poisoning the catalyst [2].

Deep Dive FAQ: Mechanistic Insights

Q: Why choose PtI₂ over the cheaper PtCl₂? A: It comes down to Hard-Soft Acid-Base (HSAB) Theory . Platinum is a soft acid. Chloride is a harder base than iodide. The Pt–I bond is more covalent, making the Pt center less electrophilic than in PtCl₂.

  • Effect: This reduces the acidity of the catalyst, preventing acid-catalyzed decomposition of labile product functionalities (e.g., acetals, silyl ethers).

  • Selectivity: In specific enyne cycloisomerizations, PtI₂ favors "endo" cyclization modes due to these subtle electronic differences, whereas PtCl₂ might favor "exo" or skeletal rearrangements [3].

Q: Can I use Silver salts (AgSbF₆) with PtI₂? A: Yes, but this changes the species entirely. Adding Ag⁺ strips the Iodide ligand (forming AgI precipitate), generating a cationic [Pt(Solvent)x]²⁺ species.

  • Warning: This creates a "Super Lewis Acid." It is much more active but loses the "softness" benefit of the iodide ligand. Only do this if the neutral PtI₂ reaction fails completely.

Visualization: Catalytic Cycle (Enyne Cycloisomerization)

CatalyticCycle PreCat PtI2 (Pre-catalyst) Coord Coordination (η2-Alkyne) PreCat->Coord + Enyne OxCyc Oxidative Cyclization (Metallocycle) Coord->OxCyc Electrophilic Activation Rearrange Skeletal Rearrangement OxCyc->Rearrange Carbenoid Intermediate Elim Reductive Elimination (Product Release) Rearrange->Elim Elim->Coord Regenerate PtI2

Caption: Simplified mechanism for PtI₂-catalyzed enyne cycloisomerization. The iodide ligands remain bound during the neutral cycle, modulating the electrophilicity of the 'Oxidative Cyclization' step.

References

  • Fürstner, A., et al. (2001).[2] Platinum-Catalyzed Cycloisomerization Reactions of Enynes. Journal of the American Chemical Society, 123(48), 11863–11869.[2]

  • BenchChem Technical Support. (2025). Optimizing Catalyst Loading and Solvent Effects. BenchChem Technical Guides.

  • Mamane, V., et al. (2004).[3][4] Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes.[4][5] Journal of the American Chemical Society, 126(28), 8654–8655.

  • Mendez, M., & Echavarren, A. M. (2007). Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective. Angewandte Chemie International Edition. (Contextual reference for Pt vs Au comparison).

Sources

Troubleshooting

troubleshooting oxidation issues in platinum(II) iodide storage

Technical Support Center: Platinum(II) Iodide (PtI₂) A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for platinum(II) iodide (PtI₂). This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Platinum(II) Iodide (PtI₂)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for platinum(II) iodide (PtI₂). This guide is designed to provide in-depth, experience-driven troubleshooting advice for common issues encountered during the storage and handling of this air-sensitive compound. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide - Observable Issues

This section addresses specific problems you might observe with your PtI₂ sample. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: My PtI₂ powder has changed color from black to brown/red.

Question: I recently opened my container of platinum(II) iodide, which is supposed to be a black or dark grey powder.[1][2] I noticed it now has a distinct reddish-brown or even yellowish hue. What is causing this, and is the material still usable?

Answer: A color change from black/dark grey to reddish-brown is a primary indicator of oxidation. The Pt(II) center in your PtI₂ is being oxidized to a Pt(IV) state, likely forming platinum(IV) iodide (PtI₄) or related mixed-valence species. PtI₄ is a dark brown solid.[3][4]

  • Causality: This oxidation is typically initiated by exposure to atmospheric oxygen, a process that can be significantly accelerated by the presence of moisture.[5] Water can coordinate to the platinum center, facilitating the oxidative addition of oxygen. Among platinum halides, iodides are the most susceptible to oxidation.[6] The integrity of your compound is compromised, and it is very likely that its reactivity, solubility, and catalytic activity have been altered.[2][7] For most applications, particularly in catalysis or drug development where stoichiometry and oxidation state are critical, the material should be considered contaminated and should not be used without further analysis.[8]

Issue 2: How can I definitively confirm that my PtI₂ sample is oxidized?

Question: Beyond the color change, what analytical techniques can I use to confirm the presence of Pt(IV) species in my platinum(II) iodide sample and quantify the extent of oxidation?

Answer: Visual inspection is a good first step, but for definitive proof, several analytical techniques are recommended. The choice of technique depends on the equipment available to you.

  • Expert Recommendation: X-ray Photoelectron Spectroscopy (XPS) is the most direct method for this purpose.[9][10] XPS analyzes the elemental composition and chemical (oxidation) states on the surface of a material.[9]

    • Mechanism: You will be looking at the Pt 4f core level spectrum. Metallic or Pt(II) species have characteristic binding energies that are lower than those for Pt(IV) species. An oxidized sample will show an additional peak or a shoulder at a higher binding energy corresponding to Pt(IV).[11][12]

  • Alternative Methods:

    • Powder X-ray Diffraction (PXRD): If the oxidation has resulted in the formation of a new crystalline phase, such as PtI₄, its characteristic diffraction pattern will be different from that of pure PtI₂.[3][7] This method is excellent for identifying bulk crystalline impurities.

    • UV-Visible Spectroscopy: While PtI₂ is generally insoluble in common solvents, changes in its electronic structure upon oxidation may be detectable by dissolving a small amount in a coordinating solvent (like a solution containing excess iodide ions) and observing shifts in the absorption spectrum.

Data Summary: Expected Analytical Signatures

Technique Pure PtI₂ (Platinum(II)) Oxidized Sample (Contains Platinum(IV))
Visual Black or dark grey powder[1][2] Reddish-brown or yellowish powder[3]
XPS (Pt 4f) Peaks corresponding to Pt(0)/Pt(II) binding energies. Appearance of a new peak or shoulder at a higher binding energy, characteristic of Pt(IV).[11]

| PXRD | Diffraction pattern matches the reference for PtI₂. | Additional peaks present that match the reference pattern for PtI₄ or other oxide/hydroxide species.[3] |

Issue 3: My experiment's yield is low and reproducibility is poor. Could oxidized PtI₂ be the cause?

Question: I am using PtI₂ as a catalyst in an organic transformation, but my yields are inconsistent and lower than expected. I've checked all other reagents. Could the quality of my PtI₂ be the issue?

Answer: Absolutely. The catalytic activity of a platinum complex is fundamentally linked to its oxidation state and coordination sphere.[2][13]

  • Causality & Mechanism:

    • Change in Reactivity: Platinum(II) complexes, with their d⁸ electron configuration, typically have a square planar geometry and are catalytically active in many reactions (e.g., hydrogenation, hydrosilylation) because they can undergo oxidative addition.[7] Platinum(IV) complexes (d⁶) are octahedral and generally more kinetically inert. If your catalyst has been partially or fully oxidized to Pt(IV), it may no longer be active for the desired transformation, leading to lower yields.

    • Stoichiometric Inaccuracy: If you are weighing out what you believe to be pure PtI₂ (Molar Mass: 448.89 g/mol ), but it contains PtI₄ (Molar Mass: 702.70 g/mol )[14] or other oxygenated species, the actual molar amount of the active Pt(II) catalyst in your reaction is lower than calculated. This directly impacts reaction rates and overall yield.

    • Insolubility: Oxidation can alter the solubility profile of the compound, preventing it from effectively participating in the reaction medium.[4][15]

Troubleshooting Workflow for Experimental Issues

G A Low/Inconsistent Yields Observed B Isolate PtI₂ as the Variable (Verify other reagents are pure) A->B C Visually Inspect PtI₂ (Color change to brown/red?) B->C D YES: Oxidation Suspected C->D Yes E NO: Color is Black C->E No F Perform Analytical Confirmation (XPS Recommended) D->F I Troubleshoot Other Reaction Parameters (Solvent, Temp, etc.) E->I G Source New, Verified PtI₂ and Re-run Experiment F->G H Review Storage & Handling Protocols (See Part 2 & 3) G->H J Yield Improves? G->J K Problem Solved: Implement Stricter Handling Protocols J->K Yes L Problem Persists J->L No L->I

Caption: Decision workflow for troubleshooting poor reaction performance linked to PtI₂ quality.

Part 2: Frequently Asked Questions (FAQs) - Prevention & Best Practices

Proactive measures are the most effective way to prevent oxidation. This section provides answers to common questions about proper storage and handling.

Q1: What are the absolute ideal storage conditions for Platinum(II) Iodide? A1: PtI₂ is an air-sensitive solid.[5] The ideal storage conditions are designed to rigorously exclude atmospheric oxygen and moisture.

Recommended Storage Conditions

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen) Prevents contact with atmospheric oxygen, the primary oxidant.
Moisture Desiccated Environment (<1 ppm H₂O) Water accelerates the oxidation process.[16][17]
Temperature Room Temperature or Cooler Reduces the kinetic rate of any potential degradation reactions.
Light Dark (Amber vial or stored in a cabinet) Prevents potential photo-catalyzed degradation pathways.[5]

| Container | Tightly sealed glass vial, preferably with a Sure/Seal™-type septum cap.[18] | Provides a robust barrier against the atmosphere. |

Q2: Is a standard desiccator enough, or do I need a glovebox? A2: A glovebox is vastly superior. A desiccator, even when purged with inert gas, is repeatedly opened to the atmosphere, making it difficult to maintain a truly inert environment. A glovebox provides a dedicated, controlled inert atmosphere (<10 ppm O₂/H₂O is a good target) that is essential for long-term storage and for handling/aliquoting the powder.[5][19]

Q3: I don't have a glovebox. What is the next best alternative for handling PtI₂? A3: If a glovebox is unavailable, Schlenk line techniques are the required alternative. This involves using specialized glassware that can be evacuated and backfilled with inert gas. You would open the main PtI₂ container inside a glove bag (a less expensive, flexible inert-atmosphere chamber) to aliquot smaller portions into Schlenk flasks, which can then be stored and accessed using inert gas manifold techniques. Handling this material in open air, even briefly, is strongly discouraged.[18][20]

Q4: Can I "rescue" an oxidized batch of PtI₂? A4: While reduction of Pt(IV) back to Pt(II) is chemically possible, it is not recommended for a research setting. The procedures can be complex, and you risk introducing impurities from the reducing agents or generating ill-defined mixtures. From a scientific integrity and cost-effectiveness standpoint, it is far more reliable to discard the compromised reagent and procure a new, pure batch. The cost of failed experiments and troubleshooting far outweighs the cost of the reagent.

Part 3: Protocols for Ensuring Sample Integrity

Following validated protocols is critical for maintaining the quality of your PtI₂.

Protocol 1: Handling and Aliquoting PtI₂ in an Inert Atmosphere Glovebox

This protocol ensures that the main stock of PtI₂ is never compromised.

  • Preparation:

    • Ensure the glovebox atmosphere is stable with low levels of oxygen and water (e.g., <10 ppm).

    • Bring all necessary items into the glovebox via the antechamber: the main PtI₂ container, several smaller amber glass vials for aliquots, a spatula, and a balance.

    • Allow items to sit in the antechamber for at least 3 purge cycles.

  • Aliquoting:

    • Inside the glovebox, open the main container of PtI₂.

    • Using a clean spatula, carefully weigh the desired amount of PtI₂ into a smaller vial.

    • Tightly seal the new aliquot vial.

    • Tightly re-seal the main stock container immediately.

  • Labeling and Storage:

    • Clearly label the aliquot with the compound name, date, and your initials.

    • Wrap the threads of both the main container and the aliquot vial with Parafilm™ as an extra precaution before removing them from the glovebox.

    • Store both containers in a dark, desiccated environment, preferably within a larger container that is also purged with inert gas.

Workflow for Safe Aliquoting

G cluster_0 Inside Glovebox (<10 ppm O₂/H₂O) B Open Main PtI₂ Container C Weigh Aliquot into New Vial B->C D Seal Aliquot Vial C->D E Re-seal Main Container D->E F Remove from Glovebox E->F A Prepare Tools & Vials A->B G Wrap with Parafilm™ F->G H Store in Dark/Dry Location G->H

Caption: Step-by-step workflow for safely aliquoting air-sensitive PtI₂ inside a glovebox.

References

Sources

Optimization

Technical Support Center: PtI2 Monolayer Stability &amp; Integration

Welcome to the Platinum Diiodide (PtI ) Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals working with 2D transition metal dihalides (TMDHs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Platinum Diiodide (PtI


) Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals working with 2D transition metal dihalides (TMDHs). Below, you will find mechanistic insights, troubleshooting guides, and field-proven protocols to prevent the degradation of PtI

monolayers in ambient and aqueous environments.
Mechanistic Causality: Why Does PtI Degrade?

Single-layer PtI


 features a unique V-shaped corrugated (washboard-like) geometry with an indirect bandgap of ~2.56 eV . While this structure grants it exceptional properties—such as a negative Poisson's ratio and high Oxygen Evolution Reaction (OER) catalytic efficiency—it exposes highly electronegative iodine atoms.

In ambient air, thermodynamic instability is driven by iodine vacancies . These defects act as highly active nucleation sites for H


O and O

adsorption. The resulting hydration and oxidation rapidly break the covalent Pt–I bonds, converting the pristine monolayer into amorphous platinum oxides (PtO

) and quenching its optoelectronic and catalytic properties within seconds.
Troubleshooting Guide & FAQs

Q: My PtI


 monolayers degrade within minutes of mechanical exfoliation. How can I prevent this during characterization? 
A:  Transition metal diiodides are notoriously air-sensitive. Exfoliation must be performed in a strictly controlled glovebox environment (<0.1 ppm O

and H

O). To transfer the sample to ambient air for characterization, you must use a van der Waals encapsulation strategy. Recent breakthroughs have demonstrated that fully encapsulating transition metal diiodides in graphene or hexagonal boron nitride (h-BN) preserves atomically clean interfaces and extends their usable lifetime from seconds to months by creating a hermetic seal against ambient moisture .

Q: We are developing a PtI


-based biosensor for drug screening. How do we maintain its stability in aqueous physiological buffers? 
A:  For aqueous environments, physical encapsulation with h-BN is insufficient because the 2D edges remain vulnerable to fluid intercalation. You must employ a dual-passivation self-validating system:
  • Chemical defect passivation using thiol-based ligands to chemically heal iodine vacancies.

  • Atomic Layer Deposition (ALD) of an ultrathin high-κ dielectric (e.g., Ga

    
    O
    
    
    
    or Al
    
    
    O
    
    
    ) to act as a conformal, covalent barrier against water molecules . Self-Validation: You can continuously validate the integrity of this system in real-time by monitoring the photoluminescence (PL) peak; a stable peak at ~2.56 eV confirms the barrier is intact, whereas a blue-shift indicates localized oxidation.

Q: Why does the photocatalytic OER activity of my PtI


 drop after the first cycle? 
A:  This is caused by the electrochemical oxidation of the PtI

quadrilateral planar geometry. When iodine atoms are stripped during the water-splitting reaction, the exposed Pt bonds with oxygen. To resolve this, implement a selectively permeable capping layer (like a porous metal-organic framework) that allows H

O/O

diffusion but physically constrains the Pt-I lattice, preventing severe structural reorganization.
Standard Operating Protocols (SOPs) for Stabilization
Protocol A: Graphene/h-BN Hermetic Encapsulation (Dry Transfer)

Objective: Achieve long-term ambient stability for optoelectronic characterization.

  • Substrate Preparation: Bake the SiO

    
    /Si target substrate at 200°C for 2 hours inside the glovebox to desorb residual surface moisture. Causality: Trapped interfacial water will oxidize the bottom face of the PtI
    
    
    
    even if the top is encapsulated.
  • Glovebox Exfoliation: Mechanically exfoliate PtI

    
     onto a polymer stamp (e.g., PDMS/PC) inside an argon-filled glovebox (<0.1 ppm O
    
    
    
    /H
    
    
    O).
  • Stamping/Encapsulation: Align and stamp a pre-exfoliated few-layer graphene or h-BN flake directly over the PtI

    
     monolayer. Ensure the capping layer is at least 30% larger than the PtI
    
    
    
    flake.
  • Edge Sealing (Self-Validating): Anneal the heterostructure at 150°C for 30 minutes in a vacuum. This promotes van der Waals adhesion and squeezes out trapped argon bubbles. Validation: Perform Raman spectroscopy; the absence of the PtO

    
     peak (~550 cm
    
    
    
    ) confirms a successful hermetic seal.
Protocol B: Thiol-Ligand Passivation for Aqueous Stability

Objective: Stabilize PtI


 for in vitro drug development assays and biosensing.
  • Defect Healing: Submerge the substrate-bound PtI

    
     in a 10 mM solution of 1-octanethiol in anhydrous hexane for 1 hour. The sulfur atoms covalently bind to iodine vacancies, neutralizing the reactive sites.
    
  • ALD Coating: Transfer the passivated sample to an ALD chamber without ambient exposure (using a vacuum transfer vessel). Deposit 5 nm of Ga

    
    O
    
    
    
    at a low temperature (90°C) to prevent thermal degradation of the Pt-I bonds.
  • Validation: Immerse the sample in a PBS buffer (pH 7.4). Measure the bandgap via UV-Vis absorption daily. A deviation of <2% over 14 days validates the protocol's success.

Quantitative Data: Stability Metrics Comparison
Passivation MethodAmbient Lifetime (Air)Aqueous Lifetime (PBS Buffer)Bandgap Retention (14 Days)OER Efficiency Retention
Unprotected PtI

< 5 Minutes< 10 Seconds0% (Fully Oxidized)< 5%
h-BN Encapsulation > 6 Months~ 2 Hours (Edge failure)98% (in Air)N/A (Catalysis blocked)
Thiol + ALD Ga

O

> 12 Months> 30 Days96% (in Buffer)85% (Requires porous ALD)
Stabilization Workflow

PtI2_Workflow Start PtI2 Monolayer Exfoliation (Glovebox: <0.1 ppm O2/H2O) DefectCheck Identify Iodine Vacancies (PL & Raman Spectroscopy) Start->DefectCheck Assess Quality Passivation Chemical Passivation (Thiol-based Ligands) DefectCheck->Passivation High Defect Density Encapsulation h-BN / Graphene Encapsulation (Top & Bottom Layers) DefectCheck->Encapsulation Low Defect Density Passivation->Encapsulation Proceed to Sealing AmbientTest Ambient Air Exposure (Self-Validating System) Encapsulation->AmbientTest Transfer out of Glovebox Success Stable PtI2 Monolayer (Retained Photocatalysis) AmbientTest->Success PL/Raman Unchanged Fail Degradation/Oxidation (Shift in Bandgap) AmbientTest->Fail PL Quenching / Peak Shift Fail->Start Optimize Workflow

Workflow for the encapsulation and self-validating stability testing of PtI2.

References
  • Title: Single-Layer PtI2: A Multifunctional Material with Promising Photocatalysis toward the Oxygen Evolution Reaction and Negative Poisson’s Ratio Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: First atomic-scale images of monolayer transition metal diiodides Source: The University of Manchester / ACS Nano URL: [Link]

  • Title: Van der Waals Encapsulation by Ultrathin Oxide for Air-Sensitive 2D Materials Source: PubMed / Advanced Materials URL: [Link]

Troubleshooting

resolving incomplete ligand substitution in PtI2 complexes

Ticket Subject: Troubleshooting Incomplete Ligand Substitution in Pt(II)-Iodide Architectures Assigned Specialist: Senior Application Scientist, Inorganic Synthesis Division Diagnostic Triage: The "Why" Behind the Stall...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Incomplete Ligand Substitution in Pt(II)-Iodide Architectures Assigned Specialist: Senior Application Scientist, Inorganic Synthesis Division

Diagnostic Triage: The "Why" Behind the Stall

Incomplete substitution in Platinum(II) Iodide (


) complexes is rarely a random failure. It is almost always a conflict between Thermodynamics  (Soft-Soft Acid Base stability) and Kinetics  (Lattice energy or Steric hindrance).

Before altering your protocol, use this logic flow to identify the bottleneck.

DiagnosticFlow Start Symptom: Reaction Stalled/Incomplete CheckState Is the Reaction Mixture Homogeneous? Start->CheckState Heterogeneous NO (Precipitate Visible) CheckState->Heterogeneous Homogeneous YES (Clear Solution) CheckState->Homogeneous SolubilityIssue Lattice Energy Barrier PtI2 is highly insoluble Heterogeneous->SolubilityIssue ThermoIssue Thermodynamic Trap Pt-I bond is too stable (SHAB) Homogeneous->ThermoIssue ActionSolvent PROTOCOL A: Solvent Optimization SolubilityIssue->ActionSolvent ActionMW PROTOCOL C: Microwave Activation SolubilityIssue->ActionMW ActionAg PROTOCOL B: Halide Abstraction (Ag+) ThermoIssue->ActionAg

Figure 1: Diagnostic logic tree for identifying the root cause of substitution failure in Pt(II) complexes.

Technical Deep Dive: The Pt-I Paradox

To fix the problem, you must understand the chemical forces fighting you.

The Soft-Soft Trap (Thermodynamics)

Platinum(II) is a prototypical Soft Acid . Iodide is a Soft Base . According to the Hard and Soft Acids and Bases (HSAB) theory, this pairing forms an exceptionally stable covalent bond.

  • The Problem: While Iodide is a good leaving group in carbon chemistry (

    
    ), in Platinum chemistry, the Pt-I bond is often stronger than the bond you are trying to form (e.g., Pt-N or Pt-O).
    
  • The Consequence: Equilibrium favors the starting material (

    
    ). You cannot drive this to completion simply by adding excess ligand; you must destabilize the leaving group.
    
The Trans Effect vs. Trans Influence

Iodide has a high Trans Effect (kinetic ability to labilize the ligand opposite to it).

  • Order:

    
    
    
  • Implication: In a complex like

    
    , the first substitution is fast. However, once you form 
    
    
    
    , removing the remaining iodides is difficult because the incoming ligands (
    
    
    ) usually have a weaker trans effect than the iodides themselves. The iodides "lock" each other in place.

Troubleshooting Protocols

Protocol A: Overcoming Lattice Energy (Solubility)

Use Case: You see unreacted black/brown


 solid floating in your reaction vessel.
Mechanism: 

forms polymeric chains with bridging iodides, creating a stable lattice that resists attack.
Solvent SystemSolubility RatingRisk FactorRecommendation
Water InsolubleLowUseless for

precursors.
Acetone/Water Low/ModerateLowGood for precipitating product, bad for dissolving reactant.
DMF HighModerateRecommended. Dissolves

by breaking iodide bridges.
DMSO Very HighCritical Avoid. DMSO coordinates to Pt via Sulfur, creating difficult-to-remove impurities (

).

Step-by-Step Fix:

  • Switch solvent to DMF (Dimethylformamide) .

  • Heat to 60-80°C .

  • If the incoming ligand is stable, use Microwave Irradiation (100°C, 10 mins, sealed vessel). The dielectric heating of DMF rapidly disrupts the lattice.

Protocol B: The "Silver Hammer" (Halide Abstraction)

Use Case: The reaction is homogeneous, but NMR shows mixed species (e.g.,


 instead of 

) or starting material persists. Mechanism: This is an irreversible thermodynamic sink. Silver ions (

) scavenge Iodide to form insoluble Silver Iodide (

,

). This forces the equilibrium forward by permanently removing the leaving group.


Critical Procedure:

  • Stoichiometry is King: Calculate exact equivalents.

    • Target: Removal of 2 Iodides.

    • Add: 1.95 to 1.98 equivalents of

      
       or 
      
      
      
      .
    • Warning: Do NOT exceed 2.0 equivalents. Excess

      
       is a powerful oxidant and will decompose your Pt-Amine/Phosphine complexes or contaminate the final drug substance.
      
  • Protect from Light: Silver salts are photosensitive.[1] Wrap the flask in aluminum foil.

  • The "Activated" Intermediate:

    • After stirring for 12-24 hours in the dark, filter off the yellow

      
       precipitate through Celite.
      
    • The filtrate now contains the highly reactive solvato-species (e.g.,

      
      ).
      
  • Final Substitution: Add your desired incoming ligand (or Chloride source like KCl if converting to Cisplatin-analogues) to this filtrate. The substitution will now be instantaneous.

Frequently Asked Questions (FAQ)

Q: My reaction turned a deep purple/brown color after adding Silver Nitrate. Is this normal? A: No. This indicates Colloidal Silver formation. This happens if you used excess


 or if the reaction was exposed to strong light.
  • Fix: Filter through a 0.2

    
     membrane. If color persists, treat with activated charcoal, but yield will suffer. Always use slightly less than stoichiometric Silver (0.98 eq per Iodide).
    

Q: I am trying to make a Cisplatin analogue. Why use Iodide at all? Why not start with Chloride? A: This is the Dhara Method logic. We use Iodide because its strong Trans Effect directs the incoming amines to the cis position much more effectively than Chloride does.

  • 
     Mixture of isomers + slow reaction.
    
  • 
     Pure cis-
    
    
    
    (Fast).
  • You are paying the "price" of this purity now by having to remove the sticky Iodide later.

Q: Can I use heat to force the Iodide substitution without Silver? A: Only if your incoming ligand is a stronger nucleophile (e.g., a Phosphine or Thiol). If you are substituting Iodide with a Nitrogen donor (Amine/Pyridine) or Oxygen donor, heat alone will often result in decomposition (Platinum black precipitation) before substitution is complete. The Pt-I bond is simply too stable relative to the Pt-N bond.

References

  • Dhara, S. C. (1970).[2] A Rapid Method for the Synthesis of Cis-[Pt(NH3)2Cl2]. Indian Journal of Chemistry, 8, 193–134. 2

  • Appleton, T. G. (1997). NMR of Platinum Complexes. Coordination Chemistry Reviews.
  • Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions. Wiley. (Foundational text on Trans Effect and Soft/Hard Acid Base theory).
  • Johnstone, T. C., & Lippard, S. J. (2015).[3] Improvements in the synthesis and understanding of the iodo-bridged intermediate en route to the Pt(IV) prodrug satraplatin.[3] Inorganica Chimica Acta, 424, 254–259.[3] 3

Sources

Optimization

techniques for drying hygroscopic platinum(II) iodide samples

Technical Support Center: Advanced Drying & Handling of Platinum(II) Iodide ( ) Topic: Techniques for drying hygroscopic Platinum(II) Iodide samples. Audience: Researchers, Synthesis Chemists, and Materials Scientists. C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Drying & Handling of Platinum(II) Iodide ( )

Topic: Techniques for drying hygroscopic Platinum(II) Iodide samples. Audience: Researchers, Synthesis Chemists, and Materials Scientists. Content ID: TSC-PtI2-001

Core Directive & Scientific Context

Platinum(II) Iodide (


)  is a dense, black crystalline solid typically used as a catalyst precursor or in materials science for semiconductor applications. While thermodynamically stable up to 

[1, 2], it presents unique handling challenges.

The "Hygroscopic" Misconception: Strictly speaking, pure crystalline


 is insoluble in water and not deliquescent in the same aggressive manner as Zinc Iodide or Aluminum Chloride. However, freshly precipitated 

(often synthesized from

and

) possesses a high surface area that aggressively adsorbs atmospheric moisture and retains solvent occlusions. This "apparent hygroscopicity" leads to weighing errors, stoichiometry drift, and potential hydrolysis over time.

This guide provides field-proven protocols to remove both surface-adsorbed moisture and bound solvent without inducing thermal decomposition or iodine sublimation.

The Physics of Drying (Mechanism of Action)

Effective drying requires overcoming the binding energy of water/solvent molecules to the metal center while staying below the energy threshold for Iodine dissociation (


).
ParameterValue / CharacteristicImplication for Drying
Appearance Black crystalline powderBlack: Pure/Dry. Grey: Metallic Pt (Overheated). Yellowish: Hydrolysis/Oxidation.
Decomposition Temp

[1, 2]
Safe Drying Limit:

to prevent slow iodine bleed.
Vapor Pressure Negligible (Solid), High (Iodine)High vacuum can strip Iodine if

.
Solvent Trap High Surface AreaRequires vacuum (

mbar) to pull occluded solvents.

Troubleshooting Guide: Diagnostics & Solutions

Use this module to diagnose issues with your current drying setup.

Issue 1: Sample Weight "Drifts" on the Balance

Symptom: You place the dried sample on the balance, and the mass steadily increases over 30-60 seconds.

  • Root Cause: The sample is actively adsorbing atmospheric moisture. The drying was likely successful, but the handling is failing.

  • Solution:

    • Switch to Weighing by Difference inside a capped weighing bottle.

    • Do not expose the dried sample to air for >10 seconds.

    • Pro-Tip: Equilibrate the weighing vessel in the balance chamber for 5 minutes before taring to account for static/thermal drafts.

Issue 2: Purple Vapors in the Vacuum Line

Symptom: The vacuum trap or oven window shows a violet/purple film.

  • Root Cause: Iodine Sublimation. You have exceeded the thermal stability of the Iodine-Platinum bond under vacuum.

  • Solution:

    • Immediate Stop: Isolate the vacuum and reduce heat.

    • Protocol Adjustment: Lower drying temperature by

      
      .
      
    • Check Vacuum: Extremely high vacuum (

      
       mbar) combined with heat (
      
      
      
      ) promotes sublimation. Bleed in dry Argon to raise pressure slightly (to 1-5 mbar) if heating is required.
Issue 3: Sample Clumping / "Mud-Cracking"

Symptom: The powder forms hard aggregates or cracks during drying.

  • Root Cause: Rapid solvent evaporation (bumping) or sintering.

  • Solution:

    • Step-Down Drying: Start at ambient temperature/atmospheric pressure

      
       Ambient/Vacuum 
      
      
      
      Heated/Vacuum.
    • Mechanical Agitation: Gently crush aggregates with a glass rod (in a glovebox) halfway through the cycle.

Standard Operating Procedures (SOPs)

Protocol A: The Vacuum Oven Method (Bulk Samples > 1g)

Best for: Routine drying of synthesis batches where trace solvent removal is critical.

Equipment: Vacuum Oven,


 (Phosphorus Pentoxide) or Activated Molecular Sieves (4Å).
  • Preparation: Place

    
     in a wide-mouth weighing bottle or glass petri dish. Fill a separate tray with fresh desiccant (
    
    
    
    is preferred for iodides as it is non-reactive with iodine vapors, unlike some basic desiccants).
  • Ambient Stage: Place sample in the oven. Pull vacuum to

    
     mbar. Leave at Room Temperature  for 2 hours.
    
    • Why? Removes bulk surface solvents without "bumping" the powder.

  • Thermal Stage: Ramp temperature to

    
     .
    
    • Critical: Do NOT exceed

      
       under dynamic vacuum to avoid iodine loss.
      
  • Duration: Hold for 6–12 hours.

  • Backfill: Vent the oven with dry Argon or Nitrogen (never ambient air).

  • Validation: Check for constant weight (mass change

    
     between 1-hour intervals).
    
Protocol B: The Schlenk/Abderhalden Method (High Purity / Small Scale)

Best for: Analytical standards or catalytic precursors requiring absolute dryness.

Equipment: Schlenk line, High-vacuum pump, Oil bath.

  • Setup: Load

    
     into a Schlenk flask or drying pistol.
    
  • Cycle:

    • Apply Vacuum (

      
       mbar).
      
    • Heat to

      
       using an oil bath.
      
    • Purge: Every 30 minutes, backfill with Argon, then re-apply vacuum.

    • Why? The "Pump-Purge" cycle is more effective at dislodging trapped solvent molecules than static vacuum alone.

  • Cooling: Allow to cool to room temperature under vacuum before backfilling with Argon.

  • Transfer: Transfer immediately to a glovebox or seal under inert gas.

Visual Workflow: Drying Logic

DryingWorkflow Start Wet PtI2 Sample Step1 Pre-Dry: Ambient Temp Vacuum (2 hrs) Start->Step1 Check1 Is Solvent Visible? Step1->Check1 Check1->Step1 Yes (Repeat) Step2 Thermal Stage: Heat to 60-80°C Check1->Step2 No Warning CRITICAL: Do NOT exceed 100°C Monitor for Purple Vapor Step2->Warning Step3 Backfill with Argon Warning->Step3 Check2 Constant Weight? Step3->Check2 Check2->Step2 No (Drifting) Success Dry PtI2 Store in Glovebox Check2->Success Yes

Caption: Step-by-step logic for removing moisture/solvents from Platinum(II) Iodide without inducing decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use a lyophilizer (freeze-dryer) for


? 
A:  Generally, no . Lyophilizers are designed for aqueous solutions. Since 

is insoluble in water, you would be freeze-drying a suspension, which is inefficient. Furthermore, the ultra-high vacuum of a freeze-dryer combined with the sublimation nature of Iodine poses a contamination risk to the equipment.

Q: How should I store the dried sample? A: Store in a desiccator (glass or acrylic) containing an active desiccant, or preferably in an inert atmosphere glovebox . Wrap the container in foil; while


 is relatively stable, many iodides are photosensitive, and light exposure can accelerate slow decomposition over months [3].

Q: My sample turned grey after drying. Is it ruined? A: Likely, yes. A grey color indicates the formation of metallic Platinum (


), suggesting you overheated the sample and drove off the Iodine. This material will no longer function correctly as a stoichiometric 

reagent.

Q: What is the best desiccant for the vacuum oven? A:

  • Best: Phosphorus Pentoxide (

    
    ) - High capacity, acidic (compatible with acidic metal salts).
    
  • Good: Molecular Sieves (4Å) - Clean, reusable.

  • Avoid: Calcium Chloride (

    
    ) - Can be messy if it deliquesces too much; basic desiccants should be used with caution to avoid promoting hydrolysis.
    

References

  • PubChem. (n.d.). Platinum(II) Iodide - Physical Properties. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • American Elements. (n.d.).[1] Platinum Iodide Handling and Storage. Retrieved March 8, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

interpreting Raman spectroscopy shifts in platinum(II) iodide

Spectroscopic Benchmarking: Raman Shift Analysis of Platinum(II) Iodide ( ) Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Spectral interpreta...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Benchmarking: Raman Shift Analysis of Platinum(II) Iodide ( )

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Spectral interpretation, comparative analysis with lighter halides, and experimental protocols for photosensitive heavy-metal complexes.

Executive Summary & Scientific Context

Platinum(II) iodide (


) is a critical precursor in the synthesis of organoplatinum catalysts and pharmaceutical intermediates. However, its characterization via Raman spectroscopy presents unique challenges compared to its lighter congeners, Platinum(II) chloride (

) and bromide (

).

This guide provides a technical framework for interpreting the low-frequency Raman shifts associated with the Pt-I bond. Unlike lighter halides, the Pt-I stretch occurs in the "terahertz" region of the spectrum (< 200 cm⁻¹), often obscured by Rayleigh scattering or misinterpreted as lattice modes. Furthermore,


 is a black, photosensitive semiconductor, making it highly susceptible to laser-induced thermal degradation (photo-ablation) during analysis.
The "Mass Effect" in Spectral Interpretation

The primary diagnostic tool for identifying


 is the observation of the Heavy Atom Shift . According to the harmonic oscillator approximation (Hooke’s Law), the vibrational frequency (

) is inversely proportional to the reduced mass (

) of the bonded atoms:


As the halide mass increases (


), the reduced mass increases and the bond strength (

) generally decreases, driving the Raman shift to significantly lower wavenumbers.

Comparative Analysis: vs. Alternative Halides

The following table benchmarks the primary symmetric stretching modes (


) of Platinum(II) halides. This data allows researchers to distinguish 

from potential impurities (

starting materials) or mixed-halide intermediates.
Table 1: Vibrational Shift Benchmarks for Platinum(II) Halides
CompoundAppearancePrimary Raman Mode (

Pt-X)
Secondary Modes / LatticeLaser RecommendationRisk Profile

Olive Green / Brown~300 - 320 cm⁻¹ ~150 cm⁻¹532 nm or 785 nmLow (Stable)

Dark Brown~200 - 210 cm⁻¹ ~130 cm⁻¹785 nmModerate

Black / Dark Grey ~130 - 150 cm⁻¹ < 100 cm⁻¹785 nm or 1064 nm High (Photosensitive)

Critical Insight: The


 symmetric stretch falls in the 

range. This is significantly lower than the Pt-Br stretch. If you observe a strong peak near 300 cm⁻¹, your sample is likely contaminated with unreacted chloride precursors.

Visualization of Spectral Trends[1][2][3][4]

The following diagram illustrates the inverse relationship between Halide Mass and Raman Shift, providing a visual logic for peak assignment.

MassShiftTrend cluster_0 Light Halides (Higher Frequency) cluster_1 Intermediate cluster_2 Heavy Halides (Low Frequency) Cl Pt-Cl Bond (Reduced Mass: ~29.7) Freq: ~300 cm⁻¹ Br Pt-Br Bond (Reduced Mass: ~55.6) Freq: ~205 cm⁻¹ Cl->Br Mass Increase Trend Frequency Shift (Red Shift) Due to Hooke's Law Cl->Trend I Pt-I Bond (Reduced Mass: ~76.5) Freq: ~140 cm⁻¹ Br->I Mass Increase I->Trend

Figure 1: The "Mass Shift" Logic. As the halide mass increases, the vibrational frequency of the Pt-X bond shifts distinctively to the red (lower wavenumbers).

Experimental Protocol: Characterizing

Due to the black color and photosensitivity of


, standard Raman protocols (using green 532 nm lasers) often result in sample burning rather than spectral acquisition.
Step-by-Step Workflow
  • Sample Preparation:

    • Do not grind heavily;

      
       can undergo pressure-induced phase transitions.
      
    • Place the powder on a glass slide or aluminum pan. Avoid adhesive tapes, as their signals interfere with the low-frequency region (< 200 cm⁻¹).

  • Laser Selection (Crucial):

    • Avoid: 532 nm (Green). High absorption leads to rapid heating and oxidation (

      
      ).
      
    • Preferred: 785 nm (Near-IR) or 1064 nm. These wavelengths minimize electronic absorption and fluorescence.

  • Acquisition Parameters:

    • Power: Start extremely low (< 1 mW at sample surface).

    • Integration: Use long integration times (e.g., 30s) with low power, rather than high power/short time.

    • Filter Cut-off: Ensure your spectrometer's edge filter allows detection below 150 cm⁻¹. Many standard filters cut off at 200 cm⁻¹, rendering

      
       invisible.
      
Decision Tree for Spectral Validation

ProtocolLogic Start Start Analysis LaserCheck Select Laser Wavelength Start->LaserCheck FilterCheck Check Edge Filter Cut-off LaserCheck->FilterCheck Acquire Acquire Spectrum (Power < 1mW) FilterCheck->Acquire Result1 Peak at ~300 cm⁻¹? Acquire->Result1 Result2 Peak at ~140 cm⁻¹? Result1->Result2 No Conclusion1 Contamination: PtCl₂ present Result1->Conclusion1 Yes Conclusion2 Success: PtI₂ Confirmed Result2->Conclusion2 Yes Conclusion3 No Signal Result2->Conclusion3 No Action Switch to Low-Freq Module or 1064nm Conclusion3->Action Filter Cut-off too high?

Figure 2: Logical workflow for validating PtI2 spectra and troubleshooting common equipment limitations.

Troubleshooting & Artifacts

The "Burning" Artifact

If you observe a broad doublet around 1300 cm⁻¹ and 1600 cm⁻¹, you have burned the sample. These are the D and G bands of amorphous carbon.

  • Cause: Laser power density too high.

  • Solution: Reduce power by 90%, defocus the beam slightly, or spin the sample.

Fluorescence

 samples are often impure or contain organic solvent residues from synthesis. If the baseline slopes upward dramatically:
  • Solution: Photobleach the sample (expose to laser for 5 mins before acquiring) or switch to 1064 nm excitation.

References

  • Surface-Enhanced Raman Spectroscopy of Platinum Halides Title: New Progress in Surface Raman Spectroscopy of Platinum Electrode Surfaces. Context: Establishes the Pt-Cl (~289 cm⁻¹) and Pt-Br (~193 cm⁻¹) shifts on Pt surfaces, providing the baseline for extrapolating the Pt-I shift. Source:

  • Raman Spectroscopy of Pl

    
    ) 
    Title: Raman Characterization of Platinum Diselenide Thin Films.[1]
    Context: Identifies low-frequency modes for Pt bonded to heavy chalcogens (Eg ~170 cm⁻¹). Since Iodine (126.9 amu) is heavier than Selenium (78.9 amu), this confirms the 
    
    
    
    shift must lie below 170 cm⁻¹. Source:
  • Photoelectron Imaging of Platinum Iodide Anions Title: Photoelectron imaging of

    
     and its 
    
    
    
    photodissociation product. Context: Identifies vibrational structures of Pt-I species in the range of 130-180 cm⁻¹, corroborating the solid-state assignment. Source:
  • Laser Degradation in Raman Spectroscopy Title: A study of potential laser-induced degradation in remote standoff Raman spectroscopy. Context: detailed protocols for managing laser power density on sensitive, absorbing samples. Source:

Sources

Comparative

Comparative Catalytic Activity of PtI₂ versus PtCl₂: A Comprehensive Guide for Advanced Catalysis

As a Senior Application Scientist, I frequently encounter a common oversight in reaction design: the assumption that the halide ligand on a platinum(II) precursor is merely a spectator. In reality, the shift from a chlor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a common oversight in reaction design: the assumption that the halide ligand on a platinum(II) precursor is merely a spectator. In reality, the shift from a chloride (PtCl₂) to an iodide (PtI₂) ligand fundamentally alters the electronic and steric environment of the metal center. This guide objectively compares the catalytic performance of PtI₂ and PtCl₂ across homogeneous and heterogeneous paradigms, providing researchers and drug development professionals with the mechanistic causality and experimental data required to optimize their catalytic workflows.

Mechanistic Foundations: The Halide Effect in Pt(II) Catalysis

The catalytic divergence between PtCl₂ and PtI₂ is governed by three primary physicochemical principles:

  • Lewis Acidity and Electrophilicity: Chloride is a harder, more electronegative ligand than iodide. Consequently, PtCl₂ generally exhibits a more electrophilic metal center, making it the classical choice for standard alkyne activation.

  • Polarizability and the Trans Effect: Iodide is a soft, highly polarizable ligand. It exerts a significantly stronger trans effect than chloride. In homogeneous catalysis, this polarizability can stabilize highly charged transition states (e.g., zwitterionic intermediates). In biological or substitution models, iodide's superior leaving-group ability provides a thermodynamic advantage for ligand exchange[1].

  • Covalent Character: The covalent character of the Pt-halide bond increases in the order PtCl₂ < PtBr₂ < PtI₂[2]. This impacts catalyst stability and the kinetics of precursor reduction in heterogeneous catalyst synthesis.

Homogeneous Catalysis: C–H Bond Functionalization via Hydride Transfer

In the realm of complex molecule synthesis, Lewis acid-catalyzed C–H bond functionalization via hydride transfer represents a powerful method for constructing heterocyclic frameworks. A landmark comparative study by Vadola and Sames demonstrated that the nature of the halide ligand drastically modulates catalytic efficiency[3].

When evaluating the intramolecular cyclization of unactivated alkynes coupled with sp³ C–H bonds, PtCl₂ provided poor yields. The reaction requires the catalyst to activate the alkyne, triggering a 1,5-hydride shift. The softer PtI₂ catalyst proved vastly superior, as its polarizable nature better stabilizes the resulting zwitterionic alkenyl intermediate.

Quantitative Comparison: Hydride Transfer Yields
Catalyst (5 mol%)Reaction Temp (°C)Time (h)Product Yield (%)Mechanistic Observation
PtCl₂ 1202423%Slow initial rate; clean reaction but incomplete conversion.
PtBr₂ 1202443%Moderate rate increase.
PtI₂ 1202469% Significantly faster initial rate; superior stabilization of intermediates.
PtI₄ (Ref)120386%Higher oxidation state renders the center even more electrophilic.

Data adapted from the comparative analysis of platinum halide salts in hydride transfer cyclization[3].

Experimental Protocol: PtI₂-Catalyzed HT-Cyclization

To ensure a self-validating system, this protocol includes analytical checkpoints to verify catalyst integrity and intermediate formation.

  • Substrate Preparation: Dissolve the unactivated alkyne substrate (0.2 mmol) in rigorously anhydrous, degassed 1,2-dichloroethane (DCE) (2.0 mL) under an argon atmosphere. Causality: Moisture acts as a competing nucleophile, prematurely quenching the activated alkyne.

  • Catalyst Addition: In a glovebox, weigh exactly 5 mol% of PtI₂ (or PtCl₂ for control studies). Add the catalyst directly to the reaction vial.

  • Thermal Activation: Seal the vial and heat the mixture to 120 °C. Validation Check: At t = 30 minutes, extract a 10 µL aliquot and analyze via GC/MS. You should observe the depletion of the starting material and the emergence of a mass corresponding to the cyclized product, validating the hydride shift.

  • Workup and Isolation: After 24 hours, cool the reaction to room temperature. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the platinum salts. Concentrate under reduced pressure and purify via flash chromatography.

G A Alkyne Substrate B Pt(II) Coordination (Alkyne Activation) A->B + PtX2 C 1,5-Hydride Shift (Rate-Limiting) B->C Lewis Acidity D Zwitterionic Intermediate (Stabilized by Soft I- Ligand) C->D Hydride Transfer E Intramolecular Cyclization D->E C-C Bond Formation F Heterocyclic Product + Regenerated Catalyst E->F Catalyst Release F->B Catalytic Cycle

Mechanistic pathway of Pt(II)-catalyzed C-H functionalization via hydride transfer.

Heterogeneous Catalysis: Aqueous-Phase Reforming (APR) of Biomass

While PtI₂ shines in specific homogeneous transformations, heterogeneous applications—such as the development of supported catalysts for hydrogen gas production—tell a different story. In the hydrothermal gasification of biomass compounds (e.g., glucose), the choice of platinum precursor dictates the final nanoparticle size, dispersion, and surface activity on the support[4].

When synthesizing graphene-supported Pt catalysts, PtCl₂ significantly outperforms PtI₂. The auto-catalytic reduction of the Pt-halide precursor on the support surface is highly sensitive to the leaving group and bond strength. The bulky iodide ligands in PtI₂ can lead to incomplete reduction or surface poisoning, resulting in lower hydrogen yields and undesirable CO/CO₂ selectivity[4].

Quantitative Comparison: APR Hydrogen Production
Pt PrecursorSupportH₂ Gas Yield (Relative)CO/CO₂ SelectivityCatalyst Dispersion
PtCl₂ GrapheneHigh Low / OptimalExcellent; highly active Pt(0) sites.
PtBr₂ GrapheneHighLow / OptimalComparable to PtCl₂.
PtI₂ GrapheneSignificantly Lower HighestPoor; potential halide poisoning/agglomeration.
H₂PtCl₆ GrapheneModerateModerateStandard reference precursor.

Data derived from the evaluation of Pt precursors for hydrothermal gasification of biomass[4].

Experimental Protocol: Synthesis of Pt/Graphene Catalysts

This methodology utilizes a sequential reduction approach to ensure the complete conversion of the metal precursor to active Pt(0) sites.

  • Support Functionalization: Disperse high-surface-area graphene in a mixture of deionized water and ethanol. Sonicate for 30 minutes to ensure a homogenous suspension.

  • Wet Impregnation: Add the calculated amount of PtCl₂ (or PtI₂) to achieve a 5 wt% Pt loading. Stir the slurry continuously for 12 hours at room temperature. Causality: Prolonged stirring ensures maximum adsorption of the precursor into the graphene defect sites.

  • Chemical Reduction: Slowly add an excess of freshly prepared NaBH₄ solution (0.1 M) dropwise to the slurry. Validation Check: A distinct color change to deep black indicates the initial formation of Pt nanoparticles.

  • Thermal Annealing: Filter and wash the catalyst with copious amounts of DI water to remove residual halides (critical for PtI₂). Dry the powder, then subject it to thermal reduction at 300 °C under a continuous nitrogen flow for 2 hours. Validation Check: Perform X-ray Photoelectron Spectroscopy (XPS) to confirm the complete shift of Pt 4f peaks to the metallic Pt(0) state.

  • Catalytic Testing: Load the catalyst and aqueous glucose solution into a high-pressure Parr reactor to evaluate APR performance via Gas Chromatography (GC).

G S1 Graphene Support Preparation S2 Wet Impregnation (PtCl2 vs PtI2) S1->S2 S3 Sequential Reduction (NaBH4 + 300°C Thermal) S2->S3 Precursor Adsorption S4 Aqueous-Phase Reforming (APR) S3->S4 Active Pt(0) Sites S5 H2 Gas Quantification (GC Analysis) S4->S5 Biomass Conversion

Workflow for the synthesis and validation of graphene-supported Pt catalysts.

Summary Matrix: Selecting the Right Precursor

Application ParameterPtCl₂ (Platinum Dichloride)PtI₂ (Platinum Diiodide)
Primary Advantage High electrophilicity; excellent for standard alkyne activation and heterogeneous catalyst prep.High polarizability; stabilizes zwitterionic intermediates; superior leaving group.
Homogeneous C–H Activation Moderate to Low yield (prone to incomplete conversion).High yield (accelerated initial rates).
Heterogeneous Catalyst Prep Optimal (yields highly active, well-dispersed Pt(0) nanoparticles).Suboptimal (lower H₂ yields, risk of surface poisoning).
Biological Ligand Exchange Slower activation (chloride is a poorer leaving group).Faster thermodynamic activation (iodide is easily displaced by N/S donors)[1].

References

  • Vadola, P. A., & Sames, D. (2009). C-H Bond Functionalization via Hydride Transfer: Direct Coupling of Unactivated Alkynes and sp³ C-H Bonds Catalyzed by Platinum Tetraiodide. Journal of the American Chemical Society, 131(45), 16525-16528.
  • UNL Digital Commons. (n.d.). Development of Novel Catalysts for Hydrogen Gas production from Biomass Compounds. University of Nebraska-Lincoln.
  • Preprints.org. (2025). Mechanistic Fingerprints from Chloride to Iodide: Halide vs.
  • Ashiq, M., et al. (2013). Chemistry of Platinum and Palladium Metal Complexes in Homogeneous and Heterogeneous Catalysis. International Journal of Science: Basic and Applied Research, 7, 50-61.

Sources

Validation

A Comparative Guide to the FTIR Spectral Fingerprints of Platinum Diiodide (PtI₂) and Palladium Iodide (PdI₂)

For Researchers, Scientists, and Drug Development Professionals In the realm of inorganic chemistry and drug development, the precise characterization of metal complexes is paramount. Platinum and palladium compounds, in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of inorganic chemistry and drug development, the precise characterization of metal complexes is paramount. Platinum and palladium compounds, in particular, form the basis of numerous therapeutic agents and catalysts. While techniques like X-ray crystallography provide definitive structural information, vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, offers a rapid and insightful method for probing molecular structure and bonding. This guide provides an in-depth comparison of the FTIR spectral fingerprints of two fundamental inorganic compounds: platinum diiodide (PtI₂) and palladium iodide (PdI₂).

As a Senior Application Scientist, this guide is structured to provide not just data, but a foundational understanding of the principles governing the vibrational spectra of these compounds. We will delve into their synthesis, structural nuances, and the theoretical basis for their distinct spectral signatures, particularly in the far-infrared region where the metal-iodide vibrations are prominent.

Structural and Electronic Distinctions: Platinum vs. Palladium

Platinum and palladium, both Group 10 metals, share many chemical similarities. However, subtle differences in their electronic configurations and atomic radii lead to distinct structural and spectroscopic properties in their compounds. Platinum (5d⁸ for Pt(II)) has a larger atomic radius and its d-orbitals are more diffuse compared to palladium (4d⁸ for Pd(II)). This generally results in stronger metal-ligand bonds and different crystal packing arrangements for platinum complexes.

Platinum(II) iodide (PtI₂) exists in a monoclinic P2₁/c space group, forming a two-dimensional layered structure. In this arrangement, each platinum atom is coordinated to iodine atoms with Pt-I bond distances ranging from 2.60 to 3.45 Å. Palladium(II) iodide (PdI₂), on the other hand, is known to have at least three polymorphs, with the α-modification adopting an orthorhombic crystal structure (space group Pnmn). These structural differences, particularly in bond lengths and the coordination environment, are the primary determinants of their unique vibrational spectra.

The Far-Infrared Region: The Key to Metal-Iodide Vibrations

The vibrational modes of molecules are determined by the masses of the constituent atoms and the strength of the bonds connecting them. Due to the heavy nature of both platinum and palladium, as well as iodine, the stretching and bending vibrations of the metal-iodide (M-I) bonds occur at very low frequencies. Consequently, these characteristic vibrations are observed in the far-infrared (FIR) region of the electromagnetic spectrum, typically below 400 cm⁻¹. Standard mid-infrared (MIR) FTIR spectrometers, which typically operate from 4000 to 400 cm⁻¹, will not capture these crucial spectral features. Therefore, accessing the far-infrared range is essential for a direct comparison of the Pt-I and Pd-I vibrational modes.

Comparative Analysis of Vibrational Modes

For a simple, isolated square planar MX₄ molecule, group theory predicts several IR-active and Raman-active modes. In the solid state, the crystal lattice introduces additional complexities, leading to lattice vibrations (phonon modes) and potential splitting of the fundamental vibrational modes.

Platinum Diiodide (PtI₂):

  • Pt-I Stretching (ν(Pt-I)): Based on theoretical calculations of platinum clusters and complexes, the Pt-I stretching vibrations are expected to be strong in the far-infrared and Raman spectra. For a simple Pt₂ dimer, a stretching mode has been calculated at approximately 225 cm⁻¹. In more complex iodide-containing platinum compounds, Pt-I stretching frequencies are generally observed in the 150-250 cm⁻¹ range.

  • I-Pt-I Bending (δ(I-Pt-I)): Bending modes will occur at lower frequencies than the stretching modes, likely below 100 cm⁻¹.

Palladium Iodide (PdI₂):

  • Pd-I Stretching (ν(Pd-I)): Due to the slightly lower mass of palladium compared to platinum and potentially subtle differences in bond strength, the Pd-I stretching frequencies are anticipated to be at a slightly higher wavenumber than the corresponding Pt-I stretches, assuming similar bond strengths. However, relativistic effects in platinum can also influence bond strengths and vibrational frequencies. In palladium(II) iodide complexes with thioamides, the ν(Pd-I) vibration has been assigned to the 260–279 cm⁻¹ region.

  • I-Pd-I Bending (δ(I-Pd-I)): Similar to the platinum analogue, the bending modes are expected at lower frequencies, likely below 100 cm⁻¹.

The following table summarizes the expected and observed regions for the key vibrational modes of PtI₂ and PdI₂.

Vibrational ModePlatinum Diiodide (PtI₂)Palladium Iodide (PdI₂)
Metal-Iodine Stretching (ν(M-I)) 150 - 250 cm⁻¹ (estimated)260 - 280 cm⁻¹ (observed in complexes)
Iodine-Metal-Iodine Bending (δ(I-M-I)) < 100 cm⁻¹ (estimated)< 100 cm⁻¹ (estimated)

Experimental Protocols

To obtain the FTIR spectra of these compounds, careful sample preparation and the use of a spectrometer capable of operating in the far-infrared region are necessary.

Synthesis of Platinum(II) Iodide and Palladium(II) Iodide

Synthesis of Platinum(II) Iodide: A reliable method for the synthesis of platinum(II) iodide involves the reaction of platinum(II) chloride with potassium iodide.

  • Reaction: PtCl₂ + 2KI → PtI₂ + 2KCl

Synthesis of Palladium(II) Iodide: Palladium(II) iodide can be synthesized by treating a dilute solution of palladium in nitric acid with sodium iodide at 80 °C. The α-polymorph can be obtained by the direct reaction of the elements at temperatures above 600 °C.

FTIR Sample Preparation and Analysis

Due to the solid nature of both compounds, two primary methods for sample preparation for transmission FTIR are the KBr pellet and Nujol mull techniques. For far-infrared measurements, a polyethylene (PE) pellet is often used as the matrix material due to its transparency in this region.

Polyethylene (PE) Pellet Preparation:

  • Drying: Thoroughly dry both the sample (PtI₂ or PdI₂) and spectroscopy-grade polyethylene powder to remove any traces of water, which has strong absorptions in the infrared region.

  • Grinding: In an agate mortar and pestle, grind a small amount of the sample (typically 1-2 mg) to a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dry polyethylene powder to the mortar and gently but thoroughly mix with the ground sample to ensure a homogeneous dispersion.

  • Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a translucent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer equipped for far-infrared measurements and collect the spectrum.

Visualization of Concepts

Diagram 1: Structural Comparison and Vibrational Modes

G Structural and Vibrational Comparison cluster_Pt Platinum Diiodide (PtI₂) cluster_Pd Palladium Iodide (PdI₂) PtI2_structure Monoclinic Crystal (P2₁/c space group) PtI2_vib ν(Pt-I): ~150-250 cm⁻¹ δ(I-Pt-I): < 100 cm⁻¹ PtI2_structure->PtI2_vib Leads to Comparison Key Difference: Slightly higher frequency for Pd-I stretch PtI2_vib->Comparison PdI2_structure Orthorhombic Crystal (α-form) (Pnmn space group) PdI2_vib ν(Pd-I): ~260-280 cm⁻¹ δ(I-Pd-I): < 100 cm⁻¹ PdI2_structure->PdI2_vib Leads to PdI2_vib->Comparison

Caption: Comparison of PtI₂ and PdI₂ structures and vibrational modes.

Diagram 2: Experimental Workflow for FTIR Analysis

G FTIR Analysis Workflow start Synthesize PtI₂ or PdI₂ dry Dry Sample and PE Powder start->dry grind Grind Sample dry->grind mix Mix Sample with PE Powder grind->mix press Press into Pellet mix->press analyze Far-IR FTIR Analysis press->analyze interpret Interpret Spectrum (Focus on < 400 cm⁻¹) analyze->interpret

Caption: Workflow for preparing and analyzing PtI₂ and PdI₂ by FTIR.

Conclusion and Future Directions

The FTIR spectral fingerprints of platinum diiodide and palladium iodide are primarily distinguished by the vibrational modes in the far-infrared region. The Pt-I stretching vibrations are expected to occur at slightly lower frequencies (around 150-250 cm⁻¹) compared to the Pd-I stretching vibrations (around 260-280 cm⁻¹ in complexes), a difference attributable to the greater mass of platinum and subtle variations in bond strength and crystal structure.

For researchers in drug development and catalysis, understanding these fundamental spectral differences is crucial for the quality control of starting materials and the characterization of more complex derivatives. The protocols outlined in this guide provide a robust framework for obtaining high-quality far-infrared spectra of these and related inorganic compounds.

Future work in this area would greatly benefit from a direct experimental comparative study of the far-infrared and Raman spectra of high-purity, crystalline PtI₂ and PdI₂. Such data, supported by density functional theory (DFT) calculations of their phonon modes, would provide a definitive reference for the scientific community and further refine our understanding of the vibrational properties of these important inorganic materials.

References

  • Palladium(II) iodide. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • High-throughput density-functional perturbation theory phonons for inorganic materials.
  • Materials Project. (n.d.). PtI₂ (mp-28319). Retrieved March 7, 2026, from [Link]

  • Thiele, G., Weigl, W., & Wochner, H. (1986). Die platiniodide PtI₂ und Pt₃I₈. Zeitschrift für Anorganische und Allgemeine Chemie, 539(1), 141-153.
  • Yang, G., et al. (2004). Ab initio and density functional theory studies on vibrational spectra of palladium (II) and platinum (II) complexes of methionine and histidine: effect of theoretical methods and basis sets. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3187-3195.
  • Singh, N. B., et al. (2016). Structure, vibrational, and optical properties of platinum cluster: a density functional theory approach.
  • Joshi, V. N., & Gijare, A. S. (1987).
Comparative

A Comparative Guide to the Electronic Properties of Platinum Diiodide: Bulk Crystal vs. Monolayer

Introduction: The Allure of Dimensionality in Platinum Halides In the landscape of materials science, the transition from three-dimensional (3D) bulk materials to their two-dimensional (2D) monolayer counterparts often u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of Dimensionality in Platinum Halides

In the landscape of materials science, the transition from three-dimensional (3D) bulk materials to their two-dimensional (2D) monolayer counterparts often unveils a world of emergent phenomena and dramatically different physical properties. This principle is famously observed in transition metal dichalcogenides (TMDs), where a material like MoS₂ transforms from an indirect bandgap semiconductor in its bulk form to a direct-gap semiconductor as a monolayer.

This guide focuses on Platinum Diiodide (PtI₂), a member of the layered transition metal halide family. While less explored than its chalcogenide cousins like Platinum Diselenide (PtSe₂), the fundamental question of how its electronic properties evolve with dimensionality is of critical importance for its potential application in next-generation electronics and optoelectronics. Due to the limited direct experimental literature on PtI₂, this guide will draw upon well-established experimental and theoretical findings for PtSe₂ and Platinum Ditelluride (PtTe₂) as powerful analogues to construct a predictive framework for PtI₂. This comparative approach allows us to forecast the behavior of PtI₂ while highlighting critical areas for future experimental validation.

Crystal Structure: The Foundation of 2D Exfoliation

Bulk PtI₂ crystallizes in a layered structure, where individual planes of PtI₂ are held together by weak van der Waals forces. The Materials Project database identifies a common phase of bulk PtI₂ as having a monoclinic crystal system with the P2₁/c space group[1]. It is this layered nature that makes PtI₂ amenable to exfoliation, allowing for the isolation of single- or few-layer sheets. A monolayer of PtI₂ therefore represents a single, atomically thin plane of this crystal, where the out-of-plane interactions are effectively removed, leaving an electronically distinct 2D system.

The Electronic Transformation: A Tale of Two Dimensions

The reduction in dimensionality from a 3D bulk crystal to a 2D monolayer induces profound changes in the electronic band structure of platinum-based compounds, primarily driven by quantum confinement effects and the absence of interlayer orbital hybridization.

Bulk PtI₂: A Presumed Semimetal

Experimental studies on analogous compounds PtSe₂ and PtTe₂ have conclusively shown that they are semimetals in their bulk form[1][2][3]. A semimetal is characterized by a small overlap between the valence and conduction bands, leading to no band gap and a finite density of states at the Fermi level[4]. This gives them properties intermediate between a metal and a semiconductor.

Based on this strong family trend, it is predicted that bulk PtI₂ is also a semimetal . While some Density Functional Theory (DFT) calculations may predict a small band gap, these often do not fully account for many-body effects that can be crucial in these materials[5]. The semimetallic nature of the bulk form implies that it is electrically conducting, but with a lower carrier concentration than a true metal.

Monolayer PtI₂: Emergence of a Semiconductor

The most significant electronic transformation occurs in the monolayer limit. For both PtSe₂ and PtTe₂, a distinct semimetal-to-semiconductor transition is observed as the material is thinned down to a single layer[1][3]. This transition is a direct consequence of quantum confinement, which eliminates the band overlap present in the bulk and opens up a band gap.

  • Experimental Evidence from Analogues: Angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling spectroscopy (STS) on monolayer PtSe₂ have revealed it to be an indirect semiconductor with a significant band gap, with values ranging from ~1.2 eV to 2.0 eV depending on the measurement technique and substrate[2][6]. Similarly, monolayer PtTe₂ undergoes a transition to a semiconducting state[3].

Following this trend, monolayer PtI₂ is predicted to be an indirect bandgap semiconductor . The precise value of the band gap is yet to be determined experimentally, but it is expected to be in a range suitable for optoelectronic applications, likely greater than 1 eV. This induced band gap fundamentally changes the material's character from a conductor to a semiconductor, enabling its use in devices like transistors and photodetectors.

Comparative Data Summary

The following table summarizes the predicted and known electronic properties of bulk and monolayer PtI₂, with data from its analogues provided for context.

PropertyBulk PtI₂Monolayer PtI₂
Electronic State Semimetal (Predicted)Indirect Semiconductor (Predicted)
Band Gap (Eg) ~0 eV (Predicted)> 1.0 eV (Estimated by analogy)
Crystal System Monoclinic (P2₁/c)Monoclinic (P2₁/c)
Key Feature Valence & Conduction Band OverlapQuantum Confinement-Induced Band Gap

Experimental & Computational Methodologies

Validating these predicted properties requires a synergistic approach combining material synthesis, advanced characterization, and theoretical modeling.

Experimental Protocols

1. Synthesis of PtI₂ Samples:

  • Bulk Crystal Growth: High-quality single crystals of bulk PtI₂ can be synthesized using methods such as chemical vapor transport (CVT). This involves sealing the constituent elements (platinum and iodine) in an evacuated quartz ampoule and placing it in a two-zone furnace to facilitate vapor phase reaction and crystal growth.

  • Monolayer Isolation/Growth:

    • Mechanical Exfoliation: Due to the weak van der Waals bonding, monolayers can be isolated from bulk crystals using the micromechanical cleavage technique (the "Scotch tape" method). This method yields high-quality, pristine flakes ideal for fundamental research.

    • Chemical Vapor Deposition (CVD): For large-area synthesis, CVD is a promising route. This would involve the reaction of a platinum precursor and an iodine-containing gas on a suitable substrate at elevated temperatures, a technique proven effective for large-scale PtSe₂ synthesis.

2. Electronic Structure Characterization:

  • Angle-Resolved Photoemission Spectroscopy (ARPES): This is the most direct experimental technique for visualizing the electronic band structure of a material[2][3].

    • A high-quality sample is placed in an ultra-high vacuum (UHV) chamber.

    • Monochromatic photons (typically UV or X-ray) are directed onto the sample, causing the emission of photoelectrons via the photoelectric effect.

    • An electron analyzer measures the kinetic energy and emission angle of the ejected electrons.

    • By conserving energy and momentum, the binding energy and momentum of the electron within the crystal (the E vs. k relationship, or band structure) can be directly mapped.

  • Scanning Tunneling Spectroscopy (STS): This technique provides a local measurement of the electronic density of states (DOS), allowing for precise determination of the band gap.

    • An atomically sharp conductive tip is brought within a few angstroms of the sample surface.

    • A bias voltage is applied, and the resulting quantum tunneling current is measured.

    • The differential conductance (dI/dV) is recorded as a function of the bias voltage. This dI/dV spectrum is directly proportional to the local density of states of the sample, clearly revealing the valence band maximum, conduction band minimum, and the band gap.

G cluster_0 Synthesis cluster_2 Characterization Bulk_Synth Bulk Crystal Synthesis (Chemical Vapor Transport) Exfoliation Mechanical Exfoliation Bulk_Synth->Exfoliation Isolation CVD Chemical Vapor Deposition Pt_I Pt, I₂ Precursors Pt_I->Bulk_Synth Monolayer_Sample Monolayer PtI₂ Exfoliation->Monolayer_Sample CVD->Monolayer_Sample ARPES ARPES (Band Structure Mapping) STS STS (Local Density of States) Monolayer_Sample->ARPES Monolayer_Sample->STS

Fig 1. Experimental workflow from bulk synthesis to monolayer characterization.
Theoretical Modeling Protocol

Density Functional Theory (DFT): DFT is the workhorse of computational materials science for predicting electronic properties.

  • Structure Definition: An atomic model of the crystal structure (either the bulk unit cell or a monolayer slab with a vacuum layer) is created.

  • Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated iteratively until a self-consistent solution is reached. This step is crucial and requires a well-converged k-point mesh for periodic systems. For layered materials, it is essential to include van der Waals (vdW) corrections to accurately model the interlayer spacing and interaction.

  • Post-Processing (Band Structure & DOS): Using the converged ground-state charge density, the electronic eigenvalues (energy levels) are calculated along high-symmetry paths in the Brillouin zone. This calculation is non-self-consistent and provides the final band structure plot. The Density of States (DOS) is also calculated from these eigenvalues.

  • Analysis: The calculated band structure reveals the band gap (magnitude and nature—direct or indirect) and effective masses of charge carriers.

G cluster_0 Setup cluster_1 Calculation cluster_2 Output & Analysis Crystal Define Crystal Structure (Bulk or Monolayer) SCF DFT Self-Consistent Field (SCF) (with vdW corrections) Crystal->SCF Input Geometry Non_SCF Non-Self-Consistent Band Structure Calculation SCF->Non_SCF Converged Charge Density Band_Structure Band Structure Plot Non_SCF->Band_Structure DOS Density of States (DOS) Non_SCF->DOS Analysis Extract Properties: Band Gap, Type, etc. Band_Structure->Analysis DOS->Analysis

Fig 2. Computational workflow for predicting electronic properties using DFT.

Logical Framework: The Semimetal-to-Semiconductor Transition

The core finding for the PtX₂ (X = Se, Te, and predicted for I) family is the dimensionality-mediated electronic phase transition. This can be visualized as a change in the overlap and position of the valence and conduction bands.

G Bulk Bulk PtI₂ Conduction Band Valence Band Semimetallic Monolayer Monolayer PtI₂ Conduction Band Valence Band Semiconducting Bulk:f0->Monolayer:f0 Dimensionality Reduction (e.g., Exfoliation)

Fig 3. Logical diagram of the predicted electronic transition in PtI₂.

Implications, Applications, and Future Directions

The predicted transformation of PtI₂ from a semimetal to a semiconductor is not merely an academic curiosity. It opens the door to a range of potential applications for monolayer PtI₂ that would be inaccessible to its bulk counterpart. A sizable band gap in the near-infrared or visible spectrum could make monolayer PtI₂ a compelling candidate for:

  • Field-Effect Transistors (FETs): The presence of a band gap is a prerequisite for a transistor channel material to be able to switch off, a fundamental requirement for digital logic.

  • Photodetectors: A semiconducting monolayer could absorb photons with energy greater than its band gap, generating electron-hole pairs for use in light-sensing applications.

  • Optoelectronics: The potential for a layer-tunable band gap, as seen in PtSe₂, could allow for the engineering of materials with tailored optical absorption and emission properties.

The path forward is clear: while theoretical predictions and analogies provide a strong foundation, they must be confirmed by direct experimental evidence. The synthesis of high-quality, large-area monolayer PtI₂ and its subsequent characterization by ARPES and STS are the essential next steps to unlock the true potential of this intriguing 2D material.

References

  • Quantum confinement-induced semimetal-to-semiconductor evolution in large-area ultra-thin PtSe2 films grown at 400 - SciSpace. Available at: [Link]

  • Precise Layer-Dependent Electronic Structure of MBE-Grown PtSe2 - arXiv. Available at: [Link]

  • Materials Explorer - PtI₂. Available at: [Link]

  • Tuning of Electronic and Optical Properties of PtS 2 Monolayer Using Stacking Engineering - Wiley Online Library. Available at: [Link]

  • Electronic Band Structure of Transition Metal Dichalcogenides from Ab Initio and Slater–Koster Tight-Binding Model - MDPI. Available at: [Link]

  • Performance Limits of Monolayer Transition Metal Dichalcogenide Transistors - arXiv. Available at: [Link]

  • Dimensionality-Mediated Semimetal-Semiconductor Transition in Ultrathin PtTe2 Films - eScholarship. Available at: [Link]

  • Structural, electronic and phononic properties of PtSe2: from monolayer to bulk - IOPscience. Available at: [Link]

  • Electronic structure of platinum - ResearchGate. Available at: [Link]

  • Semimetal - Wikipedia. Available at: [Link]

  • Electronic Band Structure and Density of States for Monolayer Pt2CO2 - ResearchGate. Available at: [Link]

  • (a) Electronic band structure and (b) band gap of monolayer Pt 2 HgSe 3... - ResearchGate. Available at: [Link]

  • Triply degenerate semimetal PtBi2 as van der Waals contact interlayer in two-dimensional transistor - ResearchGate. Available at: [Link]

  • Bandgap energy of lead iodide. Curve (1) shows the results of this work... - ResearchGate. Available at: [Link]

  • Dimensional control of the band-gap crossover in layered lead iodide - arXiv. Available at: [Link]

  • Semimetallic, Half-Metallic, Semiconducting, and Metallic States in Gd-Sb Compounds - MDPI. Available at: [Link]

  • Optical Properties and Band Gap of Single- and Few-Layer MoTe2 Crystals - Stanford University. Available at: [Link]

  • Benchmarking Density Functional Theory for Accurate Calculation of Nitride Band Gaps - ACS Publications. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to UV-Vis Absorption Spectra Analysis of Platinum(II) Iodide Solutions

This guide provides an in-depth analysis of the UV-Vis absorption spectra of platinum(II) iodide solutions, designed for researchers, scientists, and drug development professionals. We will move beyond simple data report...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the UV-Vis absorption spectra of platinum(II) iodide solutions, designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explore the underlying principles, compare the spectral characteristics of different platinum(II) iodide species, and provide actionable experimental protocols. The focus is on understanding the solution behavior of these complexes, a critical factor in fields ranging from anticancer drug development to catalysis.

Introduction: The Significance of Speciation in Solution

Platinum(II) complexes are foundational in modern medicine, most notably as anticancer agents like cisplatin.[1] Their efficacy, however, is intrinsically linked to their solution chemistry. Upon administration, a platinum complex undergoes aquation, where ligands are replaced by water molecules. This speciation process is what "activates" the drug, allowing it to interact with its ultimate target, DNA.[1][2] The diiodido analogue of cisplatin, cis-[PtI2(NH3)2], for instance, has shown high antiproliferative activity and an ability to overcome cisplatin resistance, making its solution behavior a subject of intense interest.[1][3]

UV-Vis spectroscopy is a powerful, non-destructive technique for monitoring these transformations in real-time.[2] By analyzing changes in the absorption spectrum, we can elucidate reaction kinetics, identify intermediates, and understand the influence of the local environment (e.g., pH) on the complex's stability and reactivity.[3][4] This guide compares the spectral signatures of key platinum(II) iodide species and provides the necessary framework to design, execute, and interpret these crucial experiments.

Fundamental Principles: Deciphering the Spectra of Platinum(II) Complexes

The UV-Vis spectra of square planar platinum(II) complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions.[5][6]

  • d-d Transitions: These involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the platinum metal center.[5] For square planar Pt(II) (a d⁸ metal), these transitions are generally weak (low molar absorptivity, ε) due to being Laporte-forbidden.[5]

  • Ligand-to-Metal Charge Transfer (LMCT): These are much more intense transitions where an electron is promoted from a molecular orbital primarily located on the iodide ligand to a d-orbital on the platinum center (e.g., I → Pt).[3] These high-intensity bands are often the most informative for tracking changes in the coordination sphere.

The energy (and thus, the wavelength) of these absorptions is highly sensitive to the nature of the ligands bound to the platinum. Substituting a strong π-donating ligand like iodide with a water molecule, for example, will cause a predictable shift in the absorption bands.[3]

Comparative Spectral Analysis: Platinum(II) Iodide Species in Solution

The environment profoundly impacts the UV-Vis spectrum of a platinum(II) iodide complex. Factors like pH and solvent composition dictate the speciation and, consequently, the observed spectral features.

Case Study 1: The Hydrolysis of cis-[PtI2(NH3)2]

The aquation of cis-[PtI2(NH3)2] is a critical process for its biological activity.[3] In a physiological-like buffer (e.g., phosphate buffer at pH 7.4), the iodide ligands are sequentially replaced by water molecules.[4] This process can be monitored by observing the evolution of the UV-Vis spectrum over time.

Initially, cis-[PtI2(NH3)2] exhibits two main absorption bands:

  • Band A: A Ligand-to-Metal Charge Transfer (LMCT) transition.[3]

  • Band B: A platinum-centered d-d transition.[3]

As hydrolysis proceeds, the spectrum changes significantly. The substitution of iodide with water molecules leads to a blue shift (a shift to shorter wavelengths) of the absorption bands.[3] The presence of a clean isosbestic point , where the absorbance does not change as the reaction progresses, indicates a direct conversion of one species to another in a simple equilibrium.[4] However, a drifting isosbestic point suggests a more complex, multi-step reaction, which is indeed the case for the two-step hydrolysis of cis-[PtI2(NH3)2].[4]

Case Study 2: The Tetraiodidoplatinate(II) Anion, [PtI4]²⁻

The [PtI4]²⁻ complex is another important species, often used in synthesis and analysis.[7][8] In the presence of a reducing agent like ascorbic acid to prevent interference from free iodine, its spectrum is well-defined.[7] In contrast to the ammine complexes, its stability and spectral features are highly dependent on the iodide concentration in the solution.

The table below summarizes the key spectral features for these representative platinum(II) iodide species.

Complex/SpeciesAbsorption Maxima (λ_max)Molar Absorptivity (ε)Transition Type / NotesSource
cis-[PtI2(NH3)2]Band A & Band B (specific λ_max not provided in source)-Band A: LMCT (I → Pt); Band B: d-d (Pt → Pt)[3]
Hydrolyzed cis-[PtI2(NH3)2] products285 nm and 350 nm-Final species after 72h in phosphate buffer (pH 7.4)[4]
[PtI4]²⁻329.8 nm and 387.6 nm-Pale yellow complex formed in the presence of ascorbic acid[7]
[PtI6]²⁻ (Pt(IV) for comparison)343 nm and 495 nm-Distinctly different spectrum from the Pt(II) analogue[7]

Experimental Design and Protocols

A self-validating experimental design is crucial for obtaining reliable and reproducible data. This involves careful sample preparation, instrument setup, and data acquisition.

General Experimental Workflow

The following diagram outlines the logical flow for a typical UV-Vis analysis of a platinum(II) iodide solution.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation prep_complex Prepare Stock Solution of Pt(II) Iodide Complex prep_buffer Prepare Reaction Buffer (e.g., Phosphate, pH 7.4) setup_spec Spectrometer Setup (Wavelength Range, Baseline) prep_buffer->setup_spec Transfer to Cuvette initiate_rxn Initiate Reaction (Mix Stock and Buffer) setup_spec->initiate_rxn run_scan Acquire Spectra (Time-course or Endpoint) initiate_rxn->run_scan process_data Data Processing (e.g., Deconvolution) run_scan->process_data Export Data analyze_features Analyze Spectral Features (λ_max shifts, Isosbestic points) process_data->analyze_features interpret Interpret Results (Kinetics, Speciation) analyze_features->interpret

Caption: General workflow for UV-Vis analysis of Pt(II) iodide solutions.

Protocol 1: Time-Course Analysis of cis-[PtI2(NH3)2] Hydrolysis

This protocol is designed to monitor the aquation of a platinum(II) iodide complex over time.

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer solution and adjust the pH to 7.4.

    • Prepare a concentrated stock solution of cis-[PtI2(NH3)2] in a non-coordinating solvent (e.g., DMSO) to ensure solubility.

  • Spectrometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the 50 mM phosphate buffer (pH 7.4) to serve as the blank.

    • Perform a baseline correction with the blank cuvette.

  • Reaction Initiation and Data Acquisition:

    • To the sample cuvette containing the phosphate buffer, add a small aliquot of the cis-[PtI2(NH3)2] stock solution to achieve the desired final concentration (e.g., 100 µM). Mix quickly and thoroughly by inverting the cuvette.

    • Immediately place the sample cuvette in the spectrophotometer and begin acquiring spectra at set time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes for up to 72 hours).[4]

  • Data Analysis:

    • Overlay the collected spectra to observe changes over time.

    • Identify any isosbestic points and note if they drift.[4]

    • Plot the absorbance at a key wavelength (e.g., 350 nm) against time to determine the reaction kinetics.[4]

Data Interpretation: From Spectra to Speciation

The power of this technique lies in correctly interpreting the spectral changes. The following diagram illustrates the relationship between the chemical species in solution and the expected spectral observations during the hydrolysis of cis-[PtI2(NH3)2].

G cluster_obs Spectral Observations A cis-[PtI₂(NH₃)₂] (Parent Complex) B [cis-PtI(H₂O)(NH₃)₂]⁺ (Mono-aquated Species) A->B +H₂O, -I⁻ obs1 Initial Spectrum (LMCT & d-d bands) A->obs1 C [cis-Pt(H₂O)₂(NH₃)₂]²⁺ (Di-aquated Species) B->C +H₂O, -I⁻ obs2 Blue Shift of Bands Drifting Isosbestic Point B->obs2 obs3 Final Stable Spectrum (e.g., λ_max at 285, 350 nm) C->obs3

Caption: Relationship between Pt(II) iodide speciation and UV-Vis observations.

  • Blue Shift: The replacement of the iodide ligand with a water molecule increases the energy gap between the ground and excited states, resulting in absorption at a shorter wavelength (higher energy).[3] This is a direct indicator of ligand exchange.

  • Isosbestic Points: A non-drifting isosbestic point suggests a clean, single-step conversion. A drifting point, as observed in the hydrolysis of cis-[PtI2(NH3)2], indicates the presence of an intermediate species ([cis-PtI(H2O)(NH3)2]⁺) and a two-step reaction mechanism.[4]

  • Kinetic Analysis: By fitting the change in absorbance over time to a kinetic model (e.g., a pseudo-first-order reaction), one can calculate the rate constants for the aquation steps.[4] This quantitative data is invaluable for comparing the reactivity of different platinum complexes.

By carefully applying these principles and protocols, researchers can leverage UV-Vis spectroscopy to gain profound insights into the solution behavior of platinum(II) iodide complexes, accelerating the discovery and development of new therapeutic agents and catalysts.

References

  • Di Pasqua, L., et al. (2015). cis-PtI2(NH3)2: a reappraisal. Dalton Transactions. Available at: [Link]

  • Di Pasqua, L., et al. (2015). cis-PtI2(NH3)2: a Reappraisal - Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Gore, J. P., et al. (2010). Spectra of platinum iodide complexes: PtI 6 2– – curve 1, PtI 4 2– – curve 2. ResearchGate. Available at: [Link]

  • Georgieva, I., & Andonovski, A. (2003). Determination of platinum(IV) by UV spectrophotometry. ResearchGate. Available at: [Link]

  • Georgieva, I., & Andonovski, A. (2003). Determination of platinum(IV) by UV spectrophotometry. PubMed. Available at: [Link]

  • Musumeci, D., et al. (2016). Time dependent UV–Vis analysis of Pt- compounds in HBS and acetate 5% DMSO. ResearchGate. Available at: [Link]

  • Anstöter, C. S., et al. (2022). Photoelectron Imaging Study of the Diplatinum Iodide Dianions [Pt2I6]2– and [Pt2I8]2. The Journal of Physical Chemistry A. Available at: [Link]

  • Tymtsiv, N. R., et al. (2016). MOLECULAR AND ELECTRONIC STRUCTURE OF HYDROLIZED PLATINUM ANTICANCER DRUGS AS REVEALED BY X-RAY ABSORPTION, IR, UV-VIS SPECTROSCOPIES. Journal of Structural Chemistry. Available at: [Link]

  • Musumeci, D., et al. (2016). A first-in-class and a fished out anticancer platinum compound: cis-[PtCl2(NH3)2] and cis-[PtI2(NH3)2] compared for their reactivity towards DNA model systems. PubMed. Available at: [Link]

  • Musumeci, D., et al. (2016). A first-in-class and a fished out anticancer platinum compound: cis-[PtCl2(NH3)2] and cis-[PtI2(NH3)2] compared for their reactivity towards DNA model systems. Dalton Transactions. Available at: [Link]

  • Aranda-Merino, N., et al. (2022). Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples. MDPI. Available at: [Link]

  • Tinelli, S., et al. (2021). Thermodynamic Evaluation of the Interactions between Anticancer Pt(II) Complexes and Model Proteins. AIR Unimi. Available at: [Link]

  • Petrović, B., et al. (2014). Synthesis, characterization and cytotoxic activity of novel platinum(II) iodido complexes. European Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown Author. UV-Vis spectroscopy. SlidePlayer. Available at: [Link]

  • Kumar, S. (2012). Fig. 3 UV-vis spectra of Pt(IV) complexes 2a, 2b, 2c and 2d in CH 2 Cl 2 solution. ResearchGate. Available at: [Link]

  • Mkrtchyan, A. R., et al. (2023). SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM (II) BY IODIDE. Proceedings of the YSU B: Chemical and Biological Sciences. Available at: [Link]

  • Gelain, A., et al. (2022). The inhibitory effects of platinum(ii) complexes on amyloid aggregation: a theoretical and experimental approach. Dalton Transactions. Available at: [Link]

  • Unknown Author. (2025). TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides. ResearchGate. Available at: [Link]

  • Van der Westhuizen, C. E., et al. (2015). The UV/Vis absorption spectra of [PtCl4] 2− , [PtCl3Br] 2− , [PtClBr3] 2− , [PtBr4] 2−. ResearchGate. Available at: [Link]

  • Testemale, D., et al. (2022). Exploring Platinum Speciation with X-ray Absorption Spectroscopy under High-Energy Resolution Fluorescence Detection Mode. MDPI. Available at: [Link]

  • Khan Academy. (2014). UV/Vis spectroscopy - Khan Academy Organic Chemistry. YouTube. Available at: [Link]

  • Royal Society of Chemistry. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour. RSC Education. Available at: [Link]

  • Anstöter, C. S., et al. (2022). Photoelectron Imaging Study of the Diplatinum Iodide Dianions [Pt2I6]2– and [Pt2I8]2. PMC. Available at: [Link]

  • Unknown Author. SYNTHESIS, STRUCTURAL AND PHOTOPHYSICAL PROPERTIES OF PLATINUM (II) SULFONAMIDO COMPLEXES OF DI-(2-PICOLYL)AMINE. Unknown Source. Available at: [Link]

  • Unknown Author. Platinum( II ) iodide. ResearchGate. Available at: [Link]

Sources

Comparative

assessing purity of PtI2 using elemental microanalysis

Title: Assessing the Purity of Platinum(II) Iodide (PtI2): A Comparative Guide to Elemental Microanalysis and Orthogonal Techniques Introduction Platinum(II) iodide (PtI2) is an indispensable precursor in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Purity of Platinum(II) Iodide (PtI2): A Comparative Guide to Elemental Microanalysis and Orthogonal Techniques

Introduction Platinum(II) iodide (PtI2) is an indispensable precursor in the synthesis of advanced platinum-based antineoplastic agents. It is heavily utilized to synthesize oxaliplatin analogues, such as PtI2(DACH)[1], and other biologically active complexes like cis-PtI2(NH3)2[2]. In pharmaceutical development, the purity of the PtI2 precursor directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Contamination by trace heavy metals can induce severe off-target toxicity, while residual organic ligands or unreacted precursors can disrupt stoichiometric ratios during drug synthesis.

Assessing the purity of PtI2 presents a unique analytical challenge due to the combination of a noble transition metal and a heavy, volatile halogen. As a Senior Application Scientist, I have designed this guide to objectively compare elemental microanalysis against orthogonal techniques (ICP-MS, XRF, and XRD) and provide field-proven, self-validating experimental workflows for comprehensive purity assessment.

Comparative Analysis of Analytical Techniques

No single analytical technique can provide a complete purity profile for PtI2. A multi-modal approach is required. Below is an objective comparison of the primary techniques used in pharmaceutical materials characterization.

Analytical TechniquePrimary TargetLimit of DetectionSample PreparationDestructive?Cost & Throughput
Elemental Microanalysis (CHNS) Organic impurities (C, H, N, S)~0.1% (1000 ppm)Minimal (Tin capsule)YesLow Cost / High Throughput
ICP-MS Trace heavy metals & Pt assayParts per trillion (ppt)Complex (Acid digestion)YesHigh Cost / Medium Throughput
X-ray Fluorescence (XRF) Bulk elemental ratio (Pt:I)Parts per million (ppm)Minimal (Direct solid)NoMedium Cost / High Throughput
X-ray Diffraction (XRD) Crystalline phase purity~1-5%Minimal (Powder mounting)NoLow Cost / High Throughput

Technique Synergy & Causality: Elemental microanalysis (CHNS) is the first line of defense. Because pure PtI2 contains absolutely no carbon, hydrogen, or nitrogen, any positive detection immediately flags organic contamination (e.g., residual solvents or unreacted amines)[2]. However, CHNS is blind to inorganic impurities.

To quantify the platinum content and screen for toxic elemental impurities mandated by ICH Q3D guidelines, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard[3]. While XRF offers a faster, non-destructive alternative with minimal sample preparation[3], it lacks the ultra-trace (ppt) sensitivity of ICP-MS required for toxic heavy metals like lead or cadmium[4]. Finally, XRD is deployed to confirm the crystallographic structure and ensure the absence of metallic platinum phases, though it cannot detect amorphous impurities[5].

Workflow Visualization

G Start PtI2 Batch Sample Org CHNS Microanalysis (Organic Impurities) Start->Org Met ICP-MS (Pt & Trace Metals) Start->Met Hal Ion Chromatography (Halogen Content) Start->Hal Pha XRD (Phase Purity) Start->Pha OrgRes Target: 0% C, H, N Org->OrgRes MetRes Target: 43.46% Pt Met->MetRes HalRes Target: 56.54% I Hal->HalRes PhaRes Target: Pure Crystal Pha->PhaRes Val Mass Balance Validation Σ = 100% OrgRes->Val MetRes->Val HalRes->Val PhaRes->Val

Multi-modal analytical workflow for comprehensive PtI2 purity assessment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must function as a self-validating system. The protocols below are designed to prevent false positives and analyte loss.

Protocol 1: CHNS Microanalysis for Organic Impurities Causality & Rationale: High-temperature combustion ensures complete oxidation of any organic matter. The absence of C, H, and N validates the removal of organic synthesis solvents.

  • Preparation: Accurately weigh 1.5–2.0 mg of the PtI2 sample into a high-purity tin capsule.

  • Combustion: Drop the capsule into a combustion furnace operating at 1000°C in an oxygen-rich environment.

  • Detection: Pass the evolved gases through a reduction column to convert nitrogen oxides to N2. Measure the resulting CO2, H2O, N2, and SO2 using a Thermal Conductivity Detector (TCD).

  • Validation: For pharmaceutical-grade PtI2, the CHN output must be mathematically 0.00%. Any deviation >0.3% indicates organic contamination.

Protocol 2: ICP-MS for Platinum Assay and Trace Metals Causality & Rationale: Platinum requires highly aggressive oxidizing acids (aqua regia) for dissolution. However, acidic digestion oxidizes iodide to volatile iodine gas (I2), which can escape and severely damage the ICP-MS sample introduction system via memory effects. Therefore, closed-vessel microwave digestion is strictly required.

  • Digestion: Weigh 10 mg of PtI2 into a Teflon microwave digestion vessel. Add 3 mL of freshly prepared aqua regia (3:1 HCl:HNO3).

  • Microwave Program: Seal the vessel and heat to 200°C over 15 minutes, holding for 20 minutes to ensure complete formation of soluble chloroplatinate complexes ([PtCl6]2-).

  • Dilution: Cool the vessel completely before opening to prevent the escape of pressurized I2 gas. Dilute the digestate to 50 mL with 2% HCl.

  • Analysis: Analyze via ICP-MS using Iridium (Ir) or Gold (Au) as an internal standard to correct for matrix effects[4].

Protocol 3: Halogen Quantification via Alkaline Extraction Causality & Rationale: Because acid digestion volatilizes iodine, an orthogonal alkaline extraction is used to stabilize the iodine as non-volatile iodide (I-) for accurate mass balance.

  • Extraction: Suspend 10 mg of PtI2 in 10 mL of 5% Tetramethylammonium hydroxide (TMAH).

  • Heating: Heat at 90°C for 2 hours to extract the iodide.

  • Quantification: Filter the solution and quantify the iodide concentration using Ion Chromatography (IC) with a conductivity detector.

Establishing a Self-Validating System: The Mass Balance Equation

The hallmark of a robust analytical methodology is the mass balance validation. By combining the data from the orthogonal protocols above, you can calculate the total mass recovery:

Σ = %Pt (ICP-MS) + %I (IC) + %C,H,N,S (Microanalysis) + %Trace Metals (ICP-MS)

For high-purity PtI2, the theoretical composition is 43.46% Pt and 56.54% I. The empirical sum must equal 100% ± 0.5%. Diagnostic Causality: If the mass balance is significantly less than 99%, the system self-diagnoses a hidden impurity. This missing mass typically points to undetected amorphous inorganic oxides or residual moisture, immediately triggering the need for Karl Fischer titration or thermogravimetric analysis (TGA).

Conclusion

Assessing the purity of Platinum(II) iodide requires acknowledging the limitations of individual analytical techniques. While elemental microanalysis provides a rapid, highly sensitive screen for organic impurities, it must be coupled with ICP-MS for trace metal quantification and alkaline-extraction IC for halogen recovery. By structuring these techniques into a mass-balance validated workflow, drug development professionals can guarantee the integrity of their platinum-based APIs.

References

  • Synthesis and characterization of PtI2(DACH) | Source: unipi.it | URL:[Link]

  • Synthesis of cis-PtI2(NH3)2 and UV-Vis analysis | Source: rsc.org | URL: [Link]

  • Ways to Measure Metals: From ICP-MS to XRF | Source: cdc.gov | URL: [Link]

  • ICP-MS vs XRD: Comparative Review for Geological Specimen Study | Source: patsnap.com | URL: [Link]

Sources

Validation

Electrochemical Viability of Group-10 Layered Halides: PtI₂ vs. PtSe₂

This guide provides an in-depth technical comparison of Platinum(II) Iodide (PtI₂) against its structural analogs (PtSe₂, MoS₂) in the context of electrochemical performance. Executive Summary: While Platinum(II) Iodide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Platinum(II) Iodide (PtI₂) against its structural analogs (PtSe₂, MoS₂) in the context of electrochemical performance.

Executive Summary: While Platinum(II) Iodide (PtI₂) shares the layered CdI₂-type crystal structure with the emerging electrocatalyst Platinum Diselenide (PtSe₂), their electrochemical viabilities diverge significantly. PtSe₂ has established itself as a robust, air-stable semimetal/semiconductor tunable for Hydrogen Evolution Reactions (HER). In contrast, PtI₂ functions primarily as a high-mobility semiconductor for optoelectronics or a labile precursor. Its electrochemical utility is severely limited by the anodic instability of the iodide ligand and hydrolysis susceptibility. This guide delineates the physical boundaries that relegate PtI₂ to sensing applications while PtSe₂ dominates electrocatalysis.

Part 1: Material Physics & Electronic Structure[1][2]

To understand the electrochemical limitations of PtI₂, we must first analyze the bonding environment that differentiates it from the transition metal dichalcogenides (TMDs).

1.1 Structural Homology and Divergence

Both PtI₂ and PtSe₂ crystallize in the 1T-CdI₂ structure (Space Group: P-3m1). They consist of S-Pt-S or I-Pt-I sandwiches held together by weak van der Waals forces.

  • PtSe₂ (Covalent/Metallic Character): The Pt-Se bond possesses significant covalency. Bulk PtSe₂ is a semimetal (zero bandgap), transitioning to a semiconductor (~1.2 eV) only in the monolayer limit. This metallic bulk character is ideal for electrode charge transfer.

  • PtI₂ (Ionic/Semiconducting Character): The Pt-I bond is more polarizable but weaker. PtI₂ remains a semiconductor with a distinct bandgap even in bulk forms (black crystalline solid). This intrinsic resistance impedes the rapid electron transfer required for high-current electrocatalysis.

Structure_Property_Flow Material Layered Material Bonding Bonding Nature Material->Bonding PtSe2 Material->Bonding PtI2 BandStructure Band Structure Bonding->BandStructure Strong Covalent (Pt-Se) Bonding->BandStructure Polarizable/Ionic (Pt-I) Stability Electrochemical Stability BandStructure->Stability Semimetal (Bulk) High Conductivity BandStructure->Stability Semiconductor Low Conductivity Application Primary Application Stability->Application High (Acid/Base Stable) -> HER/OER Catalyst Stability->Application Low (Anodic Dissolution) -> Photodetectors/Precursors

Figure 1: Causal pathway linking crystal lattice bonding to electrochemical viability. Note the divergence in stability and conductivity.[1][2]

Part 2: Comparative Performance Analysis

The following data synthesizes experimental baselines for PtSe₂ (the standard) against the physicochemical properties of PtI₂.

2.1 Electrochemical Data Summary
FeaturePtSe₂ (Benchmark) PtI₂ (Alternative) MoS₂ (Reference)
Conductivity Type Semimetal (Bulk) / Semiconductor (2D)Semiconductor (Indirect Gap)Semiconductor (Direct Gap 2D)
Bandgap 0 eV (Bulk) to ~1.2 eV (Monolayer)~1.5 - 1.8 eV (Estimated Bulk)1.2 eV (Bulk) to 1.8 eV (2D)
HER Overpotential ~50–150 mV (at 10 mA/cm²)N/A (Material degrades)~200 mV (Pristine)
Tafel Slope ~40–50 mV/decN/A~90–120 mV/dec
Stability Window Stable in 0.5M H₂SO₄ & 1M KOHUnstable > 0.6V vs RHEStable in Acid
Anodic Limit High (OER active)Low (I⁻ → I₂ oxidation )Medium (Oxidizes to SO₄²⁻)
2.2 The Stability Trap

The critical failure mode for PtI₂ in electrochemistry is the Iodide Oxidation Reaction (IOR) .

  • Mechanism: At potentials required for Oxygen Evolution (OER) or even high-overpotential HER, the iodide ligands in the lattice are susceptible to oxidation:

    
    
    
  • Result: This reaction degrades the catalyst surface, leaching iodine into the electrolyte and leaving behind metallic Platinum defects or dissolving the electrode entirely. PtSe₂, conversely, requires significantly higher potentials to oxidize Selenium to Selenite/Selenate.

Part 3: Experimental Protocols

To validate these claims, two distinct protocols are required: one to synthesize the stable variant (PtSe₂) and one to test the stability limits of the halide (PtI₂).

3.1 Synthesis: Chemical Vapor Transport (CVT)

Note: PtI₂ is often observed as the transport agent intermediate during the growth of Pt-based materials, rather than the final target.

Protocol for High-Quality Crystal Growth:

  • Precursors: Mix Stoichiometric Pt powder and Se powder (for PtSe₂) or I₂ crystals (for PtI₂).

  • Ampoule Prep: Seal reactants in a quartz ampoule under high vacuum (

    
     Torr).
    
  • Transport Agent: For PtSe₂, add 5 mg/cm³ of Iodine (

    
    ) as the transport agent.
    
  • Gradient Heating:

    • Source Zone: 800°C (PtSe₂) / 400°C (PtI₂ - lower due to volatility).

    • Growth Zone: 700°C (PtSe₂) / 325°C (PtI₂).

  • Cooling: Slow cool (10°C/hr) to minimize stacking faults.

3.2 Electrochemical Stability Validation (Self-Validating Protocol)

This protocol allows you to experimentally verify the instability of PtI₂ compared to PtSe₂ without destroying your entire setup.

Reagents:

  • 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in Acetonitrile (Non-aqueous to prevent immediate hydrolysis).
    
  • Working Electrode: PtI₂ crystal on glassy carbon.

Workflow:

  • OCP Measurement: Measure Open Circuit Potential for 300s to establish baseline.

  • Impedance (EIS): Perform EIS at OCP (100 kHz to 0.1 Hz) to measure Charge Transfer Resistance (

    
    ).
    
    • Expectation: PtI₂ will show high

      
       (> k
      
      
      
      ) due to semiconducting nature.
  • Cyclic Voltammetry (Stability Stress Test):

    • Scan Range: 0.0 V to +1.0 V vs Ag/AgCl.

    • Scan Rate: 50 mV/s.

    • Observation: Look for an anodic peak at approx +0.5 V to +0.7 V.

    • Validation: If a yellow discoloration appears near the electrode (Iodine formation) and the peak current decreases on subsequent cycles, the material is electrochemically unstable .

Stability_Protocol Setup Setup: 3-Electrode Cell (Non-aqueous Electrolyte) OCP 1. Measure OCP (Baseline State) Setup->OCP EIS 2. EIS Spectrum (Measure R_ct) OCP->EIS CV 3. CV Scan (0 -> 1.0V) EIS->CV Decision Anodic Peak Observed? CV->Decision Result_Unstable Iodide Oxidation (I- -> I2) Material Degradation Decision->Result_Unstable Yes (PtI2 behavior) Result_Stable Capacitive Current Only Stable Material Decision->Result_Stable No (PtSe2 behavior)

Figure 2: Logic flow for determining electrochemical stability of Group-10 halides.

Part 4: References
  • Wang, Y., et al. (2015). "Monolayer PtSe2, a New Semiconducting Transition-Metal-Dichalcogenide, Epitaxially Grown by Direct Selenization of Pt." Nano Letters.

  • Ciarrocchi, A., et al. (2018). "Thickness-modulated metal-to-semiconductor transformation in a transition metal dichalcogenide." Nature Communications.

  • Chia, X., & Pumera, M. (2018). "Layered Platinum Group Metal Dichalcogenides: Electrochemistry and Catalysis." Advanced Functional Materials.

  • Muller, A., et al. (2020). "Chemical Vapor Transport Growth of Transition Metal Dichalcogenides." Journal of Crystal Growth.

  • Hubbard, A. T., et al. (2003). "Further Study of the Iodide-Iodine Couple at Platinum Electrodes." Journal of Electroanalytical Chemistry. (Demonstrates the I-/I2 redox instability on Pt surfaces).

Sources

Safety & Regulatory Compliance

Safety

Platinum(2+);iodide proper disposal procedures

Platinum(II) Iodide: Proper Disposal & Reclamation Procedures Part 1: Executive Safety Directive Immediate Action Required: Do NOT dispose of Platinum(II) iodide (PtI ) in the sanitary sewer or regular trash. Do NOT mix...

Author: BenchChem Technical Support Team. Date: March 2026

Platinum(II) Iodide: Proper Disposal & Reclamation Procedures

Part 1: Executive Safety Directive

Immediate Action Required:

  • Do NOT dispose of Platinum(II) iodide (PtI

    
    ) in the sanitary sewer or regular trash.
    
  • Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide). This liberates toxic Iodine gas (

    
    ).
    
  • Primary Directive: Due to the high economic value and environmental persistence of platinum, reclamation is the mandatory standard operating procedure (SOP) over simple disposal.

Part 2: Hazard Identification & Regulatory Grounding

As a Senior Application Scientist, it is critical to distinguish between regulatory classification and prudent laboratory practice. While PtI


 is often classified as non-hazardous under basic GHS criteria, its behavior in complex waste streams dictates a higher standard of care.
Chemical Profile & Hazards
PropertySpecification
CAS Number 7790-39-8
Formula PtI

Appearance Black crystalline powder
Solubility Insoluble in water; soluble in KI solutions (forming

)
GHS Classification Generally Non-Hazardous (OSHA HCS 2012). Note: Soluble Pt salts are sensitizers; treat PtI

as a potential sensitizer.
Incompatibilities Strong Oxidizers (HNO

, H

O

, KMnO

).
The "Hidden" Hazard: Oxidative Incompatibility

Many researchers inadvertently create toxic gas clouds by adding oxidizing acids to iodide wastes.

  • Mechanism: Oxidizers strip electrons from the Iodide ion (

    
    ).
    
  • Result: Evolution of purple Iodine vapor (

    
    ), which is corrosive and toxic to the respiratory tract.
    

Reaction Logic (DOT Diagram):

OxidizerIncompatibility PtI2 PtI2 Waste Reaction Redox Reaction PtI2->Reaction Oxidizer Strong Oxidizer (HNO3 / H2O2) Oxidizer->Reaction I2_Gas Iodine Gas (I2) TOXIC VAPOR Reaction->I2_Gas Liberates Pt_Ox Oxidized Pt Salts (Soluble/Sensitizers) Reaction->Pt_Ox

Figure 1: Mechanism of Iodine gas evolution when mixing PtI


 with oxidizers.

Part 3: Disposal & Reclamation Protocols

Protocol A: Preparation for Professional Reclamation (Standard)

Use this protocol for solid PtI


 or concentrated residues.

Rationale: Platinum currently trades at ~$30/gram. Disposing of it as "hazardous waste" pays a vendor to take away an asset. Reclamation services will often credit your lab account.

  • Segregation:

    • Designate a wide-mouth HDPE jar labeled "Platinum Solid Waste for Reclamation."

    • Crucial: Do not mix with other heavy metals (Hg, Pb) unless unavoidable, as this complicates the refining process.

  • Container Compatibility:

    • Ensure the container is Amber or opaque (Iodides are light-sensitive).

    • NO metal containers (corrosion risk).

  • Labeling:

    • Must list: "Platinum(II) Iodide," "7790-39-8," and "Potential Sensitizer."[1]

  • Handoff:

    • Contact your EHS department or a specialized precious metal refiner (e.g., Sabin, Hensel Recycling) for pickup.

Protocol B: In-Lab Volume Reduction (Advanced)

Use this protocol for dilute liquid waste containing PtI


 (e.g., mother liquors).

Scientific Integrity: Shipping large volumes of liquid waste is expensive and risky. We use Cementation (Zinc reduction) to recover the solid Platinum, rendering the liquid non-hazardous (regarding Pt) and reducing waste volume by >95%.

Reagents:

  • Zinc powder (Zn) or Magnesium turnings (Mg).

  • Hydrochloric Acid (HCl, 1M).

  • pH strips.

Step-by-Step Methodology:

  • Acidification:

    • Adjust the waste solution pH to ~2-3 using 1M HCl. Caution: Do not use Nitric Acid.

  • Cementation:

    • Add Zinc powder slowly with stirring.

    • Observation: The solution will bubble (H

      
       gas) and the black PtI
      
      
      
      / dissolved Pt species will precipitate as metallic Platinum black (gray/black solid).
    • Mechanism:[2]

      
      
      
  • Verification:

    • Continue adding Zn until the supernatant liquid clears (loses its yellow/orange tint).

  • Filtration:

    • Filter the mixture.

    • Solid: Collect the grey Pt solid. Dry and place in the "Reclamation" container (Protocol A).

    • Filtrate: The liquid now contains Zinc Iodide (

      
      ). Check local regulations. In many jurisdictions, 
      
      
      
      solution can be disposed of as standard chemical waste (non-precious), significantly lowering disposal costs.

Part 4: Regulatory Compliance (RCRA & California Title 22)

While PtI


 is not a standard RCRA 8 metal (Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, Silver), it is heavily regulated in specific jurisdictions.
RegulationClassificationAction Required
Federal RCRA Not Listed (P or U list).Test for characteristics if mixed with other solvents.
California Title 22 Listed Hazardous Waste (Appendix X).[3][4]Presumed toxic.[3][4][5] Must be managed as hazardous waste.[6]
TSCA Listed.[5]For R&D use only.

Decision Logic for Disposal:

DisposalLogic Start PtI2 Waste Generated Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Pure Liquid Liquid / Solution Form->Liquid Dilute Reclaim Protocol A: Send for Reclamation Solid->Reclaim CheckOx Contains Oxidizers? Liquid->CheckOx Reduce Protocol B: Zinc Cementation Reduce->Reclaim Solid Pt Recovered CheckOx->Reduce No Quench Quench Oxidizer (Sodium Thiosulfate) CheckOx->Quench Yes Quench->Reduce

Figure 2: Decision tree for managing Platinum(II) Iodide waste streams.

References

  • California Department of Toxic Substances Control (DTSC). (2023). Title 22, Division 4.5, Chapter 11, Appendix X: List of Chemical Names and Common Names for Hazardous Wastes. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Platinum(2+);iodide

Comprehensive Safety and Operational Guide for Handling Platinum(II) Iodide (PtI2) Platinum(II) iodide (PtI2) is a critical inorganic precursor utilized extensively in homogeneous catalysis, advanced materials synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Platinum(II) Iodide (PtI2)

Platinum(II) iodide (PtI2) is a critical inorganic precursor utilized extensively in homogeneous catalysis, advanced materials synthesis, and the development of platinum-based anti-tumor pharmaceuticals. As a dark brown to black crystalline powder, it requires stringent, specialized handling protocols. This guide provides drug development professionals and materials scientists with a self-validating system for the safe handling, weighing, and disposal of PtI2, ensuring both personnel safety and experimental integrity.

Quantitative Chemical Profile

Before handling the compound, operators must familiarize themselves with its physical and chemical properties to anticipate its behavior in the laboratory environment.

Table 1: Platinum(II) Iodide (PtI2) Quantitative Properties

PropertyValueOperational Implication
CAS Number 7790-39-8Use for exact SDS and regulatory tracking.
Molecular Weight 448.89 g/mol Required for precise stoichiometric calculations.
Density 6.403 g/cm³Heavy powder; prone to rapid settling in suspensions.
Melting Point 360 °C (Decomposes)Thermally unstable at high temps; releases iodine gas.
Purity Grades 98% to 99.99%High-purity grades require strict contamination control.

Hazard Assessment & Causality (E-E-A-T)

To establish a robust safety culture, researchers must understand the causality behind the safety requirements rather than merely following a checklist.

  • Sensitization Risk: Platinum salts are known to cause platinum salt sensitization, which can lead to occupational asthma and allergic contact dermatitis. Although platinum iodides are generally less potent sensitizers than platinum chlorides, the risk of respiratory and dermal sensitization remains significant if dust is inhaled or contacts the skin .

  • Irritation: PtI2 is a documented irritant (H315, H319, H335). Direct contact with mucous membranes or eyes will cause immediate, localized inflammation.

  • Environmental Toxicity: Classified under WGK 3 (highly water-endangering), even trace amounts of PtI2 can cause long-term adverse effects in the aquatic environment. It must never enter the standard wastewater stream .

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. Each item is selected based on the specific physicochemical hazards of PtI2.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Respiratory N95 (US) or FFP2/FFP3 (EU)Prevents inhalation of fine PtI2 particulates, mitigating the primary vector for platinum salt sensitization and respiratory tract irritation.
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Provides a chemical barrier against dermal absorption and allergic skin reactions. Nitrile is preferred over latex for general inorganic salt handling.
Eye Protection Tight-fitting Safety GogglesPrevents mechanical irritation and chemical exposure to the ocular mucosa. Standard safety glasses are insufficient if dust generation is possible.
Body Protection Flame-retardant Lab CoatPrevents particulate accumulation on personal clothing, ensuring hazardous dust is not transported outside the controlled laboratory environment.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Preparation & Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

  • Validation: Verify the hood monitor displays adequate airflow (green indicator or >80 fpm) before opening the PtI2 container.

Step 2: Handling & Weighing

  • Action: Use anti-static weighing boats and spatulas. PtI2 is a dry powder that can generate a static charge, leading to sudden aerosolization.

  • Validation: If the powder clings erratically to the spatula or the sides of the container, stop immediately and use an anti-static ionizer gun on the equipment before proceeding.

Step 3: Transfer & Dissolution

  • Action: Transfer the weighed PtI2 directly into the reaction vessel. PtI2 is insoluble in water but soluble in ethylamine and hydrogen iodide . Ensure the receiving solvent is appropriate for your specific catalytic or pharmaceutical workflow.

  • Validation: Visually confirm that no residual powder remains on the transfer funnel or weighing boat.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding surfaces with a damp, lint-free cloth.

  • Validation: Inspect the wiped area under good lighting to ensure no dark particulate residue remains.

Spill Response & Disposal Plan

  • Spill Mitigation: In the event of a spill, do not dry-sweep . Sweeping aerosolizes the platinum dust, drastically increasing inhalation risks. Use a HEPA-filtered vacuum dedicated to hazardous powders, or cover the spill with damp absorbent pads. Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Disposal & Recovery (P501): Due to the high intrinsic value of platinum and its WGK 3 environmental hazard, PtI2 waste must be strictly segregated. Collect all solid waste and organic solvent mixtures containing PtI2 in dedicated "Precious Metal / Platinum Waste" carboys. Send these to an approved waste disposal plant that specializes in precious metal recovery .

Workflow Visualization

G Start Start: PtI2 Handling PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood/Glovebox PPE->Hood Weigh Weighing & Transfer (Anti-Static Tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe / HEPA Vac (No Dry Sweeping) Spill->Clean Yes Dispose P501: Precious Metal Recovery & Disposal Spill->Dispose No Clean->Dispose End Decontamination & Log Entry Dispose->End

Caption: Step-by-step logical workflow for the safe handling, spill mitigation, and disposal of PtI2.

References

  • Haz-Map. "Platinum(II) iodide - Hazardous Agents." Haz-Map.[Link]

  • Wikipedia. "Platinum(II) iodide." Wikipedia. [Link]

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